molecular formula C13H28N2O2 B2937729 Tert-butyl (8-aminooctyl)carbamate CAS No. 82408-99-9; 88829-82-7

Tert-butyl (8-aminooctyl)carbamate

Cat. No.: B2937729
CAS No.: 82408-99-9; 88829-82-7
M. Wt: 244.379
InChI Key: BEHVGNKIRNVBPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (8-aminooctyl)carbamate is a useful research compound. Its molecular formula is C13H28N2O2 and its molecular weight is 244.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(8-aminooctyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2O2/c1-13(2,3)17-12(16)15-11-9-7-5-4-6-8-10-14/h4-11,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHVGNKIRNVBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Versatile Bifunctional Linker: A Technical Guide to Tert-butyl (8-aminooctyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl (8-aminooctyl)carbamate is a heterobifunctional chemical linker of significant interest in modern drug discovery and materials science. Its structure, comprising an eight-carbon aliphatic chain with a terminal primary amine and a tert-butyloxycarbonyl (Boc)-protected amine, provides a versatile scaffold for the sequential conjugation of molecules. The orthogonal nature of its reactive ends—a nucleophilic amine and a selectively deprotectable amine—makes it an invaluable tool for the construction of complex molecular architectures. This technical guide details the primary applications of this compound, focusing on its critical role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and the functionalization of surfaces, particularly for biomedical applications. Detailed experimental protocols, quantitative data on the impact of linker length on biological activity, and visualizations of key pathways and workflows are provided to facilitate its application in a research and development setting.

Core Applications of this compound

The principal utility of this compound lies in its function as a flexible linker to conjugate two different molecular entities in a controlled manner.

Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC is composed of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] The linker is a critical determinant of PROTAC efficacy, as its length and composition dictate the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[2]

This compound serves as a common aliphatic linker in PROTAC design. The eight-carbon chain provides significant flexibility and spatial separation between the two ligands, which can be essential for optimal ternary complex formation. The well-characterized PROTAC dBET6 , which targets the BRD4 protein for degradation by the Cereblon (CRBN) E3 ligase, utilizes a C8 alkyl amine linker derived from this molecule.[3][4]

Surface Modification for Biomedical Applications

The bifunctional nature of this compound makes it an ideal reagent for the surface functionalization of materials such as nanoparticles, biosensors, and medical implants. The free primary amine can be covalently attached to surfaces possessing reactive groups like carboxylic acids (e.g., on carboxylated nanoparticles) through amide bond formation.[5][6] Following this initial conjugation, the Boc-protecting group can be removed under acidic conditions to expose a new primary amine on the surface. This newly available amine serves as a reactive handle for the subsequent attachment of targeting ligands (e.g., antibodies, peptides), imaging agents, or therapeutic drugs.[5]

Data Presentation: Impact of Linker Length on PROTAC Efficacy

The length of the alkyl chain linker in a PROTAC has a profound impact on its ability to induce protein degradation. While direct DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) values for a systematic series including a C8 linker are not always published in a single comparative study, the efficacy can be inferred from ubiquitination assays. Efficient ubiquitination is a prerequisite for degradation. The following table presents data on the ubiquitination of the BRD4 target protein by a series of PROTACs with varying linker lengths, including the C8-linker-containing dBET6. A lower UbMax (concentration for maximal ubiquitination) value generally correlates with a more potent PROTAC (lower DC50).

PROTAC NameLinker CompositionLinker Length (Atoms)Target ProteinE3 LigaseUbMax (μM)
dBET57Alkyl Amine~8 (C2 Chain)BRD4CRBN> 0.3
dBET1Alkyl Amine~11 (C4 Chain)BRD4CRBN0.1
dBET6 Alkyl Amine ~17 (C8 Chain) BRD4 CRBN 0.01

This data is compiled from ubiquitination profile studies. A lower UbMax value indicates a higher potency of target protein ubiquitination, which is a key step for subsequent degradation and generally correlates with lower DC50 values.[7]

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of a key intermediate and its application in PROTAC synthesis and surface modification.

Synthesis of this compound (Mono-Boc-1,8-diaminooctane)

This protocol describes the selective mono-Boc protection of a symmetrical diamine.

Materials:

  • 1,8-Diaminooctane

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Hydrochloric acid (HCl)

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Salt Formation: In a round-bottom flask, dissolve 1,8-diaminooctane (2.0 equivalents) in methanol. Cool the solution to 0 °C in an ice bath. Slowly add a solution of HCl (1.0 equivalent) in methanol. Stir the mixture for 15 minutes at room temperature. This protonates one of the amine groups, temporarily protecting it.

  • Boc Protection: To the stirred mixture, add a solution of (Boc)₂O (1.0 equivalent) in methanol dropwise over 10 minutes. Allow the reaction to stir at room temperature for 1-2 hours.

  • Work-up: Concentrate the reaction mixture in vacuo to remove the methanol. Add diethyl ether to the residue to precipitate any unreacted diamine dihydrochloride. Filter the mixture.

  • Neutralization and Extraction: Treat the filtrate with a 2 N NaOH solution to deprotonate the remaining ammonium salt and hydrolyze any remaining (Boc)₂O. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield this compound as a colorless oil or low-melting solid.[8] Purity can be assessed by HPLC, ¹H NMR, and mass spectrometry.

Synthesis of a BRD4-Targeting PROTAC (dBET6 Analog)

This protocol outlines the synthesis of a PROTAC using this compound to link a JQ1 analog (BRD4 ligand) and a pomalidomide analog (Cereblon ligand).

Step 1: Coupling of Linker to Pomalidomide (E3 Ligase Ligand)

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve a pomalidomide derivative with a suitable leaving group (e.g., 4-fluorothalidomide) (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Nucleophilic Substitution: Add this compound (1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Reaction Conditions: Stir the mixture at 80-90 °C for 12-18 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the Boc-protected linker-pomalidomide intermediate.

Step 2: Boc Deprotection

  • Reaction Setup: Dissolve the purified intermediate from Step 1 in dichloromethane (DCM).

  • Deprotection: Add trifluoroacetic acid (TFA) (10-20 equivalents, or a 20-50% solution of TFA in DCM).

  • Reaction Conditions: Stir the solution at room temperature for 1-2 hours, monitoring by LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (x3) to ensure complete removal of residual TFA. The resulting amine-linker-pomalidomide TFA salt is often used directly in the next step.

Step 3: Coupling to JQ1 (Target Ligand)

  • Activation of JQ1: In a separate flask under an inert atmosphere, dissolve a carboxylic acid-functionalized JQ1 derivative (1.0 eq) in anhydrous DMF. Add a peptide coupling reagent such as HATU (1.1 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction: Add a solution of the deprotected intermediate from Step 2 (1.1 eq) and additional DIPEA (to neutralize the TFA salt) in DMF to the activated JQ1 solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 16-24 hours. Monitor progress by LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final product by reverse-phase HPLC to yield the target PROTAC.[9]

Surface Modification of Carboxylated Nanoparticles

This protocol details the functionalization of nanoparticle surfaces to introduce primary amines.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA, silica)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • This compound

  • Activation Buffer (e.g., MES buffer, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Deprotection Solution (20% TFA in DCM)

  • Neutralization Buffer (e.g., 5% DIPEA in DCM)

  • Centrifugation equipment

Procedure:

  • Nanoparticle Activation: Disperse the carboxylated nanoparticles in Activation Buffer. Add EDC (5-fold molar excess to surface carboxyl groups) and NHS (5-fold molar excess). Incubate for 30 minutes at room temperature with gentle mixing to activate the carboxyl groups to NHS esters.

  • Washing: Centrifuge the activated nanoparticles to pellet them. Discard the supernatant containing excess EDC/NHS. Resuspend the pellet in Coupling Buffer and repeat the wash step twice.

  • Linker Conjugation: Resuspend the washed, activated nanoparticles in Coupling Buffer. Add a solution of this compound (10 to 50-fold molar excess). Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Washing: Pellet the nanoparticles by centrifugation. Wash with Coupling Buffer to remove unbound linker.

  • Boc Deprotection: Resuspend the nanoparticle pellet in the Deprotection Solution (TFA/DCM). Incubate for 30-60 minutes at room temperature.

  • Neutralization and Final Washing: Pellet the nanoparticles by centrifugation. Wash twice with DCM, then resuspend in Neutralization Buffer and incubate for 10 minutes. Finally, wash the amine-functionalized nanoparticles with PBS and resuspend in the desired buffer for storage or subsequent conjugation.[5][6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_nodes cluster_process cluster_downstream POI BRD4 Protein (Target) Ternary Ternary Complex Formation (BRD4-PROTAC-CRBN) POI->Ternary Binds PROTAC dBET6 PROTAC (C8 Linker) PROTAC->Ternary Bridges E3 Cereblon (CRBN) E3 Ligase E3->Ternary Recruited Ubiquitination Poly-ubiquitination of BRD4 Ternary->Ubiquitination Catalyzes Proteasome 26S Proteasome Recognition Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation Recycle PROTAC Recycling Degradation->Recycle Releases Myc_Down ↓ c-Myc Transcription Degradation->Myc_Down Recycle->PROTAC Apoptosis ↑ Apoptosis Myc_Down->Apoptosis CellCycleArrest ↑ Cell Cycle Arrest Myc_Down->CellCycleArrest

Caption: PROTAC-mediated degradation pathway of BRD4 protein.

References

An In-depth Technical Guide to 1-Boc-1,8-diaminooctane: Structure, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-1,8-diaminooctane, a key bifunctional linker molecule. This document details its chemical structure, physicochemical properties, synthesis, and its critical role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation in drug discovery.

Chemical Structure and Properties

1-Boc-1,8-diaminooctane, systematically named tert-butyl (8-aminooctyl)carbamate, is an aliphatic chain of eight carbons with a primary amine at one terminus and a tert-butoxycarbonyl (Boc) protected amine at the other.[1][2] This mono-protected diamine is a versatile building block in organic synthesis, particularly in the construction of larger molecules where selective functionalization of the two amine groups is required.[3][4] The Boc protecting group provides stability under various reaction conditions and can be readily removed under mild acidic conditions to liberate the free amine.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of 1-Boc-1,8-diaminooctane is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
CAS Number 88829-82-7[1][5]
Molecular Formula C₁₃H₂₈N₂O₂[1][5]
Molecular Weight 244.37 g/mol [1][6]
IUPAC Name tert-butyl N-(8-aminooctyl)carbamate[1]
Appearance Solid, semi-solid, lump, or liquid
Storage Temperature 2-8°C, in a dark, inert atmosphere[6]
XLogP3 2.5[1]
Spectral Data

Detailed spectral analysis is crucial for the verification of the identity and purity of 1-Boc-1,8-diaminooctane. Below is a description of the expected spectral characteristics based on data from homologous compounds and the parent diamine.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.44 ppm. The methylene protons of the octane chain will appear as multiplets in the region of 1.2-3.2 ppm. The protons of the methylene group adjacent to the Boc-protected nitrogen will be shifted downfield compared to the other methylene protons. The two protons of the free primary amine will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon around 156 ppm. The nine methyl carbons of the Boc group will produce a signal around 28.3 ppm. The eight carbons of the octane chain will resonate at distinct chemical shifts, with the carbons adjacent to the nitrogen atoms being the most deshielded.

  • FTIR: The infrared spectrum will exhibit characteristic absorption bands. A broad peak in the region of 3300-3500 cm⁻¹ corresponds to the N-H stretching vibrations of the primary amine. The N-H stretching of the carbamate will appear around 3300 cm⁻¹. A strong absorption band around 1680-1700 cm⁻¹ is indicative of the C=O stretching of the Boc carbonyl group. C-H stretching vibrations of the alkyl chain will be observed in the 2850-2950 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum of 1-Boc-1,8-diaminooctane will show a molecular ion peak [M]⁺ corresponding to its molecular weight. Common fragmentation patterns include the loss of the Boc group or cleavage of the alkyl chain.

Experimental Protocols

Synthesis of 1-Boc-1,8-diaminooctane

The selective mono-Boc protection of 1,8-diaminooctane is a common procedure in organic synthesis. The following protocol is a general method that can be adapted for this transformation.

Materials:

  • 1,8-Diaminooctane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Methanol (anhydrous)

  • Chlorotrimethylsilane (Me₃SiCl) or HCl gas

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water

Procedure:

  • Under an inert atmosphere, dissolve 1,8-diaminooctane (1 equivalent) in anhydrous methanol in a flask cooled to 0°C.

  • Slowly add chlorotrimethylsilane (1 equivalent) dropwise to the cooled solution. This in-situ generation of HCl will form the diamine monohydrochloride salt, which may precipitate.

  • Allow the mixture to warm to room temperature and stir for 15-30 minutes.

  • Add a small amount of water, followed by a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water.

  • Wash the aqueous layer with diethyl ether to remove the di-Boc protected byproduct.

  • Adjust the pH of the aqueous layer to >12 with a concentrated NaOH solution.

  • Extract the product from the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Boc-1,8-diaminooctane.

Purification

The crude product can be purified by column chromatography on silica gel. A typical eluent system is a gradient of methanol in dichloromethane or ethyl acetate in hexane. The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the purified 1-Boc-1,8-diaminooctane.

Application in Drug Development: PROTAC Linkers

1-Boc-1,8-diaminooctane is a valuable building block for the synthesis of linkers used in Proteolysis Targeting Chimeras (PROTACs).[1][3][4] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[7][8]

The linker component of a PROTAC is crucial as it connects the target protein-binding ligand to the E3 ligase-binding ligand.[][] The length, rigidity, and chemical composition of the linker significantly impact the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[7][8] Alkyl chains, such as the eight-carbon chain of 1,8-diaminooctane, are commonly used as flexible linkers in PROTAC design.[][]

The synthesis of a PROTAC using 1-Boc-1,8-diaminooctane typically involves the deprotection of the Boc group to reveal the primary amine, which is then coupled to either the target protein ligand or the E3 ligase ligand through an amide bond formation or other suitable conjugation chemistry. The free amine on the other end of the linker is then reacted with the second ligand to complete the PROTAC molecule.

Mandatory Visualizations

Synthesis of 1-Boc-1,8-diaminooctane

G cluster_reactants Reactants cluster_conditions Reaction Conditions 1,8-Diaminooctane 1,8-Diaminooctane Reaction Mono-Boc Protection 1,8-Diaminooctane->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction Solvent Methanol (MeOH) Solvent->Reaction HCl_source Me₃SiCl or HCl gas (in-situ HCl generation) HCl_source->Reaction Base NaOH (workup) Base->Reaction Product 1-Boc-1,8-diaminooctane Reaction->Product

Caption: Synthetic workflow for 1-Boc-1,8-diaminooctane.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_components Molecular Components PROTAC PROTAC (with 8-carbon linker) TernaryComplex Ternary Complex Formation (POI-PROTAC-E3 Ligase) PROTAC->TernaryComplex TargetProtein Target Protein of Interest (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination of POI TernaryComplex->Ubiquitination ProteasomalDegradation Proteasomal Degradation Ubiquitination->ProteasomalDegradation Ub Ubiquitin Ub->Ubiquitination DegradedPeptides Degraded Peptides ProteasomalDegradation->DegradedPeptides

Caption: PROTAC-mediated targeted protein degradation pathway.

References

N-Boc-octane-1,8-diamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of N-Boc-octane-1,8-diamine (tert-butyl (8-aminooctyl)carbamate). This versatile bifunctional linker is a valuable building block in medicinal chemistry and materials science, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

N-Boc-octane-1,8-diamine is a yellow, low-melting solid at room temperature.[1][2] It is characterized by an eight-carbon aliphatic chain functionalized with a primary amine at one terminus and a tert-butoxycarbonyl (Boc)-protected amine at the other. This differential protection allows for selective chemical modifications, making it a key component in multi-step syntheses.

Table 1: Physicochemical Properties of N-Boc-octane-1,8-diamine

PropertyValueReference(s)
CAS Number 88829-82-7[1]
Molecular Formula C₁₃H₂₈N₂O₂[2]
Molecular Weight 244.37 g/mol [2]
Melting Point 93-97 °C[1]
Appearance Yellow low melting solid[2]
Solubility Chloroform, Methanol[3]
Predicted Boiling Point 356.3±25.0 °C[3]
Predicted Density 0.942±0.06 g/cm³[3]
Predicted pKa 12.94±0.46[3]

Reactivity and Chemical Behavior

The chemical reactivity of N-Boc-octane-1,8-diamine is dictated by its two distinct functional groups. The terminal primary amine is nucleophilic and readily reacts with electrophiles such as carboxylic acids, activated NHS esters, and carbonyl compounds (aldehydes and ketones) to form amides, sulfonamides, and imines, respectively.[3]

The Boc-protecting group is stable under basic and nucleophilic conditions but can be readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent) to reveal the second primary amine. This orthogonal reactivity is fundamental to its utility as a linker.[3]

Spectroscopic Data

While specific experimental spectra for N-Boc-octane-1,8-diamine are not publicly available, the expected spectral characteristics can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for N-Boc-octane-1,8-diamine

Spectroscopy Expected Peaks and Assignments
¹H NMR Signals corresponding to the -(CH₂)₆- alkyl chain protons (broad multiplet, ~1.2-1.6 ppm), -CH₂- adjacent to the free amine (~2.7 ppm), -CH₂- adjacent to the Boc-protected amine (~3.1 ppm), the NH of the carbamate (broad singlet, ~4.5-5.5 ppm), and the tert-butyl protons (singlet, ~1.4 ppm).
¹³C NMR Signals for the carbons of the alkyl chain (~26-42 ppm), the carbon of the tert-butyl group (~28 ppm), the quaternary carbon of the tert-butyl group (~79 ppm), and the carbonyl carbon of the carbamate group (~156 ppm).
FT-IR (cm⁻¹) N-H stretching of the primary amine (~3300-3400 cm⁻¹, two bands), N-H stretching of the carbamate (~3300 cm⁻¹), C-H stretching of the alkyl chain (~2850-2950 cm⁻¹), N-H bending of the primary amine (~1600 cm⁻¹), and C=O stretching of the carbamate (~1680-1700 cm⁻¹).
Mass Spec. (EI) The molecular ion peak [M]⁺ at m/z = 244. The fragmentation pattern would likely show losses of the tert-butyl group ([M-57]⁺), the Boc group ([M-101]⁺), and characteristic fragmentation of the alkyl chain.

Experimental Protocols

Synthesis of N-Boc-octane-1,8-diamine (Mono-Boc Protection)

A common and effective method for the synthesis of N-Boc-octane-1,8-diamine is the selective mono-Boc protection of 1,8-diaminooctane. A reported yield for this transformation is 60%.[4] The following protocol is adapted from established methods for the mono-Boc protection of diamines.[4][5]

Protocol 1: Mono-Boc Protection using in-situ HCl Generation

Materials:

  • 1,8-diaminooctane

  • Anhydrous methanol

  • Chlorotrimethylsilane (Me₃SiCl)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Water

  • Diethyl ether

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard glassware for extraction and filtration

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,8-diaminooctane (1 equivalent) in anhydrous methanol in a round-bottom flask at 0 °C.

  • Slowly add chlorotrimethylsilane (1 equivalent) dropwise to the cooled solution. A white precipitate of the diamine monohydrochloride may form.

  • Allow the reaction mixture to warm to room temperature and stir for a brief period to ensure complete formation of the monohydrochloride salt.

  • Add a small amount of water (e.g., ~1 mL per 150 mL of methanol) followed by a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol.

  • Stir the mixture at room temperature for 1 hour, monitoring the reaction progress by a suitable method (e.g., TLC).

  • Upon completion, dilute the reaction mixture with water.

  • Wash the aqueous layer with diethyl ether to remove any di-Boc-protected byproduct.

  • Adjust the pH of the aqueous layer to >12 with a NaOH solution.

  • Extract the product into dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-octane-1,8-diamine product.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Boc Protection cluster_2 Work-up & Purification Diamine 1,8-diaminooctane in anhydrous MeOH Salt Diamine Monohydrochloride Diamine->Salt 0 °C to RT HCl_source Me₃SiCl (1 eq) HCl_source->Salt Boc2O (Boc)₂O (1 eq) in MeOH Reaction_mixture Stir at RT, 1 hr Boc2O->Reaction_mixture Water H₂O Water->Reaction_mixture Dilution Dilute with H₂O Et2O_wash Wash with Et₂O Dilution->Et2O_wash Basify Adjust pH > 12 with NaOH Et2O_wash->Basify DCM_extract Extract with DCM Basify->DCM_extract Dry_concentrate Dry (Na₂SO₄) & Concentrate DCM_extract->Dry_concentrate Product N-Boc-octane- 1,8-diamine Dry_concentrate->Product Salt->Reaction_mixture Reaction_mixture->Dilution

Caption: Experimental workflow for the synthesis of N-Boc-octane-1,8-diamine.

Applications in Drug Development: PROTACs

A primary application of N-Boc-octane-1,8-diamine is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.

The PROTAC molecule consists of three components: a ligand for the POI, a ligand for an E3 ligase (e.g., VHL or Cereblon), and a linker that connects the two. The linker's length and composition are critical for the formation of a stable ternary complex between the POI and the E3 ligase, which is necessary for the ubiquitination and subsequent proteasomal degradation of the POI.

N-Boc-octane-1,8-diamine provides a flexible eight-carbon linker. Its bifunctional nature allows for the sequential attachment of the POI and E3 ligase ligands.

PROTAC_Pathway cluster_ternary Ternary Complex Formation PROTAC PROTAC (POI Ligand - Linker - E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycling Proteasome->E3_Ligase Recycling Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Safety and Handling

N-Boc-octane-1,8-diamine is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

The Architectural Backbone of Targeted Therapeutics: A Technical Guide to Tert-butyl (8-aminooctyl)carbamate as a Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of targeted therapies such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the role of the linker molecule is paramount. This in-depth technical guide focuses on tert-butyl (8-aminooctyl)carbamate, a versatile aliphatic linker, elucidating its core functions, physicochemical properties, and applications in the synthesis of complex bioconjugates. This document provides detailed experimental protocols and quantitative data to empower researchers in their drug development endeavors.

Core Functionality and Chemical Properties

This compound is a bifunctional linker characterized by an eight-carbon aliphatic chain, which imparts flexibility and hydrophobicity.[1] Its key feature is the differential protection of its two terminal amine groups. One end possesses a free primary amine, readily available for conjugation, while the other is protected by a tert-butyloxycarbonyl (Boc) group.[2] This orthogonal protection is the cornerstone of its utility, enabling controlled, sequential conjugation strategies and preventing undesirable side reactions.[3]

The free primary amine is nucleophilic and can react with a variety of electrophilic functional groups, most commonly activated carboxylic acids such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[4][5] The Boc protecting group, on the other hand, is stable under many reaction conditions but can be selectively and efficiently removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), to expose a new primary amine for subsequent conjugation steps.

Physicochemical Properties

The properties of this compound are summarized in the table below. The eight-carbon chain contributes to the linker's hydrophobicity, which can influence the solubility and cell permeability of the final drug conjugate.[1]

PropertyValueReference
Chemical Formula C₁₃H₂₈N₂O₂[6]
Molecular Weight 244.38 g/mol [2]
CAS Number 88829-82-7[6]
Appearance Not specified in provided results; typically a liquid or low-melting solid.
Solubility Soluble in organic solvents such as DMSO and DMF.[7]
Reactive Groups Primary amine, Boc-protected primary amine[4][5]
Deprotection Condition Mild acidic conditions (e.g., Trifluoroacetic acid)[8]

Applications in Drug Development

The primary application of this compound is as a linker in the synthesis of PROTACs.[4][5][6] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9] The linker's length and flexibility are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[9] The C8 alkyl chain of this linker provides a significant degree of spatial separation and flexibility.[2]

While the search results primarily highlight its use in PROTACs, the fundamental properties of this linker also make it suitable for the construction of other bioconjugates, such as ADCs, where it can be used to connect a cytotoxic payload to an antibody.[1]

Experimental Protocols

The following are detailed methodologies for the key experimental steps involving this compound.

Protocol 1: Coupling of a Small Molecule (with Carboxylic Acid) to the Linker

This protocol describes the reaction of the free primary amine of this compound with a small molecule containing a carboxylic acid, typically a warhead for a PROTAC or a cytotoxic payload for an ADC. The carboxylic acid is first activated as an NHS ester.

Materials:

  • Small molecule with a carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • Activation of the Small Molecule:

    • Dissolve the small molecule (1.0 eq) and NHS (1.1 eq) in anhydrous DMF or DCM.

    • Add EDC (1.2 eq) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid, forming an NHS ester.[3]

  • Coupling Reaction:

    • In a separate flask, dissolve this compound (1.5 eq) in anhydrous DMF or DCM.[3]

    • Add the activated small molecule solution to the linker solution and stir at room temperature for 2-4 hours.[3]

    • Monitor the reaction progress by TLC.

  • Purification:

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the Boc-protected small molecule-linker conjugate by column chromatography on silica gel.

Protocol 2: Boc Deprotection of the Small Molecule-Linker Conjugate

This protocol outlines the removal of the Boc protecting group to expose a new primary amine for the second conjugation step.

Materials:

  • Boc-protected small molecule-linker conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold di-tert-butyl ether or methyl-tert-butyl ether (MTBE)

Procedure:

  • Deprotection Reaction:

    • Dissolve the purified Boc-protected small molecule-linker conjugate in DCM.

    • Add an excess of TFA (typically 20-50% v/v in DCM) to the solution.

    • Stir the reaction at room temperature for 1-2 hours.[8]

  • Product Precipitation and Isolation:

    • Concentrate the solution under a stream of nitrogen.

    • Add the concentrated solution dropwise to a flask containing cold di-tert-butyl ether (approximately 10-fold volume excess) to precipitate the deprotected product as a TFA salt.[10]

    • Isolate the precipitated product by centrifugation or filtration.

    • Wash the crude product with cold ether several times to remove scavengers and residual TFA.[10] The resulting product with a free primary amine is often used in the next step without further purification.

Protocol 3: Conjugation of the Deprotected Linker-Molecule to a Second Moiety

This protocol describes the final step where the newly exposed amine of the linker-molecule conjugate is coupled to a second molecule, for instance, an E3 ligase ligand for a PROTAC.

Materials:

  • Deprotected small molecule-linker conjugate (TFA salt)

  • Second molecule with an activated carboxylic acid (e.g., NHS ester)

  • A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF or DMSO

  • Size-exclusion chromatography (SEC) or dialysis equipment for purification

Procedure:

  • Neutralization and Coupling:

    • Dissolve the deprotected small molecule-linker conjugate in anhydrous DMF.

    • Add DIPEA (2-3 eq) to neutralize the TFA salt and free the primary amine.

    • Add the second molecule with the activated carboxylic acid (1.0 eq).

    • Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Purification of the Final Conjugate:

    • Remove excess unreacted small molecule-linker conjugate and byproducts by size-exclusion chromatography (SEC) or dialysis.[3]

  • Characterization:

    • Characterize the final conjugate using techniques such as mass spectrometry (MS) and high-performance liquid chromatography (HPLC) to confirm its identity and purity.

Visualizations: Workflows and Signaling Pathways

To further illustrate the utility of this compound, the following diagrams, generated using Graphviz (DOT language), depict a typical experimental workflow and a relevant signaling pathway.

Experimental Workflow

experimental_workflow start Start sm Small Molecule (e.g., Warhead) start->sm linker tert-butyl (8-aminooctyl)carbamate start->linker coupling1 Coupling Reaction (NHS Ester Formation) sm->coupling1 linker->coupling1 boc_sm_linker Boc-Protected SM-Linker Conjugate coupling1->boc_sm_linker deprotection Boc Deprotection (TFA/DCM) boc_sm_linker->deprotection amine_sm_linker Amine-Terminated SM-Linker Conjugate deprotection->amine_sm_linker coupling2 Second Coupling Reaction amine_sm_linker->coupling2 e3_ligand E3 Ligase Ligand e3_ligand->coupling2 protac Final PROTAC Molecule coupling2->protac purification Purification (HPLC/SEC) protac->purification end Characterization purification->end

Caption: General workflow for PROTAC synthesis using a Boc-protected amine linker.

PROTAC-Mediated Protein Degradation Pathway

protac_pathway protac PROTAC ternary Ternary Complex (POI-PROTAC-E3) protac->ternary Binds poi Target Protein of Interest (POI) poi->ternary Binds e3 E3 Ubiquitin Ligase e3->ternary Binds ub_poi Ubiquitinated POI ternary->ub_poi Catalyzes Ubiquitination ub Ubiquitin ub->ternary proteasome Proteasome ub_poi->proteasome Targeted for Degradation degradation Degradation Products proteasome->degradation Degrades

Caption: Mechanism of action for a PROTAC, inducing targeted protein degradation.

Conclusion

This compound serves as a fundamental building block in the construction of sophisticated targeted therapeutics. Its well-defined chemical properties, particularly the orthogonal protection of its terminal amines, provide medicinal chemists with precise control over the synthetic process. The eight-carbon aliphatic chain offers a balance of flexibility and hydrophobicity that can be crucial for the efficacy of the final bioconjugate. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate the rational design and synthesis of novel drug candidates, ultimately accelerating the development of next-generation targeted therapies.

References

The Cornerstone of Amine Synthesis: A Technical Guide to the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, particularly in the realms of pharmaceutical development and peptide chemistry, the strategic protection and deprotection of functional groups is paramount. Among the arsenal of protective groups available to the modern chemist, the tert-butyloxycarbonyl (Boc) group stands out as a versatile and widely employed shield for primary and secondary amines. Its popularity stems from a combination of factors: the ease of its introduction, its stability under a broad range of reaction conditions, and, most critically, the facility of its removal under mild acidic conditions.[1] This technical guide provides an in-depth exploration of the Boc protecting group, from its fundamental chemistry and reaction mechanisms to detailed experimental protocols and applications in complex molecular synthesis.

Core Principles and Mechanism of Action

The primary function of the Boc group is to temporarily convert a nucleophilic and basic amine into a non-nucleophilic and non-basic carbamate.[2] This transformation is crucial for preventing unwanted side reactions during subsequent synthetic steps. The Boc group's steric bulk and electronic properties render the protected amine unreactive towards many reagents, including bases, nucleophiles, and reducing agents.[3][4]

The Chemistry of Boc Protection

The introduction of the Boc group onto an amine is typically achieved through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. The reaction proceeds via the attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of Boc₂O.[1] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group is unstable and decomposes into the neutral and volatile byproducts tert-butanol and carbon dioxide, providing a strong thermodynamic driving force for the reaction.[5] While the reaction can proceed without a base, bases such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 4-(dimethylamino)pyridine (DMAP) are often employed to neutralize the protonated amine and accelerate the reaction.[3][6]

Boc Protection Mechanism cluster_reactants Reactants cluster_intermediate Reaction Pathway cluster_byproducts Byproducts Amine R-NH₂ (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Boc2O->Intermediate ProtectedAmine R-NH-Boc (Protected Amine) Intermediate->ProtectedAmine Collapse tBuOH tert-Butanol Intermediate->tBuOH Decomposition of leaving group CO2 Carbon Dioxide Intermediate->CO2

Mechanism of Boc protection of an amine using (Boc)₂O.
The Chemistry of Boc Deprotection

The key advantage of the Boc group is its lability under acidic conditions.[7] The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent.[8][9] The mechanism involves the protonation of the carbamate's carbonyl oxygen, which weakens the tert-butyl-oxygen bond. This is followed by the departure of the stable tert-butyl cation and the formation of a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[7] The liberated tert-butyl cation can potentially alkylate nucleophilic residues, so scavengers like anisole or thioanisole are sometimes added.[10]

Boc Deprotection Mechanism cluster_reactants Reactants cluster_intermediate Reaction Pathway cluster_byproducts Byproducts ProtectedAmine R-NH-Boc Protonated Protonated Intermediate ProtectedAmine->Protonated Acid H⁺ (e.g., TFA) Acid->Protonated Protonation CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Cleavage tButylCation tert-Butyl Cation Protonated->tButylCation FreeAmine R-NH₃⁺ (Protonated Amine) CarbamicAcid->FreeAmine Decarboxylation CO2 Carbon Dioxide CarbamicAcid->CO2

Acid-catalyzed deprotection of a Boc-protected amine.

Experimental Protocols

The following sections provide detailed methodologies for the protection and deprotection of amines using the Boc group.

Boc Protection of Amines: General Protocol

This protocol is a standard and widely applicable method for the Boc protection of a broad range of primary and secondary amines using di-tert-butyl dicarbonate.[1]

Materials:

  • Amine substrate (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.2 equiv)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or a biphasic mixture of water and an organic solvent)

  • Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), Sodium bicarbonate (NaHCO₃), or Sodium hydroxide (NaOH)) (1.0 - 1.5 equiv)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard laboratory glassware for workup

Procedure:

  • Dissolve the amine substrate in the chosen solvent in a round-bottom flask.

  • If using an organic base (e.g., TEA, DIPEA), add it to the solution and stir. If using an inorganic base in a biphasic system, dissolve it in the aqueous phase.

  • Slowly add the di-tert-butyl dicarbonate (Boc₂O) to the stirring solution. For exothermic reactions, an ice bath may be used to maintain the temperature.

  • Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 1 to 12 hours.[1]

  • Upon completion, if a biphasic system was used, separate the organic layer. If a single organic solvent was used, wash the reaction mixture with water, a mild acid (e.g., 1M HCl) to remove excess base, and then with brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to obtain the crude N-Boc protected amine.

  • If necessary, purify the crude product by flash column chromatography on silica gel.

Boc Deprotection of Amines: General Protocol

This protocol describes the standard procedure for the removal of the Boc protecting group using trifluoroacetic acid.

Materials:

  • N-Boc protected amine (1.0 equiv)

  • Trifluoroacetic acid (TFA) (typically 20-50% in a solvent, or neat)[8][11]

  • Solvent (e.g., Dichloromethane (DCM))

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard laboratory glassware for workup

Procedure:

  • Dissolve the N-Boc protected amine in the chosen solvent (e.g., DCM) in a round-bottom flask.

  • Slowly add the trifluoroacetic acid (TFA) to the stirring solution at room temperature. The evolution of gas (CO₂) is often observed.[9]

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Deprotection is typically complete within 30 minutes to a few hours.[10][11]

  • Upon completion, remove the solvent and excess TFA in vacuo.

  • The resulting product is often the TFA salt of the amine. To obtain the free amine, the residue can be dissolved in a suitable solvent and washed with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the aqueous layer with an organic solvent, combine the organic layers, dry over an anhydrous salt, filter, and concentrate in vacuo to yield the deprotected amine.

Quantitative Data Summary

The efficiency of Boc protection and deprotection can be influenced by the substrate, reagents, and reaction conditions. The following tables summarize typical conditions and outcomes.

Table 1: Boc Protection of Amines - Reaction Conditions and Yields

Amine TypeReagentBaseSolventTemperature (°C)Time (h)Yield (%)
Primary Aliphatic(Boc)₂OTEADCM0 - RT1 - 4>95
Primary Aromatic(Boc)₂ODMAPTHFRT1285 - 95
Secondary Aliphatic(Boc)₂ONaHCO₃Dioxane/H₂ORT2 - 6>90
Amino Acid(Boc)₂ONaOHTHF/H₂O0 - RT2 - 890 - 98

Table 2: Boc Deprotection of Amines - Reaction Conditions and Yields

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)
N-Boc Alkylamine50% TFADCMRT0.5 - 1>98
N-Boc Aniline25% TFADCMRT1 - 2>95
N-Boc Amino AcidNeat TFA-RT0.25 - 0.5>99
Acid-Sensitive Substrate4M HClDioxaneRT1 - 490 - 98

Applications in Drug Development and Peptide Synthesis

The Boc protecting group has been instrumental in the advancement of solid-phase peptide synthesis (SPPS), a cornerstone of drug discovery and development.[7][12] In the "Boc/Bzl" strategy, the α-amino group of the incoming amino acid is temporarily protected with the acid-labile Boc group, while the side chains are protected with more acid-stable benzyl-based groups.[7][13] This orthogonal protection scheme allows for the selective deprotection of the α-amino group at each step of peptide elongation without affecting the side-chain protecting groups.[13]

SPPS_Workflow Start Start with Resin-Bound Amino Acid (Boc-AA-Resin) Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Neutralization Neutralization (e.g., DIPEA) Deprotection->Neutralization Coupling Couple next Boc-Amino Acid Neutralization->Coupling Wash Wash Coupling->Wash Repeat Repeat Cycle for Peptide Elongation Wash->Repeat Repeat->Deprotection Next Cycle Cleavage Final Cleavage from Resin & Side-Chain Deprotection (e.g., HF) Repeat->Cleavage Final Step

General workflow for Solid-Phase Peptide Synthesis (SPPS) using the Boc/Bzl strategy.

Beyond peptide synthesis, Boc-protected amines are key intermediates in the synthesis of a vast array of small molecule drugs. The ability to mask the reactivity of an amine allows for selective transformations on other parts of a complex molecule, a critical requirement in the multi-step syntheses common in medicinal chemistry.

Conclusion

The tert-butyloxycarbonyl protecting group is an indispensable tool in modern organic synthesis. Its robust nature under a wide range of conditions, coupled with its facile removal under mild acidic conditions, provides chemists with a reliable and versatile method for the temporary masking of amine functionality. A thorough understanding of its chemistry, reaction mechanisms, and optimal experimental conditions is essential for researchers, scientists, and drug development professionals aiming to construct complex molecular architectures with precision and efficiency. The continued application and refinement of methodologies involving the Boc group will undoubtedly contribute to future innovations in medicine and materials science.

References

The Role of Tert-butyl (8-aminooctyl)carbamate in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, is critical to its efficacy. This technical guide focuses on the role of Tert-butyl (8-aminooctyl)carbamate, a bifunctional building block frequently employed in the synthesis of PROTAC linkers. We will delve into its structural significance, its impact on the physicochemical properties of PROTACs, and its application in the development of potent protein degraders. This guide will provide detailed experimental protocols, quantitative data from a case study, and visual diagrams of relevant signaling pathways and experimental workflows to provide a comprehensive resource for researchers in the field of targeted protein degradation.

Introduction to this compound in PROTAC Design

This compound is a key chemical tool in the construction of PROTACs, serving as a precursor to an 8-carbon alkyl linker. Its structure features an octyl chain with a primary amine at one end and a Boc-protected amine at the other. This differential protection allows for a modular and controlled synthesis of the heterobifunctional PROTAC molecule.

The linker in a PROTAC is not merely a spacer; its length, flexibility, and chemical composition are critical determinants of the PROTAC's ability to induce the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The 8-carbon chain derived from this compound provides a significant degree of flexibility and a defined spatial separation between the two binding moieties of the PROTAC. This can be crucial for achieving the optimal orientation of the target protein and the E3 ligase to facilitate ubiquitin transfer and subsequent degradation.

Key Properties of this compound:

PropertyValue
Molecular Formula C13H28N2O2
Molecular Weight 244.38 g/mol
CAS Number 88829-82-7
Appearance Solid or semi-solid
Key Feature Boc-protected primary amine and a free primary amine

The Role of the 8-Carbon Alkyl Linker in PROTAC Efficacy

The choice of an 8-carbon alkyl linker, often derived from this compound, has several implications for PROTAC design and function:

  • Optimal Ternary Complex Formation: The length of the linker is a critical parameter that requires empirical optimization for each target-E3 ligase pair. An 8-carbon chain provides a substantial reach, which can be advantageous for spanning the distance between the binding pockets on the target protein and the E3 ligase, facilitating the formation of a stable ternary complex.

  • Flexibility and Conformational Sampling: The flexible nature of the alkyl chain allows the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive orientation for ubiquitination.

  • Physicochemical Properties: The hydrophobic nature of the alkyl chain can enhance cell permeability, a desirable attribute for PROTACs targeting intracellular proteins. However, excessive lipophilicity can lead to poor solubility and off-target effects. The 8-carbon length represents a balance that must be carefully considered in the context of the overall molecule.

Case Study: A PI3K/mTOR Dual-Targeting PROTAC with a C8 Alkyl Linker (GP262)

A recent study highlights the successful application of a C8 alkyl linker in the development of a potent dual-targeting PROTAC for PI3K and mTOR, named GP262. This PROTAC demonstrated efficient degradation of both kinases and exhibited robust anti-proliferative activity in breast cancer cell lines.

Quantitative Data for GP262 in MDA-MB-231 cells:

Target ProteinDC50 (nM)Dmax (%)
PI3K (p110α) 227.471.3
PI3K (p110γ) 42.2388.6
mTOR 45.474.9

These data demonstrate that a PROTAC incorporating a C8 alkyl linker can achieve potent and efficient degradation of its target proteins.

Experimental Protocols

General Synthesis of a PROTAC using a Boc-Protected Diamine Linker

This protocol outlines the general steps for incorporating a linker derived from a Boc-protected diamine, such as this compound, into a PROTAC. The synthesis involves two key steps: coupling of the first ligand to the free amine of the linker, followed by deprotection and coupling of the second ligand.

Workflow for PROTAC Synthesis:

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Coupling of Ligand 1 cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Coupling of Ligand 2 Ligand1 Ligand 1 (with COOH) Coupling1 Amide Coupling (e.g., HATU, DIPEA) Ligand1->Coupling1 Linker Boc-NH-(CH2)8-NH2 Linker->Coupling1 Intermediate Ligand 1-NH-(CH2)8-NH-Boc Coupling1->Intermediate Deprotection Acidic Condition (e.g., TFA) Intermediate->Deprotection Intermediate2 Ligand 1-NH-(CH2)8-NH2 Deprotection->Intermediate2 Coupling2 Amide Coupling (e.g., HATU, DIPEA) Intermediate2->Coupling2 Ligand2 Ligand 2 (with COOH) Ligand2->Coupling2 Final_PROTAC Ligand 1 - Linker - Ligand 2 Coupling2->Final_PROTAC

Caption: General workflow for PROTAC synthesis using a Boc-protected diamine linker.

Protocol:

  • Coupling of the first ligand:

    • Dissolve the carboxylic acid-functionalized first ligand (e.g., target protein binder) (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

    • Add a coupling agent such as HATU (1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the mixture for 15 minutes at room temperature.

    • Add this compound (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, perform an aqueous work-up and purify the product by column chromatography.

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate from the previous step in a suitable solvent such as dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step.

  • Coupling of the second ligand:

    • Dissolve the carboxylic acid-functionalized second ligand (e.g., E3 ligase ligand) (1.0 eq) in a suitable solvent such as DMF.

    • Add a coupling agent such as HATU (1.1 eq) and a base such as DIPEA (2.0 eq).

    • Stir the mixture for 15 minutes at room temperature.

    • Add the deprotected amine intermediate from the previous step.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, perform an aqueous work-up and purify the final PROTAC by preparative HPLC.

Western Blot Analysis for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

Workflow for Western Blot Analysis:

Western_Blot_Workflow Cell_Culture 1. Cell Culture and Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Signal Detection and Analysis Secondary_Ab->Detection

Caption: Standard workflow for Western Blot analysis to assess protein degradation.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein overnight at 4 °C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection and Analysis: Wash the membrane again with TBST and detect the chemiluminescent signal using an appropriate substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Signaling Pathways

The following diagrams illustrate key signaling pathways that are often targeted by PROTACs. The specific pathway of relevance depends on the protein of interest for which the PROTAC is designed.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is implicated in many cancers, making it a prime target for therapeutic intervention, including by PROTACs such as GP262.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binding HSP Heat Shock Proteins (HSP) AR->HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Nuclear Translocation and DNA Binding Transcription Gene Transcription (e.g., PSA) ARE->Transcription Initiates BRD4_Transcription cluster_chromatin Chromatin cluster_transcription Transcriptional Machinery Acetylated_Histones Acetylated Histones BRD4 BRD4 Acetylated_Histones->BRD4 Binding PTEFb P-TEFb BRD4->PTEFb Recruitment RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylation & Activation Gene_Transcription Gene Transcription (e.g., c-Myc) RNA_Pol_II->Gene_Transcription Elongation

Chemical structure and IUPAC name of CAS 88829-82-7

Author: BenchChem Technical Support Team. Date: December 2025

COMPOUND IDENTIFICATION: tert-butyl N-(8-aminooctyl)carbamate

This document provides a concise technical summary of the chemical compound identified by the Chemical Abstracts Service (CAS) Registry Number 88829-82-7, intended for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Nomenclature

The compound with CAS number 88829-82-7 is an aliphatic diamine derivative where one of the amino groups is protected with a tert-butoxycarbonyl (Boc) group. This mono-protected structure makes it a valuable intermediate in organic synthesis.

  • IUPAC Name: tert-butyl N-(8-aminooctyl)carbamate[1]

  • Common Synonyms: 1-Boc-1,8-diaminooctane, tert-butyl (8-aminooctyl)carbamate[1][2]

The structure consists of an eight-carbon straight alkyl chain (an octyl backbone). At one terminus of the chain is a primary amine (-NH₂). At the other terminus, a nitrogen atom is linked to a tert-butoxycarbonyl group, forming a carbamate. The Boc group serves as a protecting group, which can be removed under mild acidic conditions to reveal the free amine.[2][3]

Physicochemical Properties

A summary of key quantitative data for this compound is presented below.

PropertyValueSource
CAS Registry Number 88829-82-7[1][2][4]
Molecular Formula C₁₃H₂₈N₂O₂[1][4]
Molecular Weight 244.37 g/mol [1][4]
InChI Key BEHVGNKIRNVBPF-UHFFFAOYSA-N[2]
Canonical SMILES CC(C)(C)OC(=O)NCCCCCCCCN[1][2]

Synthetic Utility and Applications

tert-butyl N-(8-aminooctyl)carbamate is primarily used as a linker or spacer in chemical synthesis.[2] Its bifunctional nature—a free primary amine at one end and a protected amine at the other—allows for sequential, controlled reactions. The eight-carbon aliphatic chain provides a flexible and hydrophobic spacer.

This compound is particularly common in the synthesis of:

  • PROTACs (Proteolysis Targeting Chimeras): The molecule can serve as a component of the linker that connects a target-binding ligand to an E3 ligase-binding ligand.[3]

  • Peptides and Bioconjugates: It can be used to introduce an aminoalkyl chain to other molecules.[2]

  • Modified Small Molecules: It is used to add a functionalizable sidechain in drug discovery and medicinal chemistry projects.[2]

Visualization of Compound Identity

The logical relationship between the CAS registry number, the IUPAC name, and the structural formula is depicted in the diagram below.

cas CAS 88829-82-7 iupac tert-butyl N-(8-aminooctyl)carbamate cas->iupac is named structure Chemical Structure C₁₃H₂₈N₂O₂ cas->structure identifies iupac->structure is described by

References

The Crucial Role of Bifunctional Linkers in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, bifunctional linkers have emerged as critical components, enabling the development of highly specific and potent drugs such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). These molecular bridges connect a targeting moiety to a therapeutic payload, and their chemical architecture profoundly influences the stability, efficacy, and safety of the entire conjugate. This technical guide provides an in-depth exploration of bifunctional linkers, summarizing key data, detailing experimental protocols, and visualizing complex biological processes to inform rational drug design.

The Core Concept: Bridging Targeting and Therapeutic Action

Bifunctional linkers are chemical entities with two reactive ends, allowing them to covalently connect two different molecules. In drug discovery, they serve to link a targeting ligand (e.g., a monoclonal antibody or a small molecule binder) to an effector molecule (e.g., a cytotoxic payload or an E3 ligase recruiter).[1][2] The linker is not merely a passive spacer; its length, flexibility, and chemical properties are critical determinants of the conjugate's overall performance.[3][4]

Classification of Bifunctional Linkers

Bifunctional linkers are broadly categorized based on their stability in physiological environments and their release mechanisms. The two primary classes are cleavable and non-cleavable linkers.[5][6][7]

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers are designed to be stable in systemic circulation but are susceptible to cleavage by specific triggers present in the target cell or its microenvironment.[7][8] This targeted release mechanism can enhance the therapeutic window by minimizing off-target toxicity.

Common cleavage strategies include:

  • Protease-Sensitive Linkers: These linkers incorporate peptide sequences that are recognized and cleaved by proteases, such as cathepsin B, which are often overexpressed in tumor cell lysosomes.[5] A widely used example is the valine-citrulline (vc) dipeptide.[5][9]

  • Acid-Sensitive Linkers: These linkers utilize acid-labile groups, like hydrazones, that are hydrolyzed in the acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.8).[5][9]

  • Glutathione-Sensitive Linkers: These linkers contain disulfide bonds that are selectively reduced by the high intracellular concentration of glutathione in the cytoplasm, releasing the payload.[5][8]

The use of cleavable linkers can also lead to a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[5][7]

Non-Cleavable Linkers: Systemic Stability and Controlled Release

Non-cleavable linkers form a stable covalent bond between the targeting moiety and the payload. The release of the payload occurs only after the complete lysosomal degradation of the antibody component of an ADC.[5][6] This results in the release of the payload with the linker and a residual amino acid attached.

The primary advantage of non-cleavable linkers is their high plasma stability, which minimizes premature drug release and can lead to a better safety profile with reduced off-target toxicity.[6][10] However, the bystander effect is generally limited with non-cleavable linkers as the released payload-linker complex is often charged and less membrane-permeable.[7]

The Role of PEGylation

Polyethylene glycol (PEG) chains are often incorporated into linker designs to improve the physicochemical properties of the drug conjugate.[11][12] PEGylation can:

  • Enhance aqueous solubility.[11]

  • Reduce aggregation.[11]

  • Improve pharmacokinetic properties by increasing the hydrodynamic radius, which can reduce renal clearance.[11][12]

  • Facilitate the attachment of a higher number of drug molecules per antibody (Drug-to-Antibody Ratio or DAR) without compromising the conjugate's properties.[12]

Bifunctional Linkers in Action: ADCs and PROTACs

The strategic selection of a bifunctional linker is highly dependent on the therapeutic modality.

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a monoclonal antibody that targets a specific tumor antigen to a potent cytotoxic payload.[13] The choice between a cleavable and non-cleavable linker is a critical design consideration that impacts the ADC's mechanism of action, efficacy, and safety profile.[7][10]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[3][4] The linker in a PROTAC plays a crucial role in enabling the formation of a stable and productive ternary complex between the POI and the E3 ligase.[] The length and composition of the linker are critical for optimizing the degradation efficiency, measured by parameters such as DC50 (half-maximal degradation concentration) and Dmax (maximum level of degradation).

Data Presentation: Comparative Performance of Bifunctional Linkers

The following tables summarize representative data on the performance of different linker types in both ADC and PROTAC contexts.

Table 1: Comparative In Vitro Cytotoxicity of ADCs with Different Linker Types [11]

Linker TypeLinker ExamplePayloadTarget Cell LineIC50 (pM)Key Findings
Cleavable (Protease)Val-CitMMAEHER2+ Breast Cancer15Highly potent due to efficient intracellular release of the payload.
Cleavable (Hydrazone)HydrazoneDoxorubicinCD30+ Lymphoma150Demonstrates pH-dependent drug release, but can show lower stability.
Non-CleavableSMCCDM1HER2+ Gastric Cancer50High stability leads to potent and targeted cell killing with reduced off-target effects.

Table 2: Impact of Linker on PROTAC Performance

Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)
FlexiblePEGBRD4VHL10>90
FlexibleAlkylBTKCRBN25~85
RigidPiperazine-basedSTAT3VHL5>95

Table 3: Influence of PEG Linker Length on ADC Pharmacokinetics [11]

LinkerClearance Rate (mL/day/kg)Tolerability in Mice (50 mg/kg dose)
Short PEG (n=4)25Moderate
Long PEG (n=12)15High

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to bifunctional linkers.

ADC_Mechanism cluster_bloodstream Bloodstream cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome (pH ~5-6) Receptor->Endosome 2. Internalization Lysosome Lysosome (pH ~4.8) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage/ Antibody Degradation DNA DNA Damage & Apoptosis Payload->DNA 5. Cytotoxicity PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds PROTAC->PROTAC E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds Ternary_Complex POI-PROTAC-E3 Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation Experimental_Workflow_ADC cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Start: Antibody & Payload Selection linker_synthesis Bifunctional Linker Synthesis & Characterization start->linker_synthesis conjugation Antibody-Payload Conjugation linker_synthesis->conjugation purification ADC Purification (e.g., SEC, HIC) conjugation->purification characterization ADC Characterization (DAR, Aggregation, etc.) purification->characterization stability Plasma Stability Assay characterization->stability binding Target Binding Assay (e.g., ELISA, SPR) characterization->binding cytotoxicity Cytotoxicity Assay (IC50 Determination) binding->cytotoxicity pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies cytotoxicity->pk_pd efficacy Xenograft Efficacy Studies pk_pd->efficacy toxicology Toxicology Studies efficacy->toxicology end Lead Candidate Selection toxicology->end

References

The Architect's Guide to Targeted Protein Degradation: A Deep Dive into PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a catalytic, event-driven mechanism of action. By hijacking the cell's endogenous ubiquitin-proteasome system (UPS), PROTACs can selectively eliminate proteins of interest (POIs), including those previously considered "undruggable." This in-depth technical guide provides a comprehensive overview of the core principles of PROTAC technology, detailing their mechanism of action, design considerations, and the critical experimental protocols required for their evaluation. Quantitative data for key PROTACs are summarized for comparative analysis, and essential biological pathways and experimental workflows are visualized to facilitate a deeper understanding of this transformative therapeutic modality.

The PROTAC Concept: A Tripartite Alliance for Protein Destruction

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] This elegant design allows a single PROTAC molecule to act as a molecular bridge, bringing the POI into close proximity with an E3 ligase.[4][5] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[6][7] A key advantage of this mechanism is its catalytic nature; once the ubiquitinated POI is degraded, the PROTAC is released and can engage another target protein, enabling potent and sustained protein knockdown at sub-stoichiometric concentrations.[4][6]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The efficacy of PROTACs is intrinsically linked to their ability to co-opt the cellular machinery of the ubiquitin-proteasome system (UPS). The UPS is the primary pathway for regulated protein degradation in eukaryotic cells, playing a crucial role in maintaining protein homeostasis.[7][8][9] The process of ubiquitination involves a three-enzyme cascade:

  • E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.[7][8]

  • E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.[7][8]

  • E3 Ubiquitin Ligase: Recognizes the specific substrate (in this case, the POI brought in by the PROTAC) and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein.[7][8]

The formation of a polyubiquitin chain on the POI serves as a recognition signal for the 26S proteasome, a large multi-catalytic protease complex that degrades the tagged protein into small peptides.[8][9]

G cluster_UPS Ubiquitin-Proteasome System (UPS) E1 E1 (Ubiquitin-Activating Enzyme) Ub Ubiquitin E1->Ub Activates E2 E2 (Ubiquitin-Conjugating Enzyme) E3 E3 (Ubiquitin Ligase) E2->E3 Complexes with POI Protein of Interest (POI) E3->POI Recognizes Substrate PolyUb_POI Polyubiquitinated POI E3->PolyUb_POI Catalyzes Polyubiquitination Ub->E2 Transfers to ATP ATP ATP->E1 Activates Proteasome 26S Proteasome Peptides Degraded Peptides Proteasome->Peptides Degrades into PolyUb_POI->Proteasome Recognized by

Diagram 1: The Ubiquitin-Proteasome System Pathway.

The Ternary Complex: The Cornerstone of PROTAC Efficacy

The formation of a stable and productive ternary complex, consisting of the POI, the PROTAC, and the E3 ligase, is a critical and often rate-limiting step for successful protein degradation.[10][11][12] The stability of this complex is influenced by several factors, including the binding affinities of the PROTAC for both the POI and the E3 ligase, the length and composition of the linker, and the cooperativity of binding. Positive cooperativity, where the binding of one protein partner increases the affinity for the other, is a key determinant of PROTAC potency.[12]

G cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_PROTAC POI-PROTAC Binary Complex POI->POI_PROTAC Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->POI_PROTAC PROTAC_E3 PROTAC-E3 Binary Complex PROTAC->PROTAC_E3 E3 E3 Ligase E3->PROTAC_E3 E3->Ternary POI_PROTAC->Ternary PROTAC_E3->Ternary Ubiquitination Ubiquitination of POI Ternary->Ubiquitination Leads to G Start PROTAC Candidate Ternary_Complex Ternary Complex Formation Assay (e.g., NanoBRET, AlphaLISA) Start->Ternary_Complex Ubiquitination In-vitro/In-cell Ubiquitination Assay Ternary_Complex->Ubiquitination Degradation Protein Degradation Assay (Western Blot) Ubiquitination->Degradation Data_Analysis Data Analysis (DC50, Dmax) Degradation->Data_Analysis End Lead Optimization Data_Analysis->End

References

In-Depth Technical Guide: Tert-butyl (8-aminooctyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of Tert-butyl (8-aminooctyl)carbamate, a critical bifunctional linker used extensively in biomedical research and drug development. It is tailored for researchers, scientists, and professionals in the field, offering detailed information on its synonyms, chemical identifiers, physical properties, synthesis, and applications, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity and Properties

This compound is a versatile aliphatic amine derivative. One of the primary amino groups is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis. This differential protection allows for selective functionalization of the terminal amino groups, making it an ideal linker molecule.

Synonyms and Identifiers

A comprehensive list of synonyms and identifiers for this compound is provided below, facilitating its identification across various chemical databases and supplier catalogs.

Identifier TypeIdentifier
Systematic Name tert-butyl N-(8-aminooctyl)carbamate[1]
Common Names 1-Boc-1,8-diaminooctane[1]
N-Boc-1,8-diaminooctane
(8-Aminooctyl)carbamic acid tert-butyl ester[2]
8-(tert-Butoxycarbonylamino)octylamine[2]
CAS Number 88829-82-7[3]
Molecular Formula C13H28N2O2[3]
Molecular Weight 244.38 g/mol [3]
InChI InChI=1S/C13H28N2O2/c1-13(2,3)17-12(16)15-11-9-7-5-4-6-8-10-14/h4-11,14H2,1-3H3,(H,15,16)[1]
InChIKey BEHVGNKIRNVBPF-UHFFFAOYSA-N[1]
SMILES CC(C)(C)OC(=O)NCCCCCCCCN[3]
PubChem CID 4086223[1]
MDL Number MFCD02094499[1]
Physicochemical Properties

The following table summarizes key physicochemical properties of this compound.

PropertyValue
Appearance White to off-white solid or oil
Purity Typically >95%
Solubility Soluble in methanol, ethanol, and dichloromethane
Storage Store at 2-8°C for short-term and -20°C for long-term storage

Synthesis and Purification

The primary synthetic route to this compound involves the selective mono-Boc protection of 1,8-diaminooctane. This method leverages the controlled reaction of di-tert-butyl dicarbonate ((Boc)2O) with the diamine.

Experimental Protocol: Mono-Boc Protection of 1,8-Diaminooctane

This protocol is adapted from established methods for the selective protection of diamines.[4][5]

Materials:

  • 1,8-Diaminooctane

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Methanol (anhydrous)

  • Chlorotrimethylsilane (TMSCl) or Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na2SO4)

  • Water

Procedure:

  • Formation of the Monohydrochloride Salt: Dissolve 1,8-diaminooctane (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C in an ice bath. To this solution, add chlorotrimethylsilane (1.0 eq) dropwise. A white precipitate of the 1,8-diaminooctane monohydrochloride salt should form. Stir the mixture for 15-30 minutes at 0°C.

  • Boc Protection: To the suspension, add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. Add water to the residue and wash with diethyl ether to remove any di-Boc-protected byproduct.

  • Basification and Product Isolation: Basify the aqueous layer to a pH > 12 using a sodium hydroxide solution. Extract the product from the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a solid or oil.

Purification

The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure compound.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily utilized as a flexible linker in the design of bifunctional molecules. Its most prominent application is in the synthesis of PROTACs.[6][7]

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC, for which this compound is a common precursor, plays a crucial role in the efficacy of the PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.

The synthetic utility of this compound lies in its orthogonal protecting groups. The Boc-protected amine can be deprotected under acidic conditions to reveal a free amine, which can then be coupled to a ligand for an E3 ligase. The other terminal amine can be reacted with a ligand for the target protein.

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification 1_8_Diaminooctane 1_8_Diaminooctane Mono_HCl Formation of Monohydrochloride Salt 1_8_Diaminooctane->Mono_HCl Boc2O Di-tert-butyl dicarbonate Boc_Protection Boc Protection Boc2O->Boc_Protection Mono_HCl->Boc_Protection 1. TMSCl or HCl 2. Stir Extraction Extraction Boc_Protection->Extraction Reaction Completion Purification Column Chromatography Extraction->Purification Crude Product Product Tert-butyl (8-aminooctyl)carbamate Purification->Product Pure Product

Caption: Synthetic workflow for this compound.

protac_workflow cluster_synthesis PROTAC Synthesis cluster_action Mechanism of Action Linker Tert-butyl (8-aminooctyl)carbamate Deprotection Boc Deprotection Linker->Deprotection Coupling1 Couple to E3 Ligase Ligand Deprotection->Coupling1 Coupling2 Couple to Target Protein Ligand Coupling1->Coupling2 PROTAC PROTAC Coupling2->PROTAC Ternary_Complex Ternary Complex Formation (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: Experimental workflow for PROTAC development and action.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs Using Tert-butyl (8-aminooctyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest.[1] A PROTAC consists of a ligand that binds to the target protein (a "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] The linker is a critical component, as its length, flexibility, and chemical properties significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein.[1][2]

Tert-butyl (8-aminooctyl)carbamate is a versatile aliphatic linker precursor commonly used in the synthesis of PROTACs.[3][4] Its eight-carbon chain provides a flexible spacer to connect the warhead and the E3 ligase ligand, while the terminal amine and Boc-protected amine groups allow for a controlled, stepwise synthesis.[3][4] The free amine can be coupled to a carboxylic acid-functionalized ligand, and the Boc-protected amine can be deprotected under acidic conditions to reveal a new reactive amine for subsequent conjugation.[3][4]

These application notes provide detailed protocols for the synthesis of a model PROTAC utilizing this compound as the linker, a hypothetical warhead "Target-COOH," and the Cereblon (CRBN) E3 ligase ligand, pomalidomide.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₂₈N₂O₂
Molecular Weight 244.38 g/mol [4]
CAS Number 88829-82-7[4]
Appearance To be determined[4]
Purity >98%[4]
Solubility Soluble in organic solvents such as DMF and DCM.
Storage Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C.[4]

PROTAC Mechanism of Action

PROTACs function by inducing the degradation of a target protein via the ubiquitin-proteasome system.[5] The process involves the PROTAC molecule simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[5] This proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the POI.[5] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[5]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3 Binds Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI->Ternary E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Pomalidomide Pomalidomide (E3 Ligase Ligand) Step1 Step 1: Amide Coupling Pomalidomide->Step1 Linker Tert-butyl (8-aminooctyl)carbamate Linker->Step1 Intermediate Boc-Protected Intermediate Step1->Intermediate Step2 Step 2: Boc Deprotection Intermediate->Step2 Amine_Intermediate Amine Intermediate Step2->Amine_Intermediate Step3 Step 3: Amide Coupling Amine_Intermediate->Step3 Warhead Target-COOH (Warhead) Warhead->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC Purification Purification & Characterization Final_PROTAC->Purification

References

Application Notes: Protocol for Boc Deprotection of Tert-butyl (8-aminooctyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in peptide synthesis and the creation of complex pharmaceutical intermediates.[1] Its widespread use is due to its stability in a variety of conditions, including basic and nucleophilic environments, while being easily removable under acidic conditions.[1][2] Tert-butyl (8-aminooctyl)carbamate is a valuable bifunctional linker, featuring a flexible eight-carbon chain with a primary amine at one end and a Boc-protected amine at the other.[3][4] This configuration allows for selective functionalization. The efficient and clean removal of the Boc group is a critical step to unmask the second primary amine for subsequent synthetic transformations, such as in the development of Proteolysis Targeting Chimeras (PROTACs).[4][5]

Mechanism of Deprotection: The deprotection of a Boc-protected amine proceeds via an acid-catalyzed hydrolysis mechanism.[6] The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA or HCl).[7][8] This initial step facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][8][9] The carbamic acid spontaneously decomposes, releasing carbon dioxide and the free primary amine.[1][7] The liberated amine is then protonated by the excess acid in the reaction mixture, typically yielding an amine salt as the final product.[1][8] The tert-butyl cation byproduct can be quenched by scavengers or deprotonate to form isobutylene gas.[8][10]

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation BocAmine R-NH-Boc ProtonatedBoc R-NH-Boc(H+) BocAmine->ProtonatedBoc + H+ CarbamicAcid R-NH-COOH (Carbamic Acid) ProtonatedBoc->CarbamicAcid tBu (CH3)3C+ ProtonatedBoc->tBu FreeAmine R-NH2 CarbamicAcid->FreeAmine CO2 CO2 CarbamicAcid->CO2 AmineSalt R-NH3+ X- FreeAmine->AmineSalt + H+X-

Mechanism of Acid-Catalyzed Boc Deprotection.

Experimental Protocols

Two common and effective methods for the deprotection of this compound are presented below. The choice of method depends on the substrate's sensitivity to specific acids and the desired form of the final product (free amine vs. hydrochloride salt).

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This method is highly efficient and typically results in the trifluoroacetate salt of the diamine, which is then neutralized during workup to yield the free diamine.[11]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.

  • Acid Addition: While stirring at room temperature, add trifluoroacetic acid (TFA) to the solution. A common concentration is 25-50% TFA in DCM (v/v).[11][12]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is generally rapid and is often complete within 30 minutes to 2 hours, frequently accompanied by the evolution of CO₂ gas.[8][11] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[11]

  • Workup and Isolation: a. Dissolve the resulting residue in an appropriate organic solvent such as ethyl acetate or DCM.[11] b. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[11][13] Continue washing until gas evolution ceases. c. Wash the organic layer with brine.[11] d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected 1,8-diaminooctane.[11]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol is another standard method that typically yields the dihydrochloride salt of the product, which often precipitates from the reaction mixture and can be easily isolated by filtration.[11]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, filtration apparatus)

Procedure:

  • Reaction Setup: Place this compound (1 equivalent) in a round-bottom flask.

  • Acid Addition: Add a 4M solution of HCl in 1,4-dioxane. The substrate can be dissolved or suspended in the acidic solution.[11]

  • Reaction Monitoring: Stir the mixture at room temperature for 1 to 4 hours.[11] Monitor the reaction by TLC or LC-MS. The product, 1,8-diaminooctane dihydrochloride, will often precipitate as a white solid.

  • Isolation: a. Upon completion, collect the precipitated solid by filtration.[11] b. Wash the solid with cold diethyl ether to remove any non-polar impurities and residual starting material.[11] c. Dry the collected solid under vacuum to obtain the 1,8-diaminooctane dihydrochloride salt.

Data Presentation: Summary of Deprotection Conditions

The following table summarizes typical reaction conditions for the Boc deprotection of primary amines.

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Acid Reagent Trifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Concentration 10-50% (v/v) TFA in DCM[12]4M HCl in Dioxane[11]
Temperature Room TemperatureRoom Temperature
Reaction Time 30 minutes - 4 hours[11][12]1 - 4 hours[11]
Workup Evaporation, basic wash (NaHCO₃)[11]Filtration of precipitate[11]
Final Product Free diamineDihydrochloride salt
Remarks Fast and efficient; requires careful neutralization.Product often precipitates, allowing for simple isolation.

Experimental Workflow Visualization

The diagram below outlines the general workflow for a Boc deprotection reaction followed by a liquid-liquid extraction workup, as described in Protocol 1.

experimental_workflow start Start: Tert-butyl (8-aminooctyl)carbamate dissolve Dissolve in anhydrous DCM start->dissolve add_acid Add TFA (25-50% v/v) at Room Temperature dissolve->add_acid react Stir & Monitor (TLC or LC-MS) 30 min - 2h add_acid->react concentrate Concentrate under reduced pressure react->concentrate workup Aqueous Workup concentrate->workup dissolve_residue Dissolve residue in organic solvent (e.g., EtOAc) workup->dissolve_residue wash_bicarb Wash with sat. NaHCO3 solution dissolve_residue->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4, filter wash_brine->dry final_concentrate Concentrate in vacuo dry->final_concentrate end End: 1,8-Diaminooctane (Free Amine) final_concentrate->end

Workflow for Boc Deprotection using TFA/DCM.

References

Application Note: Amine Coupling of 1-Boc-1,8-diaminooctane for Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the covalent immobilization of 1-Boc-1,8-diaminooctane onto carboxylated surfaces using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method creates a versatile surface with a terminal-protected amine, ready for subsequent deprotection and conjugation of biomolecules, drugs, or other ligands.

Introduction

Covalent immobilization of molecules onto solid supports is a cornerstone of modern biotechnology, crucial for applications ranging from biosensors and immunoassays to solid-phase synthesis and drug delivery systems.[1][2] The most common and versatile method for attaching ligands to carboxylated surfaces is the amine coupling reaction.[2]

This protocol focuses on the use of 1-Boc-1,8-diaminooctane as a bifunctional spacer arm. The eight-carbon chain provides spatial separation between the surface and the subsequently attached molecule, which can reduce steric hindrance and improve the accessibility of the ligand for interaction.[3] The key feature of this linker is the temporary protection of one of its two primary amines by a tert-butyloxycarbonyl (Boc) group.[4][5] This strategy allows for a controlled, two-step functionalization:

  • The free primary amine is coupled to a carboxylated surface.

  • The Boc group is removed under acidic conditions to expose a new primary amine, which is then available for the specific conjugation of a second molecule of interest.

Reaction Mechanism

The coupling process is a robust, multi-step reaction that relies on the activation of surface carboxyl groups by EDC and NHS.[6][7]

  • Activation: EDC reacts with a surface carboxyl group (-COOH) to form a highly reactive but unstable O-acylisourea intermediate.[7][8]

  • Stabilization: In the presence of NHS, this intermediate is rapidly converted into a more stable, semi-permanent NHS ester. This new intermediate is less susceptible to hydrolysis in aqueous solutions and is highly reactive towards primary amines.[1][6]

  • Coupling: The free primary amine of 1-Boc-1,8-diaminooctane performs a nucleophilic attack on the NHS ester, displacing the NHS group and forming a stable, covalent amide bond.[1][8]

Reaction_Mechanism cluster_activation Step 1: Activation cluster_stabilization Step 2: Stabilization cluster_coupling Step 3: Coupling Surface_COOH Surface-COOH O_acylisourea O-acylisourea Intermediate (Unstable) Surface_COOH->O_acylisourea + EDC EDC EDC->O_acylisourea NHS_Ester NHS Ester (Amine-Reactive) O_acylisourea->NHS_Ester + NHS NHS NHS->NHS_Ester Final_Product Surface-CO-NH-(CH₂)₈-NHBoc NHS_Ester->Final_Product + Linker H₂N-(CH₂)₈-NHBoc Linker->Final_Product

Caption: EDC/NHS amine coupling reaction mechanism.

Experimental Protocols

This section provides a general, step-by-step protocol for the immobilization of 1-Boc-1,8-diaminooctane. Researchers should optimize parameters such as concentration and incubation time for their specific application.

Required Materials and Reagents
  • Substrate: Carboxyl-functionalized surface (e.g., SPR sensor chip, magnetic beads, nanoparticles).

  • Linker: 1-Boc-1,8-diaminooctane.

  • Coupling Reagents:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)[2][7]

    • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS for aqueous applications)[7][8]

  • Buffers and Solutions:

    • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5–6.0.[9]

    • Coupling Buffer: 1X PBS (Phosphate-Buffered Saline) or HBS (HEPES-Buffered Saline), pH 7.2–7.5.[9]

    • Deactivation Solution: 1 M Ethanolamine-HCl, adjusted to pH 8.5.[10]

    • Deprotection Solution: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (v/v).[4][11]

    • Solvents: High-purity Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolving linker if needed.

    • High-purity water (e.g., Milli-Q).

Experimental Workflow Diagram

Experimental_Workflow node_start Start: Carboxylated Surface node_prep 1. Surface Equilibration (Activation Buffer) node_start->node_prep node_act 2. Surface Activation (Inject fresh EDC/NHS) node_prep->node_act node_couple 3. Linker Coupling (Inject 1-Boc-1,8-diaminooctane) node_act->node_couple node_deact 4. Deactivation (Capping) (Inject Ethanolamine) node_couple->node_deact node_deprotect 5. Boc Deprotection (Optional) (Treat with TFA/DCM) node_deact->node_deprotect node_end End: Amine-Functionalized Surface node_deprotect->node_end

Caption: Workflow for surface functionalization.
Step-by-Step Procedure

Note: EDC and NHS are moisture-sensitive. Prepare solutions immediately before use. Equilibrate reagents to room temperature before opening vials to prevent condensation.[7]

  • Surface Preparation & Equilibration:

    • Wash the carboxylated substrate according to the manufacturer's instructions.

    • Equilibrate the surface by flushing with Activation Buffer (e.g., 0.1 M MES, pH 5.0) for 5-10 minutes.

  • Surface Activation:

    • Prepare a fresh activation solution by mixing equal volumes of 0.4 M EDC and 0.1 M NHS in cold, high-purity water or Activation Buffer.

    • Immediately apply the EDC/NHS solution to the carboxylated surface.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.[9] For automated systems like SPR, a 7-minute injection is standard.[10]

  • Amine Coupling:

    • Prepare a solution of 1-Boc-1,8-diaminooctane (e.g., 10-50 mM) in Coupling Buffer (e.g., 1X PBS, pH 7.4). A small amount of a co-solvent like DMF or DMSO may be used to aid dissolution before dilution in the aqueous buffer.

    • Apply the linker solution to the activated surface.

    • Incubate for 2 hours at room temperature or overnight at 4°C to form the amide bond.[4][9]

  • Deactivation (Capping):

    • Prepare the Deactivation Solution (1 M Ethanolamine-HCl, pH 8.5).

    • Apply the solution to the surface to quench any unreacted NHS esters.[10]

    • Allow this reaction to proceed for 10-15 minutes at room temperature. This step is critical to prevent non-specific binding in subsequent assays.[10]

    • Wash the surface thoroughly with Coupling Buffer. At this stage, the surface is functionalized with a Boc-protected amine linker.

  • Boc Group Deprotection (Optional):

    • This step is performed only when the terminal amine is needed for further conjugation.

    • Prepare the Deprotection Solution (e.g., 50% TFA in DCM). Caution: Handle TFA and DCM in a fume hood.

    • Immerse or flush the functionalized surface with the solution.

    • Incubate for 1-2 hours at room temperature.[11]

    • Rinse the surface extensively with DCM, followed by ethanol or the final working buffer to remove all traces of the acid.

    • The surface now possesses a free primary amine at the terminus of the spacer arm, ready for subsequent coupling reactions.

Data Presentation: Reaction Parameters

The following table summarizes typical conditions for each step of the protocol.

StepReagent/SolutionTypical ConcentrationBuffer/SolventpHTypical TimePurpose
Activation EDC / NHS0.4 M / 0.1 M0.1 M MES4.5 - 6.015-30 minActivate surface carboxyl groups to form NHS esters.[9]
Coupling 1-Boc-1,8-diaminooctane10 - 50 mM1X PBS or HBS7.2 - 7.52h - O/NCovalently attach linker via primary amine.[9]
Deactivation Ethanolamine-HCl1 MWater8.510-15 minQuench unreacted NHS esters to prevent non-specific binding.[10]
Deprotection Trifluoroacetic Acid (TFA)20 - 50% (v/v)Dichloromethane (DCM)<11-2 hRemove Boc protecting group to expose terminal amine.[4][11]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Coupling Efficiency 1. Inactive EDC/NHS due to hydrolysis. 2. Incorrect pH for activation (<6.0 is required). 3. Hydrolysis of NHS-ester intermediate before coupling.[7] 4. Low concentration of linker.1. Prepare fresh EDC and NHS solutions immediately before use. 2. Verify the pH of the Activation Buffer. 3. Minimize the time between activation and coupling steps. 4. Increase the concentration of 1-Boc-1,8-diaminooctane or increase incubation time.
High Non-Specific Binding 1. Incomplete deactivation/capping of the surface. 2. Electrostatic interactions between analytes and the surface.1. Ensure the deactivation step is performed thoroughly with fresh ethanolamine solution. 2. Increase the salt concentration of the running buffer (e.g., up to 500 mM NaCl). For negatively charged surfaces, capping with another diamine like ethylenediamine can help reduce non-specific binding from positive analytes.[10]
Poor Reproducibility 1. Reagents (especially EDC/NHS) not equilibrated to room temp before use, causing moisture contamination.[7] 2. Inconsistent incubation times or temperatures. 3. Variation in surface quality.1. Always allow reagent vials to warm to room temperature before opening. 2. Standardize all incubation parameters using timers and temperature-controlled environments. 3. Ensure consistent pre-treatment and cleaning of the substrate.
Failed Boc Deprotection 1. Insufficient exposure to acid. 2. Water contamination in the deprotection solution.1. Increase incubation time with the TFA/DCM solution. 2. Use anhydrous DCM and fresh TFA. Ensure the surface is dry before applying the solution.

References

Application Notes and Protocols for Tert-butyl (8-aminooctyl)carbamate in NHS Ester-Mediated Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (8-aminooctyl)carbamate is a versatile bifunctional linker molecule widely employed in bioconjugation and drug development. Its structure comprises an eight-carbon aliphatic chain with a primary amine at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other. This configuration allows for a controlled, sequential conjugation strategy. The free primary amine can readily react with N-hydroxysuccinimide (NHS) esters to form stable amide bonds, a cornerstone of modern bioconjugation techniques. The Boc-protected amine remains inert during this initial coupling, and can be deprotected under mild acidic conditions to reveal a new primary amine for subsequent functionalization.[1][2]

This molecule is particularly valuable in the construction of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect a target-binding ligand and an E3 ubiquitin ligase ligand.[1][3] The length and flexibility of the octyl chain can be critical for optimizing the formation of the ternary complex required for target protein degradation.[4]

Reaction Principle

The fundamental reaction involves the nucleophilic acyl substitution of an NHS ester by the primary amine of this compound. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is typically carried out in an anhydrous aprotic solvent in the presence of a non-nucleophilic base to neutralize the released NHS, driving the reaction to completion.

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound with an NHS Ester

This protocol describes a general method for the conjugation of an NHS ester-activated molecule to this compound.

Materials:

  • Molecule of interest activated with an NHS ester

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Under an inert atmosphere, dissolve the NHS ester of your molecule of interest (1.0 equivalent) in anhydrous DMF or DCM.

  • In a separate vial, dissolve this compound (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DCM.

  • Add the solution of this compound to the stirring solution of the NHS ester.

  • Add a non-nucleophilic base such as DIPEA or TEA (1.5-3.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, the crude product can be purified.

Purification:

  • The reaction mixture can be diluted with a suitable organic solvent like ethyl acetate and washed sequentially with 5% aqueous lithium chloride (to remove DMF), saturated aqueous sodium bicarbonate (to remove unreacted NHS ester and NHS), and brine.

  • The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Further purification is typically achieved by column chromatography on silica gel.

Protocol 2: Boc Deprotection of the Conjugate

This protocol outlines the removal of the Boc protecting group to expose the terminal primary amine.

Materials:

  • Boc-protected conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-protected conjugate in anhydrous DCM.

  • Add an excess of TFA (typically 20-50% v/v) to the solution at room temperature.

  • Stir the reaction for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, the solvent and excess TFA are removed under reduced pressure. The resulting amine salt can be used directly in the next step or neutralized with a mild base.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the coupling of mono-N-Boc protected diamines with NHS esters and the subsequent Boc deprotection. While specific yields for this compound were not found, the data presented for similar linkers in PROTAC synthesis provides a strong reference.[5]

Table 1: Reaction Parameters for NHS Ester Coupling

ParameterRecommended ConditionsNotes
Solvent Anhydrous DMF, DCMEssential to prevent hydrolysis of the NHS ester.
Base DIPEA, TEAA non-nucleophilic base is crucial.
Stoichiometry 1.0-1.2 eq. of amine per 1.0 eq. of NHS esterA slight excess of the amine can drive the reaction to completion.
Temperature Room Temperature (20-25 °C)Mild conditions are generally sufficient.
Reaction Time 2-24 hoursMonitor by TLC or LC-MS for completion.
Purity (Post-Purification) >95%Achievable with standard purification techniques.
Reported Yields 10-80%Yields can vary significantly based on the specific substrates and reaction optimization.[5]

Table 2: Boc Deprotection Parameters

ParameterRecommended ConditionsNotes
Reagent Trifluoroacetic acid (TFA) in DCMA common and effective method for Boc removal.
TFA Concentration 20-50% (v/v)Sufficient to ensure complete deprotection.
Temperature Room Temperature (20-25 °C)The reaction is typically fast at room temperature.
Reaction Time 1-2 hoursMonitor by TLC or LC-MS.
Expected Yield >95% (quantitative)Deprotection is usually a high-yielding step.

Visualizations

Experimental Workflow

The following diagram illustrates the general two-step workflow for utilizing this compound in bioconjugation.

G Experimental Workflow cluster_step1 Step 1: NHS Ester Coupling cluster_step2 Step 2: Boc Deprotection A NHS Ester-Activated Molecule C Reaction in Anhydrous Solvent + Base A->C B This compound B->C D Boc-Protected Conjugate C->D E Boc-Protected Conjugate F TFA in DCM E->F G Deprotected Conjugate with Free Amine F->G G PROTAC Signaling Pathway cluster_PROTAC PROTAC Action cluster_Degradation Ubiquitin-Proteasome System PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination PROTAC_recycled PROTAC (recycled) Ternary->PROTAC_recycled Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

References

Application Notes and Protocols for Linking a Payload to N-Boc-octane-1,8-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Boc-octane-1,8-diamine is a bifunctional linker commonly employed in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure features an aliphatic eight-carbon chain with a primary amine at one terminus and a Boc (tert-butyloxycarbonyl) protected amine at the other.[2] This configuration allows for a sequential and controlled conjugation strategy. First, a payload (e.g., a cytotoxic drug, a fluorescent dye, or a small molecule ligand) can be attached to the free primary amine. Subsequently, the Boc group is removed under acidic conditions to reveal a second primary amine, which is then available for conjugation to a second molecule, such as an antibody or an E3 ligase ligand.[1][2] The octane chain provides a flexible, hydrophobic spacer between the conjugated moieties.[3]

This document provides a detailed experimental procedure for the initial and most critical step: the covalent linking of a payload containing a carboxylic acid functional group to the free amine of N-Boc-octane-1,8-diamine via amide bond formation.

Experimental Protocols

The overall process involves two main stages:

  • Amide Coupling: Formation of a stable amide bond between the payload's carboxylic acid and the linker's free amine.

  • Boc Deprotection: Removal of the Boc protecting group to expose the terminal amine for subsequent conjugation steps.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This protocol describes the activation of a payload's carboxylic acid group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a reactive NHS ester, which then efficiently couples with the primary amine of N-Boc-octane-1,8-diamine.[4][5]

Materials:

  • Payload containing a carboxylic acid group

  • N-Boc-octane-1,8-diamine (MW: 244.37 g/mol )[2][6]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Anhydrous, amine-free solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM)[1]

  • Base (optional, for hindered reactions): Diisopropylethylamine (DIPEA)[1][7]

  • Reaction vessel (e.g., round-bottom flask) with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Purification supplies: Silica gel for flash column chromatography, appropriate solvent system (e.g., DCM/Methanol or Ethyl Acetate/Hexanes)

Procedure:

  • Payload Activation:

    • In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid-containing payload (1 equivalent) in anhydrous DMF.

    • Add NHS (1.2 - 1.5 equivalents) to the solution and stir until dissolved.

    • Add EDC (1.2 - 1.5 equivalents) to the reaction mixture.[8]

    • Allow the activation reaction to proceed at room temperature for 15-60 minutes.[4][8] The formation of the NHS ester can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Coupling Reaction:

    • In a separate flask, dissolve N-Boc-octane-1,8-diamine (1.0 - 1.2 equivalents) in anhydrous DMF.[1]

    • Add the solution of N-Boc-octane-1,8-diamine to the activated payload solution.

    • If the reaction is slow or involves sterically hindered components, DIPEA (2-3 equivalents) can be added to the mixture to act as a non-nucleophilic base.[1][7]

    • Stir the reaction mixture at room temperature for 4-24 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material (payload) is consumed.[1]

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), a weak base (e.g., 5% sodium bicarbonate solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude Boc-protected payload-linker conjugate by flash column chromatography on silica gel to remove unreacted starting materials and byproducts.[1]

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield the final payload-linker conjugate with a free primary amine.[1]

Materials:

  • Boc-protected payload-linker conjugate (from Protocol 1)

  • Trifluoroacetic acid (TFA)[1][8]

  • Dichloromethane (DCM)[1][8]

  • Saturated sodium bicarbonate solution for neutralization

  • Drying agent (e.g., anhydrous Na₂SO₄)

Procedure:

  • Deprotection Reaction:

    • Dissolve the purified Boc-protected payload-linker conjugate in DCM.

    • Add a solution of 20-50% TFA in DCM to the reaction vessel. A common ratio is a 1:1 mixture of DCM:TFA.[5][8]

    • Stir the reaction at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.[8]

  • Work-up and Purification:

    • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

    • The resulting residue is often the TFA salt of the deprotected amine. It can be used directly in the next step or neutralized.

    • To obtain the free amine, dissolve the residue in an organic solvent and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is basic.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under vacuum.

    • The final product can be further purified by chromatography or recrystallization if necessary.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the described protocols. These values can serve as a benchmark for optimizing specific reaction conditions.

Table 1: Representative Data for Amide Coupling and Boc Deprotection

ParameterValueNotesReference
Amide Coupling
Coupling ReagentsEDC/NHS or EDC/HOAt/DIPEAEDC/NHS is common; uronium-based reagents like HBTU or HATU are alternatives for difficult couplings.[1][7][9][1][7][9]
Molar Ratio (Payload:Linker)1 : 1.1A slight excess of the amine linker is often used.[1]
Reaction Time4 - 24 hoursVaries depending on the reactivity of the payload. Monitored by LC-MS.[1]
Typical Yield65 - 95%Highly dependent on the specific payload and purification method.[10]
Purity (Post-Chromatography)>95%Achievable with standard flash column chromatography.[5]
Boc Deprotection
Deprotection ReagentTFA in DCM (20-50%)A standard and efficient method for Boc removal.[1][8]
Reaction Time1 - 3 hoursTypically rapid and complete at room temperature.[8]
Typical Yield>90%Often quantitative or near-quantitative.-
Purity>95%The resulting amine salt is often used without further purification.[1]

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the sequential workflow for linking a payload to N-Boc-octane-1,8-diamine and subsequent deprotection.

experimental_workflow cluster_coupling 2. Amide Coupling payload Payload-COOH activated_payload Activated Payload (NHS Ester) payload->activated_payload 1. Activation reagents1 EDC, NHS in DMF reagents1->activated_payload coupled_product Boc-Protected Payload-Linker activated_payload->coupled_product linker N-Boc-octane-1,8-diamine linker->coupled_product purify1 Purification (Chromatography) coupled_product->purify1 3. Purification pure_coupled Purified Boc-Protected Payload-Linker purify1->pure_coupled deprotected_product Final Payload-Linker (Free Amine) pure_coupled->deprotected_product 4. Boc Deprotection reagents2 TFA / DCM reagents2->deprotected_product purify2 Work-up / Purification (Optional) deprotected_product->purify2 5. Final Work-up final_product Ready for Next Conjugation Step purify2->final_product

Caption: Workflow for payload conjugation to N-Boc-octane-1,8-diamine.

References

Application Notes: Amide Bond Formation with Tert-butyl (8-aminooctyl)carbamate for Linker Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the reaction of tert-butyl (8-aminooctyl)carbamate with carboxylic acids. This reaction is a fundamental step in the synthesis of bifunctional molecules, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics.

Introduction

This compound is a versatile bifunctional linker precursor. Its structure comprises an eight-carbon aliphatic chain with a primary amine at one terminus and a tert-butoxycarbonyl (Boc)-protected amine at the other.[1][2] This differential protection allows for selective reaction at the free primary amine to form a stable amide bond with a carboxylic acid. The Boc protecting group can be subsequently removed under mild acidic conditions, revealing a new primary amine for further conjugation.[1][3] This sequential reactivity makes it an ideal building block for constructing the linkers that connect a target protein ligand and an E3 ligase ligand in PROTACs.[3]

Principle of the Reaction: EDC/NHS Coupling

The formation of an amide bond between the primary amine of this compound and a carboxylic acid is typically facilitated by a coupling agent, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[4][5] This "zero-length" crosslinking reaction is highly efficient and proceeds in two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.

  • Formation of a Stable NHS Ester and Amine Reaction: The unstable O-acylisourea intermediate is prone to hydrolysis. NHS is added to react with this intermediate, forming a more stable, amine-reactive NHS ester. This semi-stable ester then readily reacts with the primary amine of this compound to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.

The use of NHS increases the efficiency of the coupling reaction and minimizes side reactions.

Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The linker connecting the target-binding moiety and the E3 ligase ligand is a critical determinant of the PROTAC's efficacy. The octyl chain of this compound provides a flexible linker of a specific length that has been successfully incorporated into potent PROTACs targeting key proteins in disease pathways, such as the Androgen Receptor (AR) in prostate cancer and Bromodomain and Extra-Terminal (BET) proteins in various cancers.

Data Presentation

The following tables summarize representative quantitative data for the key steps in utilizing this compound in the synthesis of a PROTAC linker intermediate.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₂₈N₂O₂
Molecular Weight 244.38 g/mol [6]
CAS Number 88829-82-7[6]
Appearance To be determined
Purity >98%

Table 2: Representative Amide Coupling Reaction Parameters

ParameterRecommended ConditionsNotes
Solvent Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)DMF is often preferred for its ability to dissolve a wide range of reactants. Ensure the solvent is anhydrous to prevent hydrolysis of the activated ester.
Coupling Reagents EDC (1.2 - 1.5 eq), NHS (1.2 - 1.5 eq)Use fresh, high-purity reagents. Molar excess ensures efficient activation of the carboxylic acid.
Base N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)A non-nucleophilic base is required to neutralize acids and facilitate the reaction without competing with the primary amine.
Temperature Room Temperature (20-25 °C)The reaction is typically efficient at room temperature.
Reaction Time 4 - 18 hoursReaction progress should be monitored by an appropriate analytical method such as TLC or LC-MS.
Atmosphere Inert (Nitrogen or Argon)Recommended to prevent moisture from interfering with the reaction.

Table 3: Example Characterization Data for an Amide-Coupled Product

Product: Tert-butyl (8-(4-carboxybenzamido)octyl)carbamate (Hypothetical)

AnalysisData
Yield 75-90% (representative)
¹H NMR (400 MHz, CDCl₃) δ 7.95 (d, J=8.0 Hz, 2H), 7.85 (d, J=8.0 Hz, 2H), 6.80 (br s, 1H), 4.55 (br s, 1H), 3.40 (q, J=6.8 Hz, 2H), 3.10 (q, J=6.8 Hz, 2H), 1.60-1.50 (m, 4H), 1.44 (s, 9H), 1.35-1.25 (m, 8H).
¹³C NMR (100 MHz, CDCl₃) δ 168.5, 166.2, 156.1, 138.9, 134.5, 129.8, 127.2, 79.2, 40.5, 40.2, 29.9, 29.3, 29.1, 28.9, 28.4, 26.7, 26.6.
Mass Spec (ESI+) m/z calculated for C₂₂H₃₄N₂O₅ [M+H]⁺: 407.25; found: 407.26.

Experimental Protocols

Protocol 1: Amide Coupling of this compound with a Carboxylic Acid

This protocol describes a general procedure for the EDC/NHS-mediated coupling of a carboxylic acid to this compound.

Materials:

  • Carboxylic acid of interest (1.0 eq)

  • This compound (1.1 eq)

  • EDC (1.2 eq)

  • NHS (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and NHS (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Add EDC (1.2 eq) to the reaction mixture in one portion.

  • Stir the reaction at room temperature for 4-18 hours.

  • Monitor the reaction progress by LC-MS until the starting carboxylic acid is consumed.

  • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide-linked intermediate.

Protocol 2: Boc Deprotection of the Linker Intermediate

This protocol describes the removal of the Boc protecting group to reveal the terminal primary amine for subsequent coupling reactions.

Materials:

  • Boc-protected linker intermediate from Protocol 1 (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the Boc-protected linker intermediate in DCM (e.g., 10 mL per gram of substrate).

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the mixture at room temperature for 1-3 hours.

  • Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like methanol or toluene can help remove residual TFA.

  • The resulting amine salt is often used directly in the next coupling step without further purification. To obtain the free base, an aqueous work-up with a base such as sodium bicarbonate is required, followed by extraction with an organic solvent.

Visualizations

G cluster_workflow PROTAC Synthesis Workflow start Starting Materials: - Carboxylic Acid (Ligand 1) - this compound step1 Protocol 1: Amide Coupling (EDC, NHS, DIPEA in DMF) start->step1 intermediate1 Purified Intermediate: Ligand 1-Linker-Boc step1->intermediate1 step2 Protocol 2: Boc Deprotection (TFA in DCM) intermediate1->step2 intermediate2 Intermediate: Ligand 1-Linker-NH2 step2->intermediate2 step3 Second Amide Coupling (with Ligand 2-COOH) intermediate2->step3 crude Crude PROTAC step3->crude purification Purification (e.g., HPLC) crude->purification final Final PROTAC Molecule purification->final G cluster_protac PROTAC-Mediated Protein Degradation POI Protein of Interest (e.g., Androgen Receptor) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Transfer Recycle Recycled PROTAC Ternary->Recycle Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation G cluster_ar Androgen Receptor Signaling Pathway Androgen Androgen (e.g., DHT) AR_cyto Androgen Receptor (AR) + Heat Shock Proteins Androgen->AR_cyto Binding & HSP Dissociation AR_active Active AR Dimer AR_cyto->AR_active Dimerization PROTAC_AR AR-targeting PROTAC AR_cyto->PROTAC_AR Nucleus Nucleus AR_active->Nucleus Nuclear Translocation ARE Androgen Response Element (ARE) on DNA Transcription Gene Transcription ARE->Transcription AR Binding Proliferation Cell Proliferation & Survival Transcription->Proliferation Degradation_AR AR Degradation PROTAC_AR->Degradation_AR (See PROTAC Mechanism) Degradation_AR->AR_cyto Inhibition

References

Synthesis of tert-Butyl Carbamate Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis, medicinal chemistry, and the development of pharmaceuticals. Its widespread use stems from its ability to mask the nucleophilicity of amines, preventing unwanted side reactions during subsequent synthetic steps. The Boc group is valued for its stability under a wide range of basic and nucleophilic conditions, while being readily cleaved under mild acidic conditions, offering a robust and orthogonal protection strategy.[1][2] This application note provides detailed protocols for the synthesis of tert-butyl carbamate derivatives, primarily through the N-protection of amines using di-tert-butyl dicarbonate (Boc₂O), a common and efficient method.[2][3]

Reaction and Mechanism

The synthesis of tert-butyl carbamates from amines and di-tert-butyl dicarbonate involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride.[4] This process is often facilitated by a base, which aids in the deprotonation of the resulting ammonium salt. The reaction proceeds through an unstable intermediate that subsequently collapses to form the stable N-Boc protected amine, with tert-butanol and carbon dioxide as byproducts.[4][5]

Data Presentation: Comparison of Synthetic Protocols

The choice of reaction conditions for Boc protection can significantly impact the reaction time and yield. The following table summarizes various protocols for the synthesis of tert-butyl carbamate derivatives from primary and secondary amines using di-tert-butyl dicarbonate.

ProtocolAmine SubstrateBaseSolventReaction TimeYield (%)Reference
1Secondary AmineTriethylamine (TEA)Tetrahydrofuran (THF)2-12 hoursHigh[4]
2Secondary AmineSodium Hydroxide (NaOH)Water/Dichloromethane (DCM)1-4 hoursHigh[4]
3L-Proline (Amino Acid)Triethylamine (TEA)Water/Acetone0.5 hoursHigh[6]
4AnilineAmberlyst-15None (Neat)< 1 minuteHigh[6]
5Various AminesNone (Catalyst-Free)Water/Acetone8-12 minutesExcellent[7][8]
61,3-DiaminopropaneNoneDichloromethane (DCM)18 hoursHigh[9]

Experimental Protocols

Protocol 1: Standard Boc Protection of a Secondary Amine with Triethylamine in THF

This protocol is a widely applicable method for a broad range of secondary amines.[4]

Materials:

  • Secondary amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq)

  • Triethylamine (TEA) (1.2-1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate or dichloromethane for extraction

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • Dissolve the secondary amine (1.0 eq) in anhydrous THF (typically at a concentration of 0.1-0.5 M).

  • Add triethylamine (1.2-1.5 eq) to the solution and stir for 5-10 minutes at room temperature.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.1-1.5 eq) in a minimal amount of THF.

  • Add the Boc₂O solution dropwise to the stirring amine solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the THF under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an extraction solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude Boc-protected secondary amine.

  • If necessary, purify the product by column chromatography on silica gel.

Protocol 2: Boc Protection of a Secondary Amine using Sodium Hydroxide in a Biphasic System

This method is particularly suitable for water-soluble amines.[4]

Materials:

  • Secondary amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq)

  • Sodium hydroxide (NaOH) (1.1-1.5 eq)

  • Water

  • Dichloromethane (DCM) or other suitable organic solvent

  • Standard workup reagents as in Protocol 1

Procedure:

  • Dissolve the secondary amine (1.0 eq) in a mixture of water and a suitable organic solvent like THF or dioxane.

  • Add a solution of NaOH (1.1-1.5 eq) in water.

  • Add di-tert-butyl dicarbonate (1.1-1.5 eq) to the stirring mixture.

  • Stir vigorously at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, if the mixture is biphasic, separate the layers. If it is a single phase, add an extraction solvent like DCM.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography if necessary.

Protocol 3: Catalyst-Free Boc Protection of Amines in Water

This environmentally friendly protocol avoids the use of any acid or base catalyst.[10][11]

Materials:

  • Amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq)

  • Water (tap or distilled)

  • Ethyl acetate or other suitable organic solvent for extraction (if necessary)

Procedure:

  • To the amine (1 mmol) in a reaction vessel, add water (1 mL).

  • Add di-tert-butyl dicarbonate (1.0-1.1 mmol) to the mixture.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 10-60 minutes.

  • If the product precipitates as a solid, it can be isolated by simple filtration, washed with water, and dried.

  • If the product is soluble, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the pure N-Boc derivative.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Dissolve Amine in Solvent add_base Add Base (e.g., TEA) start->add_base add_boc Add Boc₂O Solution add_base->add_boc stir Stir at Room Temperature add_boc->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction (e.g., NaHCO₃) monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (e.g., Chromatography) concentrate->purify end Pure Boc-Protected Amine purify->end

Caption: General experimental workflow for the Boc protection of amines.

reaction_mechanism cluster_products Products amine R₂NH intermediate [R₂NH⁺-C(=O)O-tBu + ⁻O-C(=O)O-tBu] amine->intermediate Nucleophilic Attack boc2o (tBuOCO)₂O boc2o->intermediate product R₂N-Boc intermediate->product byproducts tBuOH + CO₂ intermediate->byproducts

Caption: Simplified mechanism of Boc protection of an amine.

References

Application Notes and Protocols for the Purification of Boc-Protected Compounds by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in peptide synthesis and the development of complex molecules. Its popularity stems from its ease of introduction, general stability to a wide range of non-acidic conditions, and its facile removal under mild acidic conditions.[1][2][3] Following the protection of an amine with the Boc group, purification is a critical step to remove excess reagents, such as di-tert-butyl dicarbonate ((Boc)₂O), and any side products to ensure the purity of the Boc-protected compound for subsequent synthetic transformations.

Column chromatography, particularly flash column chromatography over silica gel, is the most common and effective method for this purification. The increased hydrophobicity of the compound after Boc protection often allows for excellent separation from more polar starting materials and impurities.[4] This document provides detailed protocols and application notes for the successful purification of Boc-protected compounds using column chromatography.

Key Principles

The separation of Boc-protected compounds by silica gel column chromatography is based on the principle of differential adsorption. The Boc-protected compound, being less polar than the starting amine, will have a weaker interaction with the polar silica gel stationary phase and will thus elute faster with a less polar mobile phase. Unreacted amine starting materials, being more polar, will adhere more strongly to the silica gel and require a more polar solvent system for elution. Thin-Layer Chromatography (TLC) is an indispensable tool for developing the optimal solvent system and monitoring the column separation.[5][6]

Experimental Protocols

General Protocol for Column Chromatography Purification of Boc-Protected Amines

This protocol outlines a standard procedure for the purification of a Boc-protected amine on a gram scale using flash column chromatography.

Materials:

  • Crude Boc-protected compound

  • Silica gel (60-120 or 230-400 mesh for flash chromatography)

  • Solvents for the mobile phase (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol)[1][7]

  • Sand

  • Glass wool or cotton

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates, developing chamber, and visualization reagents (e.g., UV lamp, potassium permanganate stain, ninhydrin stain)

Procedure:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the crude mixture on a TLC plate alongside the starting amine (if available).

    • Develop the TLC plate in various solvent systems of differing polarities (e.g., starting with 10% Ethyl Acetate in Hexanes and gradually increasing the polarity).

    • The ideal solvent system should provide a good separation between the Boc-protected product (typically with an Rf value of 0.3-0.5) and the starting material and other impurities. The product spot should be well-separated from spots at the baseline and the solvent front.

  • Column Preparation (Slurry Packing Method):

    • Secure the chromatography column in a vertical position in a fume hood.

    • Place a small plug of glass wool or cotton at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) on top of the plug.

    • In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

    • Allow the silica gel to settle, and then add another layer of sand (approximately 1 cm) on top of the packed silica gel.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dry Loading (Recommended for samples not readily soluble in the mobile phase):

      • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

      • Add a small amount of silica gel to the solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.

      • Carefully add the silica gel with the adsorbed sample to the top of the packed column.

    • Wet Loading:

      • Dissolve the crude product in a minimal amount of the mobile phase.

      • Using a pipette, carefully apply the solution to the top of the column, allowing it to adsorb onto the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (if using flash chromatography) to start the elution.

    • Begin collecting fractions in test tubes or flasks.

    • Monitor the elution process by collecting small aliquots from the fractions and analyzing them by TLC.

    • Combine the fractions that contain the pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Boc-protected compound.

    • Determine the yield and characterize the product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

Data Presentation

The choice of solvent system is crucial for successful purification. The following table summarizes typical solvent systems and approximate Rf values for the purification of various Boc-protected compounds.

Compound TypeStarting MaterialBoc-Protected ProductTypical Solvent SystemApproximate Rf (Product)Reference(s)
Aliphatic AminePrimary/Secondary AmineN-Boc-amineEthyl Acetate/Hexanes (1:9 to 1:1)0.3 - 0.6[7]
Amino Acid EsterAmino EsterN-Boc-amino EsterDichloromethane/Methanol (98:2 to 95:5)0.4 - 0.7[8]
Aromatic AmineAniline derivativeN-Boc-anilineEthyl Acetate/Petroleum Ether (1:10 to 1:5)0.2 - 0.5[7]
SulfamidePrimary/Secondary SulfamideN-Boc-sulfamideDichloromethane/Methanol (9:1)0.5 - 0.7[9]

Note: Rf values are highly dependent on the specific compound, the exact solvent composition, and the type of TLC plate used. This table should be used as a general guideline.

Mandatory Visualizations

Experimental Workflow for Purification

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC_Analysis 1. TLC Analysis & Solvent System Selection Column_Packing 2. Column Packing (Slurry Method) TLC_Analysis->Column_Packing Sample_Loading 3. Sample Loading (Dry/Wet) Column_Packing->Sample_Loading Elution 4. Elution & Fraction Collection Sample_Loading->Elution TLC_Monitoring 5. TLC Monitoring of Fractions Elution->TLC_Monitoring Product_Isolation 6. Combine Pure Fractions & Evaporate TLC_Monitoring->Product_Isolation Characterization 7. Yield & Characterization Product_Isolation->Characterization

Caption: Workflow for Column Chromatography Purification.

Logical Relationship between TLC and Column Chromatography

G cluster_TLC Thin-Layer Chromatography (TLC) cluster_Column Column Chromatography Develop_Solvent Develop Optimal Solvent System Purification Bulk Purification of Boc-Protected Compound Develop_Solvent->Purification Informs mobile phase selection Monitor_Reaction Monitor Reaction Progress Monitor_Reaction->Purification Determines when to purify Identify_Fractions Identify Product in Collected Fractions Purification->Identify_Fractions Generates fractions to be analyzed

Caption: Interdependence of TLC and Column Chromatography.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation - Inappropriate solvent system. - Column overloaded with sample. - Column packed unevenly.- Re-optimize the solvent system using TLC to achieve a greater ΔRf between the product and impurities. - Use a larger column or less sample. - Repack the column carefully, ensuring no air bubbles are trapped.
Product Elutes with Solvent Front - Mobile phase is too polar.- Use a less polar solvent system (e.g., increase the percentage of hexanes).
Product Does Not Elute - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol).
Streaking or Tailing of Spots on TLC/Column - Compound is too polar for the solvent system. - Compound is acidic or basic. - Sample is overloaded on the TLC plate or column.- Increase the polarity of the mobile phase. - Add a small amount of a modifier to the mobile phase (e.g., 1% triethylamine for basic compounds, or 1% acetic acid for acidic compounds). - Apply a smaller, more concentrated spot on the TLC plate or use less sample on the column.
On-Column Deprotection - Silica gel is slightly acidic. - Mobile phase contains acidic impurities.- Neutralize the silica gel by washing it with a solvent containing a small amount of triethylamine before packing. - Use high-purity solvents. Avoid using chlorinated solvents which can contain traces of HCl.

Conclusion

The purification of Boc-protected compounds by column chromatography is a routine yet critical step in multi-step organic synthesis. A systematic approach, beginning with careful TLC analysis to determine the optimal mobile phase, followed by proper column packing and monitoring, will ensure a high yield of the purified product. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can confidently and efficiently purify their Boc-protected intermediates, paving the way for successful subsequent reactions.

References

Application Note: A Guide to the Installation of the Boc Protecting Group on Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of multi-step organic synthesis, particularly in pharmaceutical development and peptide chemistry, the protection of functional groups is a foundational strategy. The tert-butoxycarbonyl (Boc) group is one of the most prevalent protecting groups for primary amines.[1][2] Its widespread use is attributed to its stability across a broad spectrum of reaction conditions and its facile, selective removal under mild acidic conditions.[1][2][3] The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[1][3][4][5] This reagent reacts with primary amines to form stable, acid-labile carbamates, effectively masking the amine's nucleophilicity and basicity.[3][6] The orthogonality of the Boc group—its stability under conditions used to cleave other common protecting groups like Fmoc (basic conditions) and Cbz (catalytic hydrogenation)—makes it indispensable for complex molecular synthesis.[3][6]

Reaction Mechanism

The installation of a Boc group onto a primary amine using di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution pathway.[2] The nitrogen atom of the primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[2][3] This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide (CO₂) and a tert-butoxide anion.[3] The evolution of CO₂ gas serves as a significant thermodynamic driving force for the reaction.[2] The reaction can be catalyzed by a base, which deprotonates the positively charged amine intermediate, thereby accelerating the process.[3]

Caption: Mechanism of N-Boc protection using Boc anhydride.

Data Presentation: Comparative Reaction Conditions

The efficiency of Boc protection is influenced by the choice of substrate, solvent, base, and temperature. The following table summarizes various reported conditions for the N-Boc protection of different primary amines, highlighting the versatility of the methodology.[3]

Substrate (Amine)Boc₂O (equiv)Base (equiv)Solvent SystemTemperatureTimeYield (%)Reference
Benzylamine1.0NoneWater/Acetone (9.5:0.5)Room Temp.8 min98[3]
Aniline1.0NoneWater/Acetone (9.5:0.5)Room Temp.5 min99[7]
General Amines1.5TEA or DIPEA (3.0)Water/THF (2:1)0°C to RT6 hrHigh[3]
3-Chloroaniline1.0NoneWaterRoom Temp.4 hr-[3]
General Amines2-3Base (1-1.5)Various (e.g., THF, Water)RT or 40°C-High[8]
Various Amines1.0Amberlite-IR 120 (cat.)Solvent-freeRoom Temp.1-3 min95-99

Experimental Protocols

Protocol 1: General Base-Catalyzed Boc Protection

This protocol is a robust and widely applicable method for the Boc protection of primary amines using a base catalyst in a biphasic solvent system.[3]

Materials:

  • Primary Amine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)[3]

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Dichloromethane (DCM)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)[2][3]

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: In a round-bottom flask, dissolve the primary amine (1.0 equiv) and triethylamine (3.0 equiv) in a 2:1 (v/v) mixture of water and THF. Stir the mixture at room temperature for approximately 5 minutes until all solids have dissolved.[3]

  • Reaction: Cool the reaction flask to 0°C using an ice bath. Add the di-tert-butyl dicarbonate (1.5 equiv) to the solution in a single portion.[3]

  • Stirring: Stir the reaction mixture at 0°C for at least 2 hours. Afterwards, allow the mixture to warm to room temperature and continue stirring for an additional 4 hours.[3]

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is completely consumed.[3]

  • Workup: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.[3]

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract with dichloromethane (e.g., 3 x 20 mL).[3]

  • Washing: Combine the organic layers and wash them sequentially with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).[3]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter the solution, and concentrate the filtrate under reduced pressure to yield the N-Boc protected amine.[3] For many substrates, this procedure provides a product of high purity without requiring further purification.[3]

Protocol 2: Catalyst-Free Boc Protection in Water-Acetone

This protocol offers a simple, efficient, and environmentally friendly method for N-Boc protection that avoids the use of organic bases.[7]

Materials:

  • Primary Amine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.2 equiv)[2]

  • Acetone

  • Distilled Water

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: In a round-bottom flask, add the primary amine (1 mmol) to a solvent mixture of 9.5 mL of distilled water and 0.5 mL of acetone.[7]

  • Reaction: Stir the mixture at room temperature for a few minutes. Add di-tert-butyl dicarbonate (1.0-1.2 equiv) to the suspension.[2][7]

  • Stirring: Stir the reaction mixture vigorously at room temperature. Reaction times are typically short, ranging from 5 to 10 minutes for many substrates.[7]

  • Monitoring: Monitor the reaction's progress by TLC until the starting amine has been fully consumed.[7]

  • Workup: Add dichloromethane (5 mL) to the reaction mixture and continue stirring.[7] Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.[7]

  • Purification: If necessary, purify the residue by column chromatography on silica gel.[7]

Logical Workflow Diagram

The overall process for Boc protection follows a standard synthetic workflow, from reaction setup to product isolation and purification.[3]

Boc Protection Workflow Start Start Setup 1. Dissolve Amine & Base (if applicable) in Solvent Start->Setup Reaction 2. Add Di-tert-butyl Dicarbonate (Boc₂O) Setup->Reaction Stir 3. Stir at Specified Temperature Reaction->Stir Monitor 4. Monitor Reaction Progress via TLC Stir->Monitor Workup 5. Aqueous Workup: Quench & Extract Monitor->Workup Reaction Complete Dry 6. Dry Organic Layer & Concentrate in vacuo Workup->Dry Purify 7. Purify Product if Necessary (Chromatography) Dry->Purify End End: Isolated N-Boc Amine Purify->End

Caption: General Experimental Workflow for Boc Protection.

References

Applications of Aliphatic Linkers in Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aliphatic linkers are a cornerstone of modern bioconjugation, serving as versatile spacers that connect biomolecules to other moieties such as drugs, probes, or surfaces. These linkers, which are primarily composed of linear hydrocarbon chains, can be functionalized with a variety of reactive groups to facilitate covalent bond formation. A particularly important class of aliphatic linkers are those modified with polyethylene glycol (PEG) units, which enhance the hydrophilicity, solubility, and pharmacokinetic properties of the resulting bioconjugates.[1][2] This document provides detailed application notes and protocols for the use of aliphatic linkers in key bioconjugation strategies, with a focus on their application in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Principles and Advantages of Aliphatic Linkers

The strategic incorporation of aliphatic linkers, particularly PEGylated versions, can significantly improve the therapeutic properties of biomolecules.[1][2]

  • Enhanced Solubility and Stability: Hydrophilic aliphatic linkers, such as those containing PEG chains, can dramatically increase the water solubility of hydrophobic payloads, which is crucial for formulation and bioavailability.[1][3] This property also helps prevent the aggregation of protein-based therapeutics.[1]

  • Improved Pharmacokinetics: PEGylated aliphatic linkers increase the hydrodynamic size of the bioconjugate, which reduces its clearance by the kidneys and prolongs its circulation half-life.[1][2] This "stealth" effect can also shield the bioconjugate from enzymatic degradation.[1]

  • Controlled Drug Release: Aliphatic linkers can be designed as either non-cleavable or cleavable. Non-cleavable linkers provide a stable connection, with the payload being released upon degradation of the antibody in the lysosome.[4][5] Cleavable linkers are designed to release their payload in response to specific triggers in the target environment, such as changes in pH or the presence of specific enzymes.[6]

  • Optimized Proximity in PROTACs: In PROTACs, the length and flexibility of the aliphatic linker are critical for positioning the target protein and the E3 ligase correctly to facilitate ubiquitination and subsequent degradation.[7][8]

Data Presentation: Quantitative Impact of Aliphatic Linkers

The choice of aliphatic linker significantly impacts the performance of a bioconjugate. The following tables summarize quantitative data from various studies, illustrating the effects of linker composition and length.

Table 1: Impact of PEG Linker Length on PROTAC Permeability and Activity

Compound SeriesLinkerApparent Permeability (Papp) x 10⁻⁶ cm/sIC50 (ER Degradation)
MZ Series2-unit PEG0.04-
3-unit PEG0.002-
4-unit PEG<0.001-
ER-Targeting PROTACs12-atom chain-~10 nM
16-atom chain-~1 nM
19-atom chain-~10 nM
21-atom chain-~100 nM

Data sourced from studies on VH032-based PROTACs and ER-targeting PROTACs.[1][8]

Table 2: Impact of Linker Type on In Vivo Stability of Antibody-Drug Conjugates

Linker TypeSpecific LinkageHalf-life (t½) in vivoKey Characteristics
Non-cleavableThioether (e.g., SMCC)~5-7 days (human plasma)High plasma stability, payload released after antibody degradation.[4][9]
Cleavable (Protease-Sensitive)Valine-Citrulline~2-3 days (human)Susceptible to premature cleavage in circulation compared to non-cleavable linkers.[2]
Cleavable (pH-Sensitive)Hydrazone~2 days (human, mouse)Stability is pH-dependent; can undergo hydrolysis at physiological pH.[9]
Cleavable (Glutathione-Sensitive)DisulfideVariable, can be unstableStability depends on steric hindrance around the disulfide bond.

Data is compiled from multiple preclinical studies and should be interpreted with caution as experimental conditions may vary.[2][9]

Table 3: Impact of PEG Linker Length on ADC In Vitro Cytotoxicity and In Vivo Efficacy

Linker LengthADC ExampleTarget Cell LineIC50 (ng/mL)In Vivo Outcome
Short (PEG0)Non-targeted ADCNot Reported-All mice died at 20 mg/kg dose.[10]
Medium (PEG8)Non-targeted ADCNot Reported-100% survival at 20 mg/kg dose.[10]
Long (PEG12)Non-targeted ADCNot Reported-100% survival at 20 mg/kg dose.[10]

A higher IC50 value indicates lower cytotoxicity. Data synthesized from preclinical studies.[10]

Experimental Protocols

Detailed methodologies for key bioconjugation experiments involving aliphatic linkers are provided below.

Protocol 1: Two-Step Protein Conjugation using a Heterobifunctional NHS-PEG-Maleimide Linker

This protocol describes the conjugation of a protein with primary amines (e.g., an antibody) to a molecule with a free sulfhydryl group (e.g., a cytotoxic payload) using a heterobifunctional PEG linker.

Materials:

  • Amine-containing protein (e.g., antibody)

  • Sulfhydryl-containing molecule (e.g., payload)

  • Mal-(PEG)n-NHS Ester crosslinker

  • Reaction Buffer A (amine-free): 20 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5

  • Reaction Buffer B: 20 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.0

  • Quenching Solution: 1 M Tris or Glycine, pH 8.0

  • Desalting columns or dialysis equipment

  • Anhydrous DMSO or DMF

Procedure:

Step 1: Reaction of NHS Ester with Amine-Containing Protein

  • Prepare the amine-containing protein in Reaction Buffer A at a concentration of 1-10 mg/mL.

  • Immediately before use, dissolve the Mal-(PEG)n-NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Add a 5- to 20-fold molar excess of the dissolved crosslinker to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Remove the excess, non-reacted crosslinker by passing the mixture through a desalting column or by dialysis against Reaction Buffer A.

Step 2: Reaction of Maleimide with Sulfhydryl-Containing Molecule

  • Dissolve the sulfhydryl-containing molecule in Reaction Buffer B.

  • Add the sulfhydryl-containing molecule to the maleimide-activated protein from Step 1 at a 1.5- to 5-fold molar excess relative to the protein.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • If desired, the reaction can be quenched by adding a thiol-containing reagent like cysteine or 2-mercaptoethanol.

  • Purify the final antibody-drug conjugate using an appropriate method such as Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) to remove unconjugated payload and other impurities.[11][12][]

Protocol 2: Copper-Free Click Chemistry using a DBCO-Aliphatic Linker

This protocol outlines the conjugation of an azide-modified biomolecule to a biomolecule functionalized with a Dibenzocyclooctyne (DBCO) group.[14]

Materials:

  • DBCO-functionalized biomolecule (e.g., protein)

  • Azide-modified biomolecule (e.g., oligonucleotide)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (must be free of sodium azide)

  • Anhydrous DMSO

  • Purification equipment (e.g., SEC, HPLC)[11][14]

Procedure:

  • Prepare a 10 mM stock solution of the azide-modified biomolecule in anhydrous DMSO.

  • Prepare the DBCO-functionalized biomolecule in the reaction buffer at a concentration of 1-10 mg/mL.

  • Add a 1.5- to 4-fold molar excess of the azide-modified biomolecule stock solution to the DBCO-functionalized biomolecule solution.[14][15] Ensure the final DMSO concentration is below 20% (v/v).[14][15]

  • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle mixing.[15][16]

  • Monitor the reaction progress by a suitable analytical method (e.g., SDS-PAGE, mass spectrometry).

  • Purify the resulting conjugate using SEC or another appropriate chromatographic method to remove unreacted starting materials.[11][14]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for ADC Synthesis and Characterization

ADC_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Ab Antibody Conjugation Conjugation Reaction Ab->Conjugation Linker_Payload Linker-Payload Complex Linker_Payload->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Chromatography (e.g., HIC, SEC) Crude_ADC->Purification Pure_ADC Purified ADC Purification->Pure_ADC DAR DAR Analysis (UV-Vis, MS) Pure_ADC->DAR Purity Purity/Aggregate Analysis (SEC) Pure_ADC->Purity Potency In Vitro Potency (Cell Viability Assay) Pure_ADC->Potency

Caption: General experimental workflow for ADC synthesis, purification, and characterization.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_formation Ternary Complex Formation PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Recycle Recycling PROTAC->Recycle POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation

Caption: PROTACs induce targeted protein degradation by forming a ternary complex.[17][18][19][20]

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Receptor->JAK 2. Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT_active STAT (active, phosphorylated) STAT_inactive->STAT_active STAT_dimer STAT Dimer STAT_active->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation Transcription Gene Transcription DNA->Transcription 6. Binding & Activation

Caption: Overview of the JAK-STAT signaling pathway, a key target for bioconjugate therapeutics.[21][22][23]

References

Troubleshooting & Optimization

Technical Support Center: Side Reactions in Boc Deprotection using TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical solutions and in-depth information to address common challenges encountered during the acid-catalyzed cleavage of the tert-butyloxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during Boc deprotection with TFA?

A1: The primary cause of side reactions is the generation of a reactive tert-butyl cation intermediate upon cleavage of the Boc group.[1][2][3] This carbocation is a potent electrophile that can alkylate nucleophilic functional groups within the substrate, leading to the formation of undesired byproducts.[1][2][4]

Q2: Which amino acid residues are most susceptible to these side reactions?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[2][4] These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[2][3][4]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[2][3][4]

  • Cysteine (Cys): The free thiol group is a common target for alkylation.[2][3][4]

  • Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[1][3][4]

Q3: What are scavengers and how do they prevent side product formation?

A3: Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[1][4] By reacting with the carbocation more rapidly than the sensitive residues of the substrate, they prevent it from causing unwanted side reactions.[1] Scavengers are typically nucleophilic compounds themselves.[4]

Q4: How do I choose the appropriate scavenger(s) for my reaction?

A4: The choice of scavenger depends on the specific nucleophiles present in your substrate, particularly the amino acid composition of your peptide.[1][2] For peptides with multiple sensitive residues, a scavenger "cocktail" is often employed.[2][5]

Q5: What are the signs of incomplete Boc deprotection and how can I resolve it?

A5: Incomplete deprotection is often indicated by the presence of starting material in your analytical data (e.g., TLC, LC-MS) and can lead to deletion sequences in peptide synthesis.[6] It can be caused by insufficient acid concentration, short reaction times, or steric hindrance around the Boc-protected amine.[2][6] To resolve this, you can try increasing the TFA concentration (e.g., from 20% to 50% in DCM), extending the reaction time, or gently warming the reaction mixture (e.g., to 40°C), though the latter may increase other side reactions.[2][7]

Q6: Besides t-butylation, are there other common side reactions to be aware of?

A6: Yes, other side reactions can occur:

  • Aspartimide Formation: The side-chain carboxyl group of an aspartic acid (Asp) residue can cyclize with the backbone amide nitrogen, which can lead to racemization and the formation of a mixture of α- and β-peptides.[3]

  • Trifluoroacetylation: The newly deprotected amine can potentially be acylated by the trifluoroacetic acid, although this is less common.[8]

Troubleshooting Guide

Issue/Symptom Possible Cause Suggested Solution(s)
1. Unexpected peaks in HPLC/LC-MS, often with a mass increase of +56 Da. Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[2][3]Incorporate an appropriate scavenger or scavenger cocktail into the deprotection reagent.[2] For example, use triisopropylsilane (TIS) for tryptophan or thioanisole for methionine.[2]
2. Starting material is still present after the reaction. Incomplete deprotection due to insufficient acid, short reaction time, or steric hindrance.[2][6]Increase the TFA concentration (e.g., to 50% in DCM), extend the reaction time, or consider gentle warming.[2][6] For highly hindered groups, a stronger acid like 4M HCl in dioxane may be necessary.[1][7]
3. Low yield of the desired product. Could be due to incomplete deprotection or product degradation from harsh conditions.First, confirm deprotection is complete using LC-MS. If so, consider milder conditions if the substrate is sensitive. Ensure proper work-up procedures to avoid product loss.[7]
4. Formation of diastereomers or β-peptides. Aspartimide formation, particularly at Asp-Gly or Asp-Asn sequences.[3]Use bulky ester protecting groups on the aspartic acid side chain (e.g., Fmoc-L-Asp(OBno)-OH) to sterically hinder cyclization.[3]

Data Presentation

Table 1: Common Scavengers for Boc Deprotection
ScavengerTarget Residue(s)Typical Concentration (v/v)Notes
Triisopropylsilane (TIS) General, Tryptophan2.5% - 5%A very common and effective scavenger that reduces the tert-butyl cation.[4][5]
Water (H₂O) General2.5% - 5%Traps the cation to form tert-butanol. Often used in combination with other scavengers.[4][5]
Thioanisole Methionine, Tryptophan, Arginine5%Effective in preventing S-alkylation of methionine.[2][5]
Ethanedithiol (EDT) Cysteine, Tryptophan2.5%A common scavenger for cysteine-containing peptides.[2][5]
Phenol General, Tyrosine5%Can prevent tyrosine modification but may have its own side reactions.[5]
Table 2: Common TFA Cleavage Cocktails for Solid-Phase Peptide Synthesis (SPPS)
Reagent NameComposition (v/v/v/v/v)Primary Application
Standard Cocktail TFA / TIS / H₂O (95:2.5:2.5)For most peptides without highly sensitive residues.[1][9]
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)For complex peptides with multiple sensitive residues (Trp, Met, Cys, Tyr, Arg).[8][10]
TFA/TIS/H₂O/EDT TFA / TIS / H₂O / EDT (94:1:2.5:2.5)Specifically for peptides containing Cysteine, Methionine, or Tryptophan.[9]

Experimental Protocols

Protocol 1: Standard Boc Deprotection in Solution
  • Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.5 M in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath to control the initial reaction rate.[4]

  • Reagent Addition: Add an appropriate scavenger (e.g., TIS, 2.5-5% v/v).[4] Slowly add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture (for a final concentration of 50% TFA).[5]

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][4]

  • Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene or DCM several times.[5]

  • Isolation: The crude product, which is the TFA salt of the amine, can often be precipitated by adding cold diethyl ether.[5] The resulting solid can be collected by filtration.

Protocol 2: Boc Deprotection and Cleavage from Resin in SPPS
  • Resin Preparation: Wash the dried peptide-resin thoroughly with DCM to remove residual solvents and ensure it is well-swollen.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the appropriate cleavage cocktail based on the peptide sequence (see Table 2). A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[5]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.[5]

  • Peptide Collection: Filter the resin and collect the TFA filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitation and Isolation: Add the combined TFA filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[8]

  • Washing: Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether 2-3 times to remove scavengers and organic byproducts.[8]

  • Drying: Dry the final peptide product under vacuum.

Visualizations

Boc_Deprotection_Mechanism cluster_main TFA-Mediated Boc Deprotection cluster_side Side Reaction Pathway Boc_Amine Boc-Protected Amine (R-NHBoc) Protonated Protonated Boc Group Boc_Amine->Protonated + H+ (from TFA) Carbamic_Acid Carbamic Acid (R-NHCOOH) Protonated->Carbamic_Acid Cleavage tBu_Cation tert-Butyl Cation (Reactive Electrophile) Protonated->tBu_Cation releases Free_Amine Free Amine (R-NH2) Carbamic_Acid->Free_Amine Decarboxylation (-CO2) Amine_Salt Amine TFA Salt (R-NH3+ TFA-) Free_Amine->Amine_Salt + H+ (from TFA) Side_Product Alkylated Side Product (e.g., t-butylated Trp) tBu_Cation->Side_Product Nucleophile Nucleophilic Residue (Trp, Met, Cys, Tyr) Nucleophile->Side_Product

Caption: Mechanism of Boc deprotection and t-butylation side reaction.

Caption: Role of scavengers in preventing side reactions.

Troubleshooting_Workflow Start Boc Deprotection Reaction Monitor Monitor by LC-MS/TLC Start->Monitor Check_Completion Is Reaction Complete? Monitor->Check_Completion Check_Purity Are Side Products Present? Check_Completion->Check_Purity Yes Incomplete Incomplete Deprotection Check_Completion->Incomplete No Side_Products Side Product Formation Check_Purity->Side_Products Yes End Work-up & Isolate Product Check_Purity->End No Solution_Incomplete Increase TFA Conc. Increase Time/Temp Incomplete->Solution_Incomplete Solution_Side_Products Add/Optimize Scavengers Side_Products->Solution_Side_Products Solution_Incomplete->Start Re-run Reaction Solution_Side_Products->Start Re-design Reaction

Caption: Troubleshooting workflow for Boc deprotection.

References

Technical Support Center: Optimizing PROTAC Synthesis with Aliphatic Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) featuring aliphatic linkers. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to help you improve your synthetic yields and overcome common hurdles in your experiments.

Frequently Asked Questions (FAQs)

Q1: My overall PROTAC yield is very low. Where should I begin troubleshooting?

A low overall yield in a multi-step PROTAC synthesis is a common issue that can stem from various stages of the process. A systematic evaluation of each step is the most effective approach to pinpoint the source of the low yield. Start by verifying the purity and stability of your starting materials (E3 ligase ligand, protein of interest ligand, and the aliphatic linker) using techniques like NMR or LC-MS. Subsequently, analyze the efficiency of each coupling reaction sequentially. Low conversion in the initial bond formation will significantly impact the overall yield. Finally, evaluate your purification strategy, as significant product loss can occur at this stage.

Q2: I am observing a complex mixture of unidentified products in my LC-MS analysis. What are the likely causes?

A complex product mixture often indicates the presence of side reactions. With flexible aliphatic linkers, intramolecular cyclization is a potential side reaction to consider, especially with longer, more flexible chains. This can occur if the reactive ends of the linker react with each other instead of the intended ligand. Another common issue is over-alkylation when using alkyl halide linkers with primary or secondary amine-containing ligands, leading to the formation of tertiary and quaternary ammonium salts.[1] The product of the initial alkylation is often more nucleophilic than the starting amine, exacerbating this issue.[1]

Q3: My reaction appears to be complete by LC-MS, but the isolated yield after purification is poor. What could be the reason?

Significant product loss during purification is a frequent challenge in PROTAC synthesis, particularly with lipophilic aliphatic linkers. These PROTACs can be challenging to separate from unreacted starting materials and byproducts using standard normal-phase silica gel chromatography. The use of reverse-phase high-performance liquid chromatography (RP-HPLC) is often necessary for effective purification. Overloading the chromatography column can also lead to poor separation and product loss.[2]

Troubleshooting Guide

Issue 1: Low Yield in Amide Coupling Reactions

Amide bond formation is a cornerstone of PROTAC synthesis. If you are experiencing low yields in this step, consider the following:

  • Choice of Coupling Reagent: The selection of the coupling reagent is critical, especially for sterically hindered or electron-deficient substrates. While both HBTU and HATU are commonly used, HATU often provides superior performance, especially for challenging couplings, due to the formation of a more reactive OAt-ester intermediate.[3]

  • Base Selection: A non-nucleophilic base is required to neutralize acid byproducts. N,N-Diisopropylethylamine (DIPEA) is generally preferred over triethylamine (TEA) as it is less nucleophilic and less likely to cause undesired side reactions.[4]

  • Reaction Conditions: Ensure your solvent (e.g., DMF, DCM) is anhydrous, as water can hydrolyze the activated ester intermediate. If the reaction is sluggish at room temperature, gentle heating may improve the reaction rate.

Quantitative Data on Coupling Reagent Performance (Illustrative)

Coupling ReagentTypical Purity (Difficult Sequences)Reaction SpeedRisk of Epimerization
HATU Higher PurityFasterLower risk
HBTU Lower PuritySlowerHigher risk

Note: This data is illustrative and based on general observations in peptide synthesis, which is analogous to the amide bond formation in PROTAC synthesis.

Issue 2: Inefficient SN2 Reactions with Alkyl Halide Linkers

Direct N-alkylation using alkyl bromides is a common strategy. However, low yields are often encountered.

  • Nucleophilicity of the Amine: Aromatic amines or amines with nearby electron-withdrawing groups exhibit reduced nucleophilicity, leading to poor reactivity. For such cases, consider using a more reactive alkyl iodide linker.[1]

  • Reaction Conditions: The choice of a polar aprotic solvent like DMF or acetonitrile is crucial to facilitate the Sngcontent-ng-c4139270029="" class="ng-star-inserted">N2 reaction. Increasing the reaction temperature to 50-80 °C can also improve the reaction rate for sluggish reactions.[1]

  • Choice of Base: A suitable base is required to deprotonate the amine. For weakly nucleophilic amines, a stronger base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be more effective than organic bases like DIPEA.[1]

Troubleshooting Workflow for Low SN2 Reaction Yield

G start Low S~N~2 Yield check_nucleophilicity Assess Amine Nucleophilicity start->check_nucleophilicity weak_nucleophile Weak Nucleophile (e.g., Aromatic Amine) check_nucleophilicity->weak_nucleophile Low strong_nucleophile Sufficiently Nucleophilic check_nucleophilicity->strong_nucleophile High change_linker Switch to Alkyl Iodide or Alternative Route weak_nucleophile->change_linker optimize_conditions Optimize Reaction Conditions strong_nucleophile->optimize_conditions yield_improved Yield Improved change_linker->yield_improved check_base Evaluate Base optimize_conditions->check_base check_temp_solvent Check Temperature & Solvent optimize_conditions->check_temp_solvent check_base->yield_improved check_temp_solvent->yield_improved

Caption: Troubleshooting decision tree for low-yield SN2 reactions.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol outlines a general procedure for the amide coupling of a carboxylic acid-functionalized component with an amine-functionalized component using a Boc-protected aliphatic linker.

Materials:

  • Carboxylic acid-functionalized component (1.0 eq)

  • Amine-functionalized aliphatic linker with Boc protection (e.g., Boc-NH-(CH₂)n-COOH) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid-functionalized component in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the Boc-protected amine-linker in a minimal amount of anhydrous DMF.

  • Add the linker solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Boc Deprotection

Materials:

  • Boc-protected intermediate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the Boc-protected intermediate in DCM.

  • Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.

Protocol 3: General Procedure for Purification by Reverse-Phase HPLC

Instrumentation and Materials:

  • Preparative HPLC system

  • C18 preparative column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: Acetonitrile with 0.1% TFA

Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO or DMF) and filter the solution.

  • Inject the filtered sample onto the equilibrated column.

  • Elute the PROTAC using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

  • Collect fractions based on the UV absorbance profile.

  • Analyze the collected fractions by LC-MS to identify those containing the pure PROTAC.

  • Combine the pure fractions and lyophilize to obtain the final product.

Visualizing Key Concepts and Workflows

General PROTAC Synthesis Workflow

G start Start step1 Step 1: Couple Ligand A to Bifunctional Aliphatic Linker start->step1 step2 Step 2: Deprotection of Linker step1->step2 step3 Step 3: Couple Ligand B to Ligand A-Linker Intermediate step2->step3 purification Purification (RP-HPLC) step3->purification end Final PROTAC purification->end

Caption: A generalized workflow for the modular synthesis of PROTACs.

Relationship between Aliphatic Linker Properties and Synthesis Outcome

G linker_length Linker Length cyclization Intramolecular Cyclization (Potential Side Reaction) linker_length->cyclization Increases risk flexibility Flexibility flexibility->cyclization Increases risk hydrophobicity Hydrophobicity solubility Solubility of Intermediates hydrophobicity->solubility Decreases purification_difficulty Purification Difficulty hydrophobicity->purification_difficulty Increases synthesis_yield Overall Synthesis Yield cyclization->synthesis_yield Decreases solubility->synthesis_yield Impacts purification_difficulty->synthesis_yield Decreases

Caption: Factors related to aliphatic linkers that influence synthesis yield.

References

Technical Support Center: Preventing Dimerization of Bifunctional Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of bifunctional linker dimerization in bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is bifunctional linker dimerization, and why is it a problem?

A1: Bifunctional linker dimerization is a common side reaction where two linker molecules react with each other, forming a homodimer. This is particularly problematic with homobifunctional linkers, which have identical reactive groups at both ends.[1] This unwanted reaction consumes the linker, reduces the efficiency of the desired conjugation, and can lead to the formation of protein aggregates, which may compromise the stability, efficacy, and safety of the final product.[2]

Q2: What are the primary causes of linker dimerization and aggregation?

A2: Several factors can contribute to linker dimerization and subsequent protein aggregation:

  • Intermolecular Cross-linking: The bifunctional nature of the linker can physically connect multiple protein molecules, leading to the formation of large, insoluble aggregates.

  • High Concentrations: Increased proximity of both linker and protein molecules at high concentrations raises the likelihood of intermolecular reactions.[3]

  • Suboptimal Reaction Conditions: Factors like pH, temperature, and buffer composition can negatively affect protein stability and promote aggregation.[4]

  • Linker Hydrophobicity: Hydrophobic linkers and payloads can increase the propensity for aggregation in aqueous solutions.[2][4]

Q3: How does the choice between a homobifunctional and a heterobifunctional linker affect dimerization?

A3: Homobifunctional linkers have identical reactive groups and are used in a one-step reaction, which can lead to a random "shotgun" approach, resulting in a mixture of products including unwanted polymers and self-conjugation.[5] Heterobifunctional linkers possess two different reactive groups, allowing for a more controlled, sequential (two-step) conjugation.[1] This two-step process significantly minimizes undesirable side reactions like dimerization and polymerization, leading to higher yields of the target conjugate and greater purity.[6]

Q4: Can the length and composition of the linker influence dimerization and aggregation?

A4: Yes, the length and composition of the linker are critical. Longer, more flexible, and hydrophilic linkers, such as those containing polyethylene glycol (PEG), can help to shield hydrophobic payloads, improve solubility, and reduce aggregation.[2][4][7] The optimal linker length depends on the specific molecules being conjugated and the desired properties of the final product.

Troubleshooting Guides

Problem: I am observing significant precipitation or aggregation in my reaction mixture.

Possible Cause Troubleshooting Step Rationale
High Protein or Linker Concentration Reduce the concentration of the protein and/or the linker.Lowering the concentration decreases the probability of intermolecular cross-linking.[3]
Suboptimal Buffer Conditions Optimize the reaction buffer. Screen a range of pH values (e.g., 6.5-8.0) and consider adding stabilizing excipients like arginine or glycerol.The right pH and buffer components are crucial for maintaining protein stability and solubility.
Inappropriate Reaction Temperature Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.Lowering the temperature can slow down the reaction rate and may reduce aggregation.[3]
Hydrophobic Linker/Payload Switch to a more hydrophilic linker, such as one containing a PEG spacer.PEG linkers can mask hydrophobic regions, improving solubility and reducing the tendency to aggregate.[2][4][7]
Using a Homobifunctional Linker in a One-Step Reaction Switch to a heterobifunctional linker and a two-step conjugation protocol.A two-step protocol provides better control over the reaction and minimizes unwanted polymerization.[6][1]

Problem: My final product has a low yield of the desired monomeric conjugate.

Possible Cause Troubleshooting Step Rationale
Linker Dimerization Use a heterobifunctional linker with a two-step reaction strategy.This minimizes the consumption of the linker through self-dimerization.[6]
Suboptimal Stoichiometry Optimize the molar ratio of the linker to the biomolecule.An excess of the linker can lead to multiple modifications on a single molecule, increasing the chance of aggregation.
Inefficient Reaction Ensure the reaction conditions (pH, temperature, buffer) are optimal for the specific chemistries of the linker's reactive groups.Different reactive groups have different optimal reaction conditions.
Hydrolysis of the Linker Prepare linker solutions immediately before use, especially for moisture-sensitive linkers like NHS esters.Hydrolysis of the reactive groups will inactivate the linker and reduce conjugation efficiency.

Quantitative Data on Dimerization and Aggregation Prevention

The following tables provide representative data on how different strategies can impact the formation of dimers and aggregates.

Table 1: Impact of Reaction Conditions on Protein Aggregation (Hypothetical Data)

ParameterCondition 1Condition 2Condition 3Condition 4
Protein Conc. (mg/mL) 1511
Linker:Protein Molar Ratio 5:15:120:15:1
pH 7.47.47.46.5
Temperature (°C) 2525254
% Aggregation (by SEC) 5%25%15%2%

This table illustrates how optimizing reaction parameters can significantly reduce aggregation.

Table 2: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Aggregation

Linker% Monomer% Aggregate
No PEG LinkerVariable (often low)High
Short PEG Linker (e.g., PEG4)~90%~10%
Medium PEG Linker (e.g., PEG8-12)>95%<5%
Long PEG Linker (e.g., PEG24)>98%<2%

Data is representative and highlights the trend of reduced aggregation with increasing PEG linker length.[4]

Table 3: Comparison of Monomer Content in ADCs with Different Linker Technologies

Conjugation StrategyAverage DAR% Monomer Content
Traditional (Stochastic)~3.5Variable (can be low)
Val-Cit LinkerHighCan be challenging (>80% aggregation in some cases)[8]
Val-Ala Linker~7.4>90%[9]
Sortase A Mediated~3.2>96%[10]
PEGylated Linker Payload~7.7~95%[11]

This table shows that modern, site-specific conjugation technologies and optimized linkers can lead to a significant reduction in aggregation, even at high drug-to-antibody ratios (DAR).

Experimental Protocols

Protocol 1: Two-Step Conjugation Using a Heterobifunctional (NHS-Maleimide) Linker

This protocol describes the conjugation of a thiol-containing molecule to the primary amines (e.g., lysine residues) of a protein.

Materials:

  • Protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-Maleimide heterobifunctional linker (e.g., SMCC)

  • Anhydrous DMSO or DMF

  • Thiol-containing molecule

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size Exclusion Chromatography (SEC) system for purification

Procedure:

Step 1: Reaction of the Linker with the Protein

  • Prepare the protein solution to the desired concentration in the reaction buffer.

  • Immediately before use, dissolve the NHS-Maleimide linker in DMSO or DMF to a concentration of 10-20 mM.

  • Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Remove the excess, unreacted linker using a desalting column or dialysis, exchanging into a buffer at pH 6.5-7.5.

Step 2: Reaction of the Maleimide-Activated Protein with the Thiol-Containing Molecule

  • Immediately add the thiol-containing molecule to the purified maleimide-activated protein. A 1.5- to 2-fold molar excess of the thiol-containing molecule over the protein is recommended.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding a final concentration of 5-10 mM β-mercaptoethanol or cysteine to react with any remaining maleimide groups.

  • Purify the final conjugate using Size Exclusion Chromatography (SEC) or another suitable method to remove unreacted molecules and quenching reagents.

Protocol 2: Quantification of Aggregation by Size Exclusion Chromatography (SEC)

SEC is a standard method to separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.[2]

Materials:

  • HPLC or UHPLC system with a UV detector

  • SEC column suitable for the size range of the protein and its potential aggregates

  • Mobile phase (e.g., phosphate-buffered saline)

  • Protein/conjugate sample

Procedure:

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Prepare the sample for injection, ensuring it is free of particulates by centrifugation or filtration.

  • Inject a known concentration of the sample onto the column.

  • Run the separation isocratically. Larger molecules (aggregates) will elute earlier than smaller molecules (monomers).

  • Monitor the elution profile using the UV detector (typically at 280 nm for proteins).

  • Integrate the peak areas corresponding to the monomer, dimer, and any higher-order aggregates.

  • Calculate the percentage of each species by dividing the peak area of that species by the total peak area of all species.

Visualization

Dimerization_Troubleshooting cluster_problem Problem Identification cluster_strategy Mitigation Strategies cluster_linker Linker Selection cluster_conditions Reaction Conditions cluster_outcome Desired Outcome Problem High Dimerization or Aggregation Observed (e.g., by SEC, SDS-PAGE, or visual inspection) Hetero Use Heterobifunctional Linker (Two-Step Reaction) Problem->Hetero Primary Strategy PEG Incorporate Hydrophilic Linker (e.g., PEG) Problem->PEG If aggregation persists Concentration Lower Reactant Concentrations Problem->Concentration Initial Adjustment Outcome Reduced Dimerization and Aggregation Higher Yield of Monomeric Conjugate Hetero->Outcome PEG->Outcome Stoichiometry Optimize Molar Ratios Concentration->Stoichiometry Buffer Optimize pH and Buffer Composition Stoichiometry->Buffer Temperature Lower Reaction Temperature Buffer->Temperature Temperature->Outcome

Troubleshooting workflow for preventing bifunctional linker dimerization.

References

Technical Support Center: Optimizing Coupling Reactions with 1-Boc-1,8-diaminooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing reaction conditions for coupling to 1-Boc-1,8-diaminooctane. Below you will find frequently asked questions and troubleshooting advice to address common challenges encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when coupling a carboxylic acid to 1-Boc-1,8-diaminooctane?

The primary challenges include achieving high coupling efficiency without side reactions. Due to the presence of a free primary amine, common issues are incomplete reactions leading to low yields, and potential side reactions if the coupling conditions are not optimized. The long, flexible alkyl chain of 1,8-diaminooctane is generally not considered to cause significant steric hindrance at the amine.

Q2: Which coupling reagents are most effective for reactions with 1-Boc-1,8-diaminooctane?

A range of coupling reagents can be effective, and the best choice depends on the specific substrate, scale, and reaction conditions. Commonly used and recommended reagents include:

  • Carbodiimides (e.g., EDC, DIC): Often used with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure® to improve efficiency and suppress racemization.[1][2] EDC is particularly useful for aqueous-based reactions.[3][4][5]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are generally more reactive and faster than carbodiimides, making them an excellent choice for ensuring complete and rapid coupling.[1][2][6]

Q3: What are the recommended solvent and temperature conditions?

The choice of solvent is critical for ensuring that all reactants are fully dissolved.[7]

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP) are commonly used.[1][6][7] For EDC/NHS couplings, Dimethyl sulfoxide (DMSO) can also be used.[3]

  • Temperature: Most coupling reactions are performed at room temperature.[1] For particularly sensitive substrates where racemization is a concern, the reaction can be started at 0°C and then allowed to warm to room temperature.[2] In cases of low reactivity, the temperature may be cautiously increased to 30-40°C while monitoring for side products.[2]

Q4: How can I monitor the progress of the coupling reaction?

Reaction progress can be monitored by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] These techniques will show the consumption of the starting materials and the formation of the desired product. For solid-phase synthesis, the Kaiser test can be used to detect the presence of unreacted primary amines.[2][8]

Q5: What are the standard work-up and purification procedures?

  • Work-up: For solution-phase reactions, a typical work-up involves quenching the reaction (e.g., with a saturated aqueous solution of NH₄Cl), followed by dilution with an organic solvent and sequential washes with dilute acid (e.g., 0.5 M HCl), saturated aqueous NaHCO₃, and brine.[1][2]

  • Purification: The crude product is typically purified by silica gel column chromatography.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the coupling reaction with 1-Boc-1,8-diaminooctane, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inefficient activation of the carboxylic acid.- Ensure coupling reagents are fresh and anhydrous.- Switch to a more potent coupling reagent like HATU or HBTU.[2]- Increase the equivalents of the coupling reagent and the carboxylic acid (e.g., 1.5-2.0 equivalents).[2]
Low reactivity of the amine.- Use a non-nucleophilic base like Diisopropylethylamine (DIPEA) to ensure the amine is deprotonated.[2]- Cautiously increase the reaction temperature to 30-40°C, while monitoring for side reactions.[2]
Poor solubility of reactants.- Ensure all reactants are fully dissolved before starting the reaction.- Switch to a better solvating solvent like DMF or NMP.[7]
Presence of Multiple Products (Side Reactions) Racemization of the carboxylic acid.- Add a racemization suppressant like HOBt or Oxyma.[2]- Avoid using an excess amount of base.[2]- Perform the coupling reaction at a lower temperature (e.g., 0°C to room temperature).[2]
Formation of N-acylurea byproduct (with carbodiimides).- Add HOBt or Oxyma to the reaction mixture to trap the active ester.[9]- Perform the reaction at a lower temperature.[9]
Di-acylation of 1,8-diaminooctane (if Boc deprotection occurs).- Ensure the reaction conditions are not acidic, which could lead to Boc deprotection.- Use a non-nucleophilic base to scavenge any acid present.
Incomplete Reaction Steric hindrance (less common with the flexible chain of 1-Boc-1,8-diaminooctane but possible with bulky carboxylic acids).- Extend the reaction time.[10][8]- Switch to a more powerful coupling reagent like HATU.[10]- Perform a "double coupling" where the coupling step is repeated with fresh reagents after the initial reaction time.[6][8]
Reagent degradation.- Use fresh, high-quality reagents and anhydrous solvents.[8]

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for common coupling protocols. These are starting points and may require optimization for specific substrates.

Table 1: Recommended Reagent Ratios for EDC/NHS Coupling [3]

ReagentMolar Ratio (relative to limiting reagent)
Carboxylic Acid1.0
1-Boc-1,8-diaminooctane1.0 - 1.5
EDC1.5
NHS1.2 - 2.0
DIPEA (if amine salt is used)1.5 - 2.0

Table 2: Recommended Reaction Conditions

ParameterCondition
Temperature 0°C to Room Temperature (up to 40°C if needed)[2][10]
Reaction Time 2 hours to overnight[1][3]
Atmosphere Inert atmosphere (e.g., Nitrogen or Argon) is recommended

Experimental Protocols

Protocol 1: General EDC/NHS Coupling in Solution Phase

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and NHS (1.2 equivalents) in anhydrous DMF or DCM.[3]

  • Activation: Cool the mixture to 0°C and add EDC (1.5 equivalents).[3] Stir the reaction mixture at room temperature for 15-30 minutes.[3]

  • Coupling: In a separate flask, dissolve 1-Boc-1,8-diaminooctane (1.0-1.5 equivalents) in the same anhydrous solvent. If it is a hydrochloride salt, add DIPEA (1.5-2.0 equivalents).

  • Reaction: Add the amine solution to the activated carboxylic acid solution. Stir the reaction mixture at room temperature for 2 hours to overnight.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: General HATU Coupling in Solution Phase [2]

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF.

  • Activation: Add DIPEA (2.5 equivalents) dropwise to the solution while stirring. Allow the activation to proceed for 5-10 minutes at 0°C.

  • Coupling: In a separate flask, dissolve 1-Boc-1,8-diaminooctane (1.2 equivalents) in anhydrous DMF. Add the amine solution to the activated carboxylic acid solution at 0°C.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours, or until TLC/LC-MS indicates completion.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.

Visualizations

experimental_workflow prep Reagent Preparation activation Carboxylic Acid Activation prep->activation Add Coupling Reagents coupling Coupling with 1-Boc-1,8-diaminooctane activation->coupling Add Amine Solution monitoring Reaction Monitoring coupling->monitoring workup Work-up monitoring->workup Reaction Complete purification Purification workup->purification product Final Product purification->product

Caption: General experimental workflow for coupling to 1-Boc-1,8-diaminooctane.

Caption: Troubleshooting decision tree for low coupling yield.

References

Troubleshooting incomplete Boc deprotection of N-Boc-octane-1,8-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for the incomplete tert-butyloxycarbonyl (Boc) deprotection of N-Boc-octane-1,8-diamine. Through a series of frequently asked questions and detailed experimental protocols, this resource aims to address common challenges encountered during this critical synthetic step.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the Boc deprotection of N-Boc-octane-1,8-diamine in a question-and-answer format.

Q1: My Boc deprotection is incomplete. What are the common causes?

Incomplete Boc deprotection can stem from several factors:

  • Insufficient Acid Strength or Concentration: The most frequent cause is an inadequate concentration of the acidic reagent (e.g., trifluoroacetic acid - TFA or hydrogen chloride - HCl) or insufficient reaction time.[1][2] The rate of Boc cleavage often shows a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly impact the reaction rate.[1]

  • Substrate Solubility: Poor solubility of N-Boc-octane-1,8-diamine in the reaction solvent can lead to a heterogeneous mixture and an incomplete reaction.[2]

  • Reagent Quality: The acid used for deprotection, particularly TFA, can be hygroscopic. The presence of water can reduce its effective acidity, slowing down the deprotection.[2] Always use fresh, high-quality reagents and anhydrous solvents.[2]

  • Insufficient Reaction Time: The reaction may simply not have been allowed to proceed for a sufficient duration.[3] Monitoring the reaction progress is crucial.[3]

Q2: How can I monitor the progress of my Boc deprotection reaction?

Several analytical techniques can be used to monitor the reaction's progress:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method to observe the disappearance of the starting material and the appearance of the deprotected product.[1] The free diamine product should have a significantly lower Rf value than the Boc-protected starting material. Staining with ninhydrin is effective for visualizing the primary amine product.[1][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is ideal for quantitatively tracking the consumption of the starting material and the formation of the product.[1] It can also help in the identification of any side products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for monitoring the disappearance of the characteristic singlet of the Boc group's tert-butyl protons at approximately 1.4 ppm.[1][5]

Q3: I'm observing multiple spots on my TLC plate. What could be the cause?

The presence of multiple spots on the TLC plate could indicate:

  • A mixture of products: You may have a mixture of the starting material (N-Boc-octane-1,8-diamine), the desired mono-deprotected product, and the fully deprotected octane-1,8-diamine.

  • Side Products: A common side reaction is tert-butylation, where the tert-butyl cation generated during Boc cleavage alkylates the resulting free amine.[1][6] This is more likely with prolonged reaction times or elevated temperatures.

  • Degradation: The starting material or product may be degrading under the reaction conditions. Ensure the reaction temperature is controlled.[3]

Q4: How can I improve the yield of the fully deprotected octane-1,8-diamine?

If you are observing incomplete deprotection, consider the following troubleshooting steps:

  • Increase Acid Concentration: If using TFA in dichloromethane (DCM), you can increase the TFA concentration from a typical 20-25% to 50%.[6]

  • Extend Reaction Time: Continue to monitor the reaction by TLC and allow it to proceed for a longer duration.[3] For some substrates, this could take several hours.[7]

  • Switch to a Stronger Acidic System: If TFA/DCM is not effective, consider switching to a more potent system like 4M HCl in dioxane.[1][8]

  • Gentle Heating: Gently increasing the reaction temperature (e.g., to 40-50°C) can accelerate the reaction, but this should be done with caution as it can also promote side reactions.[1][8]

Quantitative Data Summary

The choice of deprotection conditions can significantly impact the reaction's success. The table below summarizes common acidic conditions for Boc deprotection.

ReagentSolventConcentrationTemperatureTypical Reaction Time
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)[6][9]0°C to Room Temperature[9]30 minutes - 4 hours[7][9]
Hydrogen Chloride (HCl)1,4-Dioxane4M[1][8]Room Temperature[8]1 - 16 hours[8]
Hydrogen Chloride (HCl)Methanol (MeOH)Concentrated HCl addedRoom Temperature to 50°C[8]Overnight to several hours[8]

Note: Reaction times and conditions are substrate-dependent and may require optimization.

Experimental Protocols

Below are detailed methodologies for common Boc deprotection procedures.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [7]

  • Dissolve N-Boc-octane-1,8-diamine (1.0 equiv.) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (typically to a final concentration of 20-50% v/v).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 30 minutes to 4 hours.[7]

  • Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator. Co-evaporation with a non-polar solvent like toluene can help remove residual TFA.[9]

  • For work-up, the resulting diamine TFA salt can be used directly or neutralized. To obtain the free diamine, dissolve the residue in an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the aqueous layer is basic.[7]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected diamine.[6]

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane [8]

  • Suspend or dissolve N-Boc-octane-1,8-diamine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.[8]

  • Evaporate the solvent under vacuum to obtain the hydrochloride salt of octane-1,8-diamine.

  • If the free diamine is required, a basic work-up can be performed as described in Protocol 1.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting incomplete Boc deprotection of N-Boc-octane-1,8-diamine.

G start Start: Incomplete Boc Deprotection (TLC/LC-MS shows remaining starting material) check_reagents Check Reagent Quality (Fresh TFA/HCl, Anhydrous Solvent?) start->check_reagents extend_time Extend Reaction Time (Continue monitoring by TLC/LC-MS) check_reagents->extend_time Reagents OK increase_acid Increase Acid Concentration (e.g., 25% -> 50% TFA) extend_time->increase_acid Still Incomplete success Success: Complete Deprotection extend_time->success Complete change_system Switch Acidic System (e.g., TFA/DCM -> 4M HCl/Dioxane) increase_acid->change_system Still Incomplete increase_acid->success Complete add_heat Apply Gentle Heat (e.g., 40-50 °C, monitor for side products) change_system->add_heat Still Incomplete change_system->success Complete add_heat->success Complete failure Persistent Issue: Consider alternative deprotection methods add_heat->failure Still Incomplete

Caption: A decision workflow for troubleshooting incomplete Boc deprotection.

References

Technical Support Center: Removal of tert-butyl Cation Scavengers After Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. It addresses specific issues that may be encountered during the removal of tert-butyl cation scavengers after deprotection reactions, a critical step in chemical synthesis, particularly in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in removing triisopropylsilane (TIS) after TFA cleavage, and what are the signs of its persistence?

The primary challenges in removing triisopropylsilane (TIS) post-TFA cleavage are the formation of silylated by-products and the co-purification of residual TIS with the desired product due to its non-polar nature.[1][2] TIS is employed to scavenge reactive cations, such as the trityl cation, thereby preventing undesired alkylation of sensitive amino acid residues like tryptophan.[3][4] However, TIS can also react with the desired product or other components in the cleavage cocktail, leading to the formation of TIS-adducts.[5]

Signs of persistent TIS contamination include:

  • An oily or waxy appearance of the final product.

  • The presence of characteristic TIS signals in NMR spectra.

  • Mass spectrometry data indicating a mass increase corresponding to silylation.

Q2: What are the most effective methods for removing thioanisole and its odor from a peptide sample?

Thioanisole is a common scavenger used to protect methionine from S-alkylation and to assist in the removal of certain protecting groups.[6][7] However, its strong, unpleasant odor and potential for side reactions make its complete removal essential.[6]

Effective removal strategies include:

  • Precipitation and Trituration: Repeatedly washing the precipitated crude peptide with cold diethyl ether is a standard method to remove thioanisole and other scavengers.[8][9]

  • Extraction: For water-soluble products, extraction of an aqueous solution of the product with an organic solvent like diethyl ether can effectively partition the thioanisole into the organic phase.

  • Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for separating the desired peptide from thioanisole and other impurities.[10]

Q3: When is water an appropriate scavenger, and what is the most efficient way to remove it completely?

Water can act as a scavenger for general carbocations and is often included in scavenger cocktails, such as in a TFA/TIS/Water mixture (95:2.5:2.5 v/v/v).[11][12] It is particularly useful in syntheses that do not involve highly sensitive residues that are prone to water-mediated side reactions.

The most efficient methods for complete water removal are:

  • Lyophilization (Freeze-Drying): This is the preferred method for removing water from sensitive biological molecules like peptides.[13][14] It involves freezing the sample and then reducing the pressure to allow the frozen water to sublimate directly from the solid to the gas phase, which preserves the product's integrity.[13][15]

  • Vacuum Drying: This method removes water by evaporation at reduced pressure and is a faster, more economical alternative for less delicate samples.[13][16]

  • Azeotropic Distillation: For products soluble in a suitable organic solvent, azeotropic distillation with a solvent like toluene can be used to remove water.[17]

Troubleshooting Guides

Issue 1: Silylated Adduct Formation and TIS Residue

Symptoms:

  • Mass spectrometry shows unexpected peaks with a mass increase of +157 Da or other silylated fragments.

  • The final product is difficult to handle and purify, often appearing as a persistent oil.

Troubleshooting Workflow:

G start Silylated Adducts or Residual TIS Detected wash Thoroughly Wash Precipitate with Cold Diethyl Ether start->wash hplc Purify via Reversed-Phase HPLC wash->hplc check_purity Analyze Fractions by MS and HPLC hplc->check_purity success Pure Product Obtained check_purity->success Purity Acceptable reoptimize Re-optimize Purification (e.g., gradient, column) check_purity->reoptimize Purity Unacceptable reoptimize->hplc

Caption: Troubleshooting workflow for silylated adducts and residual TIS.

Detailed Experimental Protocols:

Protocol 1: Ether Precipitation and Washing

  • Following TFA cleavage, collect the filtrate containing the cleaved peptide.

  • Add the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide.[18]

  • Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.[18]

  • Centrifuge the suspension and carefully decant the ether.[18]

  • Wash the peptide pellet with cold diethyl ether two to three more times to remove residual scavengers.[19]

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[18]

Protocol 2: Reversed-Phase HPLC Purification

  • Dissolve the crude peptide in a minimal volume of a suitable solvent (e.g., 0.1% TFA in water).

  • Inject the solution onto a C18 RP-HPLC column.[10]

  • Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).[10]

  • Monitor the elution at 210-220 nm and collect fractions.[10]

  • Analyze the fractions by mass spectrometry to identify those containing the pure product.

  • Pool the pure fractions and lyophilize to obtain the final product.[10]

Issue 2: Incomplete Removal of Thioanisole

Symptoms:

  • A persistent, strong, unpleasant odor in the final product.

  • Mass spectrometry or NMR data indicates the presence of thioanisole or related byproducts.

Troubleshooting Scavenger Removal Methods:

MethodExperimental ProtocolAdvantagesLimitations
Ether Trituration 1. Suspend the crude peptide in cold diethyl ether. 2. Stir vigorously for 15-20 minutes. 3. Centrifuge and decant the ether. 4. Repeat steps 1-3 three to four times.[8]Simple, fast, and removes a significant portion of non-polar scavengers.May not be sufficient for complete removal, especially if the product is oily.
Aqueous Extraction 1. Dissolve the crude product in an acidic aqueous solution. 2. Transfer to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). 3. Collect the aqueous layer containing the peptide. 4. Lyophilize the aqueous layer to obtain the pure product.Effective for water-soluble peptides and removes thioanisole into the organic phase.Not suitable for non-polar or water-insoluble peptides.
RP-HPLC As described in Protocol 2.Highly effective for separating the peptide from all impurities, including thioanisole.[10]More time-consuming and requires specialized equipment.
Issue 3: Product Instability due to Residual Water

Symptoms:

  • The lyophilized product is a gummy solid or oil instead of a fluffy powder.

  • Poor stability of the product upon storage.

  • Inconsistent results in downstream applications.

Logical Workflow for Water Removal:

G start Residual Water Detected or Product is Gummy lyophilize Lyophilize the Sample start->lyophilize check_product Inspect Product lyophilize->check_product success Fluffy, Dry Powder check_product->success Successful failure Gummy or Oily Product check_product->failure Unsuccessful re_lyophilize Re-dissolve in Water/Acetonitrile and Re-lyophilize failure->re_lyophilize vacuum_dry Dry Under High Vacuum failure->vacuum_dry Alternative re_lyophilize->check_product Re-inspect vacuum_dry->check_product Re-inspect

Caption: Decision-making workflow for complete water removal.

Protocol 3: Lyophilization

  • Dissolve the purified peptide in a minimal amount of water, a mixture of water and a soluble organic solvent like acetonitrile, or an appropriate buffer.

  • Freeze the sample completely, typically by placing it in a freezer at -80°C or using a dry ice/acetone bath.

  • Place the frozen sample on a lyophilizer and apply a high vacuum.

  • The lyophilizer will control the temperature and pressure to facilitate the sublimation of water.

  • Continue the process until all the water has been removed, resulting in a dry, fluffy powder.[14]

References

Technical Support Center: Purification of Long-Chain Aliphatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of long-chain aliphatic amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary challenges when purifying long-chain aliphatic amines?

Long-chain aliphatic amines present several purification challenges due to their chemical and physical properties:

  • Basicity: Their basic nature leads to strong interactions with acidic stationary phases like silica gel during column chromatography, which can result in poor separation, peak tailing, and even irreversible adsorption of the product.[1][2]

  • High Boiling Points: Many long-chain amines have high boiling points, making distillation difficult. To prevent thermal degradation, vacuum distillation is often necessary.[3]

  • Oxidation: Amines are susceptible to oxidation, especially when exposed to air and heat, leading to the formation of colored impurities that can be challenging to remove.[3]

  • Formation of Salts: They readily react with atmospheric carbon dioxide to form carbonate salts, which can complicate purification and handling.

  • Mixtures of Primary, Secondary, and Tertiary Amines: Synthesis routes, such as the reaction of alkyl halides with ammonia, often yield a mixture of primary, secondary, and tertiary amines, making the isolation of the desired amine challenging.[4]

Q2: What are the common impurities found in crude long-chain aliphatic amine samples?

Impurities can stem from starting materials, side reactions, or degradation. Common impurities include:

  • Unreacted Starting Materials: Such as the corresponding fatty acids or alkyl halides.[3]

  • Over-alkylation Products: The formation of secondary and tertiary amines when a primary amine is the target product.[3]

  • Geometric Isomers: For unsaturated amines like oleylamine, the presence of the trans-isomer is a common impurity.[5][6]

  • Oxidation Products: Can lead to discoloration of the sample.[3]

  • Amides and Nitroalkanes: Can be present as impurities from the synthesis process.[7]

  • Catalyst Residues: Traces of catalysts used in the synthesis may remain.[3]

Troubleshooting Purification Methods

Distillation

Q3: My long-chain amine seems to be degrading during distillation, even under vacuum. What can I do?

This is a common issue due to the high boiling points of these compounds. Here are some troubleshooting steps:

  • Improve Vacuum: Ensure your vacuum system is operating efficiently. A lower pressure will further decrease the boiling point.

  • Use a Short Path Distillation Apparatus: This minimizes the distance the compound travels, reducing the time it spends at high temperatures.

  • Fractional Distillation: For separating amines with close boiling points, a fractionating column is necessary.[8][9][10] However, be aware that longer columns can lead to lower recovery.[8]

  • Avoid Superheating: Use boiling chips or a stirrer to prevent bumping and superheating, which can cause decomposition.[9]

Crystallization

Q4: I'm struggling to find a suitable solvent for the recrystallization of my solid long-chain amine.

Finding the right solvent system is key for successful recrystallization.

  • "Like Dissolves Like": Polar amines will be more soluble in polar solvents, and non-polar amines in non-polar solvents.[11]

  • Solvent Pairs: If a single solvent is not effective, a two-solvent system (one in which the amine is soluble and one in which it is insoluble) can be used.[11] Common pairs for polar organics include ethanol/water and acetone/water.[11]

  • Acidification: For basic amines that are difficult to crystallize, you can sometimes form a salt by adding an acid (e.g., HCl, acetic acid).[12][13] The resulting salt will have different solubility properties and may be easier to crystallize. The free amine can then be regenerated.

  • Anti-Solvent Crystallization: Dissolve the amine in a good solvent and then slowly add a poor solvent (the anti-solvent) until the solution becomes turbid, then allow it to cool slowly.[14]

Column Chromatography

Q5: My amine is streaking or not moving from the baseline on a silica gel column. How can I fix this?

This is a classic problem due to the interaction of the basic amine with the acidic silica gel.[1]

  • Add a Competing Amine: Add a small amount (e.g., 0.1-1%) of a volatile tertiary amine like triethylamine (TEA) or diethylamine (DEA) to your eluent.[2][15] This will "neutralize" the acidic sites on the silica, allowing your amine to elute properly.

  • Use an Amine-Functionalized Stationary Phase: These columns have an amine-based coating that masks the acidic silanols, leading to much better peak shapes and separation for basic compounds.[1][15]

  • Reversed-Phase Chromatography: For more polar amines, reversed-phase chromatography (e.g., C18) can be an effective alternative. It's important to control the pH of the mobile phase to ensure the amine is in its neutral, free-base form for better retention and separation.[15]

  • Pre-treat the Silica: Before running your column, you can wash the silica with your eluent containing triethylamine to equilibrate it.[2]

Quantitative Data on Purification Methods

Purification MethodTypical Purity AchievedAdvantagesDisadvantagesBest Suited For
Vacuum Distillation 95-99%Good for removing non-volatile impurities.Risk of thermal degradation for heat-sensitive compounds.Thermally stable, liquid amines.[3]
Recrystallization >99%Can yield very high purity. Good for removing impurities with different solubility profiles.Can have lower yields. Finding a suitable solvent can be challenging.Solid amines.[3]
Flash Chromatography (with modified silica or eluent) 90-98%Fast and versatile. Can separate complex mixtures.Can be lower yielding. Requires careful method development.Separating mixtures of primary, secondary, and tertiary amines, or removing closely related impurities.
Conversion to Salt and Back >98%Can be very effective for removing non-basic impurities.Adds extra steps to the purification process.Crude mixtures containing significant non-basic impurities.

Experimental Protocols

Protocol 1: Purification of Oleylamine via its Hydrochloride Salt

This protocol is adapted from a procedure used for purifying technical-grade oleylamine.[16]

  • Dissolution: Dissolve the crude oleylamine in a suitable organic solvent like diethyl ether.

  • Acidification: Slowly add a solution of hydrochloric acid (HCl) dropwise with vigorous stirring. The oleylamine hydrochloride will precipitate as a solid. Maintain the temperature at around 20°C using a water bath.[16]

  • Isolation of the Salt: Collect the precipitated oleylamine hydrochloride by filtration.

  • Washing: Wash the salt with a non-polar solvent like acetonitrile to remove impurities.

  • Regeneration of the Free Amine: Suspend the purified salt in water and add a strong base, such as sodium hydroxide (NaOH), to neutralize the HCl and regenerate the free oleylamine. The free amine will separate as an organic layer.

  • Extraction and Drying: Extract the free amine with an organic solvent (e.g., diethyl ether), and dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the purified oleylamine.

Visualizations

Purification_Workflow General Purification Workflow for Long-Chain Aliphatic Amines crude Crude Long-Chain Amine analysis1 Purity Analysis (e.g., GC-MS, TLC) crude->analysis1 decision1 Is Purity Sufficient? analysis1->decision1 distillation Vacuum Distillation decision1->distillation No (Liquid) crystallization Recrystallization decision1->crystallization No (Solid) chromatography Column Chromatography decision1->chromatography No (Complex Mixture) pure_product Pure Long-Chain Amine decision1->pure_product Yes analysis2 Purity Analysis distillation->analysis2 crystallization->analysis2 chromatography->analysis2 analysis2->pure_product

Caption: A general workflow for the purification of long-chain aliphatic amines.

Troubleshooting_Chromatography Troubleshooting Amine Purification by Silica Gel Chromatography start Amine Streaking/Sticking on Silica Column q1 Have you added a competing base to the eluent? start->q1 add_tea Add 0.1-1% Triethylamine (TEA) to the eluent q1->add_tea No q2 Is the separation still poor? q1->q2 Yes add_tea->q2 use_amine_column Use an Amine-Functionalized Silica Column q2->use_amine_column Yes consider_rp Consider Reversed-Phase HPLC with pH control q2->consider_rp Still issues success Successful Separation q2->success No use_amine_column->success consider_rp->success

Caption: A troubleshooting guide for silica gel chromatography of long-chain amines.

References

Technical Support Center: Tert-butyl (8-aminooctyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the storage, handling, and utilization of Tert-butyl (8-aminooctyl)carbamate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

To ensure the long-term stability and integrity of this compound, it is recommended to store it under the following conditions:

  • Short-term (days to weeks): Store in a dry, dark environment at 0 - 4 °C.[1]

  • Long-term (months to years): For extended storage, maintain the compound at -20 °C.[1]

  • Atmosphere: It is best to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent potential degradation from atmospheric components.

2. How should I handle this compound safely in the laboratory?

This compound should be handled in accordance with good laboratory practices. Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.

  • Hygiene: Do not eat, drink, or smoke while handling the compound. Wash hands thoroughly after handling.

3. What is the general stability profile of this compound?

The stability of this compound is largely dictated by the tert-butoxycarbonyl (Boc) protecting group.

  • Acid Sensitivity: The Boc group is highly sensitive to acidic conditions and will be cleaved to reveal the free amine. Therefore, exposure to acids should be avoided during storage and in reactions where the Boc group needs to remain intact.[1]

  • Thermal Stability: The compound is susceptible to thermal degradation at elevated temperatures.

  • Base Stability: The Boc group is generally stable under basic conditions.

4. In which solvents is this compound soluble?

While specific quantitative solubility data is not extensively published, the following table summarizes the expected qualitative solubility in common laboratory solvents based on its structure and data for similar compounds.

SolventChemical FormulaPolarity IndexExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2SolubleA good solvent for many organic compounds.
Dimethylformamide (DMF)C₃H₇NO6.4SolubleCommonly used for coupling reactions.
Methanol (MeOH)CH₃OH5.1SolubleA good solvent for polar organic molecules.
Ethanol (EtOH)C₂H₅OH4.3SolubleSimilar to methanol.
Dichloromethane (DCM)CH₂Cl₂3.1SolubleOften used for Boc deprotection reactions.
Tetrahydrofuran (THF)C₄H₈O4.0SolubleA versatile ether solvent.
Ethyl Acetate (EtOAc)C₄H₈O₂4.4Sparingly SolubleSolubility may be limited.
HexaneC₆H₁₄0.1InsolubleExpected to be a poor solvent due to its non-polar nature.
WaterH₂O10.2Sparingly SolubleThe long alkyl chain reduces water solubility.[2]

Troubleshooting Guides

Guide 1: Issues with Boc Deprotection

The removal of the Boc protecting group is a critical step. Here are some common problems and their solutions.

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Deprotection - Insufficient acid strength or concentration.- Short reaction time.- Steric hindrance around the Boc group.- Use a stronger acid (e.g., trifluoroacetic acid - TFA) or increase its concentration (typically 20-50% in DCM).- Increase the reaction time and monitor progress by TLC or LC-MS.- If sterically hindered, gentle heating may be required, but monitor for side reactions.
Formation of Side Products (t-Butylation) The cleavage of the Boc group generates a reactive tert-butyl cation, which can alkylate nucleophilic sites on your molecule.- Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or anisole.
Degradation of Other Functional Groups Other acid-labile groups in your molecule may be affected by the harsh deprotection conditions.- Consider using milder deprotection methods, such as using a weaker acid or performing the reaction at a lower temperature.

Experimental Workflow: Boc Deprotection

Boc_Deprotection_Workflow start Start: Boc-protected (8-aminooctyl)carbamate derivative dissolve Dissolve in anhydrous DCM (0.1-0.5 M) start->dissolve cool Cool to 0 °C (ice bath) dissolve->cool add_tfa Slowly add TFA (20-50% v/v) cool->add_tfa react Stir at room temperature (30 min - 2 hours) add_tfa->react monitor Monitor reaction by TLC/LC-MS react->monitor workup Work-up: 1. Evaporate solvent and TFA 2. Neutralize with base (optional) 3. Extraction monitor->workup Reaction complete purify Purify the amine salt (e.g., chromatography) workup->purify end End: Deprotected (8-aminooctyl)amine derivative purify->end

Caption: General workflow for solution-phase N-Boc deprotection.

Guide 2: Challenges in Amide Coupling Reactions

The free amine of this compound can be coupled with a carboxylic acid to form an amide bond.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield - Inefficient activation of the carboxylic acid.- Poor quality or insufficient amount of coupling reagents (e.g., EDC, HOBt).- Suboptimal reaction conditions (solvent, temperature, pH).- Ensure you are using high-quality, anhydrous solvents and fresh coupling reagents.- Consider using a more potent coupling reagent like HATU or PyBOP, especially for sterically hindered substrates.- Optimize the reaction conditions. DMF is often a good solvent choice for amide coupling.[3]
Formation of Byproducts - Racemization of chiral centers.- Formation of urea byproducts from carbodiimide reagents.- Side reactions involving other functional groups.- Add a racemization suppressant like HOBt or Oxyma to the reaction mixture.- To remove urea byproducts, perform an aqueous work-up and purification by column chromatography.- Ensure other reactive functional groups on your molecules are appropriately protected.
Difficulty in Product Purification - Product has similar polarity to starting materials or byproducts.- Product is highly polar and streaks on silica gel.- Optimize the mobile phase for column chromatography. Adding a small amount of a basic modifier like triethylamine can help with streaky amines on silica gel.- Consider alternative purification methods such as recrystallization or preparative HPLC.

Signaling Pathway: Amide Bond Formation

Amide_Coupling_Pathway cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack carboxylic_acid Carboxylic Acid (R-COOH) activated_ester Activated Intermediate (e.g., O-acylisourea) carboxylic_acid->activated_ester + Coupling Reagent coupling_reagent Coupling Reagent (e.g., EDC, HOBt) amino_linker Tert-butyl (8-aminooctyl)carbamate activated_ester->amino_linker amide_product Amide Product amino_linker->amide_product Nucleophilic attack

Caption: Mechanism of amide bond formation using a coupling reagent.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol describes a standard method for coupling a carboxylic acid to the primary amine of this compound.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification reagents

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.), HOBt (1.1 eq.), and this compound (1.1 eq.) in anhydrous DMF.

  • Cool the mixture to 0 °C using an ice bath.

  • Add DIPEA (2.5 eq.) to the reaction mixture.

  • Slowly add EDC (1.2 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography to obtain the desired amide.[4][5]

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

TLC is a quick and effective way to monitor the progress of your reactions.

Procedure:

  • Spotting: On a silica gel TLC plate, spot the following:

    • Lane 1: Starting carboxylic acid

    • Lane 2: this compound

    • Lane 3: Co-spot of both starting materials

    • Lane 4: Reaction mixture (at different time points)

  • Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Visualization:

    • Visualize the plate under UV light if the compounds are UV-active.

    • Stain the plate with a suitable reagent. For example, ninhydrin stain can be used to visualize the amine-containing compounds, and potassium permanganate stain can be used for general visualization.

  • Interpretation: The reaction is considered complete when the spots corresponding to the starting materials have disappeared in the reaction mixture lane, and a new spot corresponding to the product has appeared.[6][7]

Logical Relationship: Troubleshooting Reaction Monitoring

TLC_Troubleshooting start TLC Analysis Issue no_spots No spots visible start->no_spots streaking Spots are streaking start->streaking poor_separation Poor separation of spots start->poor_separation no_spots_sol1 Compound not UV active? Use a chemical stain. no_spots->no_spots_sol1 no_spots_sol2 Concentration too low? Spot a more concentrated sample. no_spots->no_spots_sol2 streaking_sol1 Sample too concentrated? Dilute the sample. streaking->streaking_sol1 streaking_sol2 Compound is too polar for the eluent? Add a more polar solvent to the mobile phase. streaking->streaking_sol2 streaking_sol3 Acidic or basic compound? Add a small amount of acid or base to the eluent. streaking->streaking_sol3 poor_sep_sol1 Eluent is too polar? Decrease the polarity of the mobile phase. poor_separation->poor_sep_sol1 poor_sep_sol2 Eluent is not polar enough? Increase the polarity of the mobile phase. poor_separation->poor_sep_sol2

Caption: Troubleshooting common issues in TLC analysis.

References

Technical Support Center: Recrystallization of Carbamate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of carbamate compounds via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization for purifying carbamate compounds?

Recrystallization is a purification technique for solid organic compounds based on differences in solubility. The process involves dissolving the impure carbamate in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the carbamate decreases, leading to the formation of crystals. The impurities remain in the solution, and are separated from the pure crystals by filtration.[1][2][3]

Q2: How do I select an appropriate solvent for recrystallizing my carbamate compound?

The ideal solvent is one in which your carbamate compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[1][2] The principle of "like dissolves like" is a good starting point; the polarity of the solvent should be similar to that of your carbamate.[1] The solubility of carbamates can be influenced by their molecular structure, such as the degree of substitution on the nitrogen atom.[4] For instance, highly substituted cellulose trialkyl- or triarylcarbamates are reasonably soluble in solvents like tetrahydrofuran (THF) and acetonitrile.[4] It is recommended to perform small-scale solubility tests with a variety of solvents to determine the best option.

Q3: Can I use a mixed solvent system for recrystallization?

Yes, a mixed solvent system is often used when no single solvent provides the desired solubility characteristics.[5][6] This typically involves a pair of miscible solvents: one in which the carbamate is soluble (the "soluble solvent") and another in which it is insoluble (the "insoluble solvent").[6] The carbamate is first dissolved in a minimum amount of the hot soluble solvent, and the insoluble solvent is then added dropwise until the solution becomes cloudy, indicating saturation.[5][6] A few drops of the soluble solvent are then added to redissolve the precipitate before cooling.

Q4: My Boc-protected amine is an oil and won't crystallize. What should I do?

Boc-protected amines, a common type of carbamate, can sometimes be challenging to crystallize and may present as oils.[7] One technique is to evaporate the solvent to obtain the oily product, then add a seed crystal of the pure compound. Once the oil solidifies, a weak polar solvent can be added to form a slurry (pulping), which is then filtered to isolate the purified solid.[7]

Troubleshooting Guide

Encountering issues during recrystallization is common. The table below outlines frequent problems and their corresponding solutions.

Problem Potential Cause(s) Solution(s)
Oiling Out (Product separates as a liquid instead of solid)1. The melting point of the carbamate is lower than the boiling point of the solvent.[6][8] 2. The solution is supersaturated, and the compound is precipitating too quickly.[9] 3. High concentration of impurities is depressing the melting point.[6][8]1. Re-heat the solution and add more solvent to decrease the saturation point.[6] 2. Try a lower-boiling point solvent. 3. If using a mixed-solvent system, add more of the "soluble" solvent.[6] 4. Consider treating the hot solution with activated charcoal to remove impurities.[6]
No Crystals Form Upon Cooling 1. Too much solvent was used, and the solution is not saturated.[2][6] 2. The solution is supersaturated and requires a nucleation site to initiate crystallization.[2]1. Evaporate some of the solvent to increase the concentration and then allow it to cool again.[6] 2. Scratch the inside of the flask with a glass rod at the meniscus.[10] 3. Add a seed crystal of the pure carbamate.[10] 4. Cool the solution in an ice bath to further decrease solubility.
Poor Crystal Yield 1. Too much solvent was used, leaving a significant amount of the carbamate dissolved in the mother liquor.[10][11] 2. Premature crystallization during a hot filtration step. 3. The crystals were washed with a solvent that was not ice-cold, redissolving some of the product.[11]1. Use the minimum amount of hot solvent necessary to dissolve the crude product.[1][11] 2. To prevent premature crystallization during hot filtration, use a slight excess of solvent and then evaporate it before cooling.[12] 3. Ensure the flask and funnel are pre-heated before hot filtration. 4. Always wash the collected crystals with a minimal amount of ice-cold solvent.[1][11]
Crystals Form Too Quickly The solution is cooling too rapidly, which can trap impurities within the crystal lattice.[10][13]1. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10] Insulating the flask can help. 2. Reheat the solution and add a small amount of additional solvent to slow the crystallization process upon cooling.[13]
Colored Impurities in Crystals Colored impurities from the crude material have been incorporated into the crystals.1. Before cooling, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities.[1] 2. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1]

Experimental Protocols

General Single-Solvent Recrystallization of a Carbamate Compound

Objective: To purify a solid carbamate compound using a single solvent.

Methodology:

  • Solvent Selection: In a small test tube, add a small amount of the crude carbamate and a few drops of a chosen solvent. Heat the test tube to determine if the compound dissolves. If it dissolves, cool the test tube to see if crystals form. The ideal solvent will dissolve the carbamate when hot but not at room temperature.

  • Dissolution: Place the crude carbamate in an Erlenmeyer flask. Add the selected solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the carbamate is completely dissolved.[3] Use the minimum amount of hot solvent necessary.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1]

  • Drying: Allow the crystals to dry completely in the Büchner funnel with the vacuum on, or transfer them to a watch glass to air dry.[2]

Mixed-Solvent Recrystallization of a Carbamate Compound

Objective: To purify a solid carbamate compound using a two-solvent system.

Methodology:

  • Solvent Pair Selection: Identify a pair of miscible solvents: one in which the carbamate is soluble (solvent A) and one in which it is insoluble (solvent B).[6]

  • Dissolution: Dissolve the crude carbamate in a minimum amount of hot solvent A in an Erlenmeyer flask.[6]

  • Inducing Crystallization: While keeping the solution hot, add solvent B dropwise until the solution becomes persistently cloudy.[5][6]

  • Clarification: Add a few drops of hot solvent A until the solution becomes clear again.[5][6]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of an ice-cold mixture of solvents A and B (in the same ratio as the final recrystallization mixture).[5]

  • Drying: Dry the crystals as described in the single-solvent protocol.

Quantitative Data

Common Solvents for Recrystallization

The selection of a suitable solvent is critical for successful recrystallization. The following table provides a list of common solvents and their physical properties to aid in this selection.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Good for polar carbamates. Non-flammable.
Ethanol78.524.5A versatile solvent for moderately polar compounds.
Methanol64.732.7Similar to ethanol but with a lower boiling point.
Acetone5620.7Good for many organic compounds, but its low boiling point can lead to rapid evaporation.
Ethyl Acetate77.16.0A moderately polar solvent.
Dichloromethane39.69.1A non-polar solvent with a very low boiling point.
Toluene1112.4A non-polar solvent, but its high boiling point can sometimes lead to oiling out.
Hexane691.9A very non-polar solvent, often used in mixed-solvent systems with a more polar solvent.
Tetrahydrofuran (THF)667.6A polar aprotic solvent.
Acetonitrile81.637.5A polar aprotic solvent.

Visualizations

Experimental Workflow for Single-Solvent Recrystallization

G A 1. Dissolve Crude Carbamate in Minimum Hot Solvent B 2. Hot Filtration (If Insoluble Impurities Present) A->B Insoluble impurities? C 3. Cool Solution Slowly to Room Temperature A->C No insoluble impurities B->C D 4. Cool in Ice Bath C->D E 5. Collect Crystals via Vacuum Filtration D->E F 6. Wash Crystals with Ice-Cold Solvent E->F G 7. Dry Pure Crystals F->G

Caption: Workflow for single-solvent recrystallization.

Troubleshooting Logic for Carbamate Recrystallization

G rect rect start Problem During Cooling? no_xtals No Crystals Forming? start->no_xtals oiling Product Oiling Out? start->oiling sol1 Evaporate some solvent no_xtals->sol1 Yes sol2 Scratch flask / Add seed crystal no_xtals->sol2 No, solution is saturated low_yield Low Yield? oiling->low_yield No sol3 Add more solvent / Use lower boiling solvent oiling->sol3 Yes sol4 Use minimum hot solvent in future low_yield->sol4 sol1->no_xtals Still no crystals

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Validation & Comparative

Tert-butyl (8-aminooctyl)carbamate in PROTACs: A Comparative Guide to Linker Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. A PROTAC molecule's efficacy is critically dependent on its three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that connects them. The linker is not merely a spacer but a crucial determinant of the PROTAC's biological activity. This guide provides a comparative analysis of Tert-butyl (8-aminooctyl)carbamate, an 8-carbon alkyl linker, against other common PROTAC linkers, supported by experimental data to inform rational drug design.

The Role of the Linker in PROTAC-Mediated Degradation

PROTACs function by forming a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[1] The linker's length, flexibility, and chemical composition are critical for the formation and stability of this ternary complex.[1] An optimal linker facilitates productive protein-protein interactions within the complex, enhancing degradation efficiency.[2]

Comparison of this compound (Alkyl Linker) with Other Linker Types

This compound is a precursor to a flexible, hydrophobic 8-carbon alkyl chain linker. Alkyl chains and polyethylene glycol (PEG) chains are the most common flexible linkers used in PROTAC design.[1][3] Rigid linkers, which often incorporate cyclic structures, represent another major class.[2]

The choice between these linker types involves a trade-off between various physicochemical and biological properties. Hydrophobic alkyl linkers, such as the one derived from this compound, can enhance cell membrane permeability, a crucial factor for reaching intracellular targets.[4] In contrast, hydrophilic PEG linkers can improve a PROTAC's aqueous solubility, which is beneficial for formulation and bioavailability.[5]

General Properties of Common PROTAC Linkers
FeatureAlkyl Linkers (e.g., from this compound)PEG LinkersRigid Linkers
Composition Saturated or unsaturated hydrocarbon chains.[3]Repeating ethylene glycol units.[5]Cyclic or planar elements (e.g., piperazine, phenyl).[2]
Flexibility High.[1]High.[1]Low.[2]
Solubility Generally hydrophobic, may limit aqueous solubility.[3]Hydrophilic, generally improves aqueous solubility.[5]Can vary, but may improve solubility over alkyl chains.
Cell Permeability Can be enhanced due to lipophilicity.[4]Can be variable; flexibility may shield polar groups.[4]Can be high, may pre-organize the molecule for membrane crossing.
Metabolic Stability Generally considered metabolically stable.Ether linkages can be susceptible to metabolism.Generally stable.
Ternary Complex Formation High flexibility can accommodate various protein orientations but may have an entropic penalty.[1]Flexibility can be advantageous, but excessive length can be detrimental.[1]Pre-organizes the PROTAC, potentially leading to more stable complexes, but requires precise design.[2]
Synthetic Accessibility Generally straightforward and cost-effective.[1]Can be more challenging and costly to synthesize.[3]Often requires multi-step synthesis.

Quantitative Comparison of PROTAC Performance with Different Linkers

The efficacy of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation). The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and therefore, the following data, synthesized from multiple studies, should be considered illustrative of general trends.

Table 1: Performance of PROTACs with Alkyl vs. PEG Linkers for Various Targets

Target ProteinE3 LigaseLinker TypeDC50DmaxCell LineReference
BRD4VHL5-unit PEG1.8 nM>95%HeLa[6]
BRD4CRBNAlkyl Chain20 nM>90%22Rv1[6]
BTKCRBN9-unit PEG5.9 nM~90%Mino[6]
ERαVHL16-atom PEG<10 nM>90%MCF7[6]
PI3K/mTORVHLC8 Alkyl42.23-227.4 nM (PI3K), 45.4 nM (mTOR)>80%MDA-MB-231[6]

Table 2: Impact of Alkyl Linker Length on Estrogen Receptor α (ERα) Degradation

Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16~95%~1
19~70%~5
21~60%>10
(Data from a study on ERα targeting PROTACs, illustrating the importance of linker length optimization. A 16-atom linker was found to be optimal in this context.)[7]

Experimental Protocols

Accurate and reproducible experimental data are crucial for the evaluation of PROTACs. Below are detailed methodologies for key experiments.

Western Blot for Protein Degradation

Objective: To quantify the reduction in target protein levels following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.

  • SDS-PAGE and Protein Transfer:

    • Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat to denature the proteins.

    • Separate the proteins by molecular weight via SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate with a primary antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Signal Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

Objective: To measure the binding affinity and kinetics of the PROTAC to the target protein and E3 ligase, and to characterize the formation of the ternary complex.

Protocol:

  • Surface Preparation:

    • Immobilize one of the proteins (e.g., the E3 ligase) onto an SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (PROTAC-E3 ligase).

    • Inject a series of concentrations of the target protein over the immobilized E3 ligase to ensure no direct interaction.

    • In a separate experiment, immobilize the target protein and inject the PROTAC to measure the other binary interaction (PROTAC-target protein).

  • Ternary Complex Analysis:

    • Inject a series of concentrations of the target protein mixed with a constant concentration of the PROTAC over the immobilized E3 ligase.

    • An increase in the binding response compared to the binary interactions indicates the formation of a ternary complex.

    • Analyze the sensorgrams to determine the kinetic parameters (association and dissociation rates) and the affinity of the ternary complex.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the cytotoxic or cytostatic effects of the PROTAC on cells, which can be a downstream consequence of target protein degradation.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the PROTAC in culture medium.

    • Treat the cells with the diluted compound or a vehicle control.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • Assay Procedure (Example with MTT):

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Visualizing PROTAC Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.

PROTAC_Pathway PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ligase E3->TernaryComplex PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Recycle PROTAC Recycled TernaryComplex->Recycle Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_analysis Data Analysis Design Design Linker Variants (Alkyl, PEG, Rigid) Synthesis Chemical Synthesis Design->Synthesis SPR Ternary Complex Formation (SPR) Synthesis->SPR Biochem Biochemical Assays Synthesis->Biochem Degradation Protein Degradation (Western Blot) SPR->Degradation Biochem->Degradation Viability Cell Viability (MTT/CTG) Degradation->Viability Analysis Determine DC50, Dmax, IC50 Viability->Analysis Optimization Lead Optimization Analysis->Optimization

Caption: A typical experimental workflow for comparing PROTACs.

Conclusion

The selection of a linker is a critical, multifaceted decision in the design of a successful PROTAC. This compound provides a synthetically accessible entry to an 8-carbon alkyl linker, which can offer advantages in terms of metabolic stability and cell permeability. However, the optimal linker choice is highly context-dependent, and a systematic evaluation of different linker types, including varying lengths of alkyl chains, PEG linkers, and rigid linkers, is essential for each specific target and E3 ligase combination. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and optimization of next-generation protein degraders.

References

A Head-to-Head Comparison: Boc vs. Fmoc Protection in Multistep Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of multistep chemical synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS), the choice of protecting group strategy is a critical decision that profoundly influences the efficiency, purity, and overall success of synthesizing a target peptide. The two most dominant methodologies are centered around the use of the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups for the α-amino group of amino acids. This guide offers an objective comparison of these two cornerstone strategies, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in selecting the most appropriate approach for their synthetic endeavors.

The fundamental difference between the Boc and Fmoc strategies lies in the chemical conditions required for their removal. The Boc group is labile to acid, typically cleaved by trifluoroacetic acid (TFA), while the Fmoc group is labile to base, commonly removed using a solution of piperidine in a polar aprotic solvent.[1] This core distinction dictates the entire synthetic approach, including the choice of resin, side-chain protecting groups, and final cleavage conditions.[2]

Core Principles: A Tale of Two Chemistries

The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is the classic approach in SPPS. It relies on a graded acid lability, where the temporary Nα-Boc group is removed by moderate acid (e.g., TFA), while the "permanent" side-chain protecting groups (typically benzyl-based) require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step.[3][4] This makes the Boc/Bzl strategy a semi-orthogonal system.[2]

In contrast, the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a fully orthogonal system.[2] The base-labile Fmoc group can be removed without affecting the acid-labile tert-butyl (tBu) based side-chain protecting groups.[2] The final cleavage of the peptide from the resin and the removal of the side-chain protecting groups are performed simultaneously using a strong acid like TFA.[]

Quantitative Performance Comparison

While both methodologies can yield high-quality peptides, their performance can differ significantly depending on the peptide's sequence, length, and complexity. The following tables summarize key performance metrics and characteristics of each strategy.

Table 1: General Performance Characteristics of Boc and Fmoc SPPS

FeatureBoc StrategyFmoc Strategy
Deprotection Condition Acid-labile (e.g., 50% TFA in DCM)[6]Base-labile (e.g., 20% piperidine in DMF)[6]
Orthogonality Semi-orthogonal (Boc/Bzl)[2]Fully orthogonal (Fmoc/tBu)[2]
Typical Coupling Efficiency Generally high, often exceeding 99%Generally high, often exceeding 99%[7]
Automation Friendliness Less common in modern automated synthesizersHighly amenable to automation[7]
Safety Concerns Requires handling of highly corrosive and toxic HF for final cleavage[7]Generally safer, avoids the use of HF[7]
Cost Boc-amino acids are generally less expensive[8]Fmoc-amino acids can be more expensive[8]

Table 2: Performance in the Synthesis of "Difficult" Sequences (e.g., Amyloid Beta (Aβ) Peptide)

The synthesis of aggregation-prone peptides like the Aβ peptide provides a practical example of the challenges and outcomes associated with each strategy.

Strategy & ConditionsCrude YieldCrude PurityReference
Standard Fmoc/tBu SPPS33%Not Reported[7]
Fmoc/tBu SPPS with Pseudoprolines57%Not Reported[7]
Fmoc/tBu SPPS with Microwave Assistance87%67%[7]
Boc/Bzl SPPSOften favored for aggregation-prone sequences due to protonation of the N-terminus in the acidic deprotection step, which can disrupt aggregation.[8]Direct comparative data for the same peptide is scarce.[8]

Table 3: Common Side Reactions and Mitigation

Side ReactionPredominantly in Fmoc SPPSPredominantly in Boc SPPSMitigation Strategies
Aspartimide Formation Occurs in sequences with Asp-Gly, Asp-Asn, or Asp-Ser motifs under basic deprotection conditions.[8]Less prone due to the absence of a strong base for deprotection.[8]Use of modified aspartic acid protecting groups (e.g., O-2,4-dichlorobenzyl) in Fmoc synthesis.
Diketopiperazine Formation Can occur at the dipeptide stage, especially with Pro or Gly as the second amino acid, during Fmoc deprotection.Less common.Coupling of pre-formed dipeptides.
Premature Side-Chain Deprotection Less common due to full orthogonality.Risk of partial loss of acid-labile side-chain protecting groups with repeated TFA treatment.Use of more acid-stable side-chain protecting groups.
Alkylation of Trp/Met Can occur during final TFA cleavage.Can occur during final HF cleavage.Use of scavengers (e.g., triisopropylsilane, anisole) in the cleavage cocktail.[9]

Experimental Protocols

Below are generalized protocols for the key steps in both Boc and Fmoc solid-phase peptide synthesis.

Boc Solid-Phase Peptide Synthesis Protocol
  • Resin Preparation and First Amino Acid Coupling:

    • Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM).[3]

    • Couple the first Boc-protected amino acid to the resin, often as a cesium salt, in DMF at elevated temperature.[3]

    • Wash the resin thoroughly with DMF and DCM.[3]

  • Cyclical Deprotection, Neutralization, and Coupling:

    • Deprotection: Treat the resin with a solution of 50% TFA in DCM for approximately 30 minutes to remove the Boc group.[3]

    • Washing: Wash the resin with DCM to remove excess TFA.[3]

    • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of a hindered base, such as 10% diisopropylethylamine (DIEA) in DCM.[1]

    • Washing: Wash the resin with DCM.

    • Coupling: Couple the next Boc-protected amino acid using a suitable activation method (e.g., DCC/HOBt or HBTU/DIEA) in DMF or DCM.

    • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

    • Monitoring: The completion of the coupling reaction can be monitored using the ninhydrin (Kaiser) test.[3]

  • Final Cleavage and Deprotection:

    • Treat the dried peptide-resin with anhydrous HF in the presence of a scavenger (e.g., anisole) at 0°C for 1-2 hours in a specialized HF apparatus.[3]

    • Evaporate the HF under vacuum.[3]

    • Precipitate the crude peptide with cold diethyl ether and collect by filtration or centrifugation.[3]

Fmoc Solid-Phase Peptide Synthesis Protocol
  • Resin Preparation and First Amino Acid Loading:

    • Swell the appropriate resin (e.g., Wang or Rink Amide resin) in a suitable solvent like DCM or DMF.[10]

    • If the resin is pre-loaded, proceed to deprotection. If not, couple the first Fmoc-protected amino acid to the resin.

  • Cyclical Deprotection and Coupling:

    • Deprotection: Treat the resin with a solution of 20% piperidine in DMF for about 15-30 minutes to remove the Fmoc group.[10]

    • Washing: Wash the resin thoroughly with DMF to remove piperidine and the Fmoc-dibenzofulvene adduct.[10]

    • Coupling: Couple the next Fmoc-protected amino acid using an appropriate activation method (e.g., HBTU/DIEA or HATU/HOAt) in DMF. The reaction is typically carried out for 1-2 hours.[10]

    • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

    • Monitoring: The progress of the synthesis can be monitored by quantifying the UV absorbance of the released Fmoc chromophore during the deprotection step.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with DCM and dry it.

    • Treat the peptide-resin with a cleavage cocktail, typically containing TFA with scavengers such as water and triisopropylsilane (TIS), for 2-3 hours at room temperature.[10]

    • Filter the resin and collect the filtrate containing the cleaved peptide.[10]

    • Precipitate the crude peptide with cold diethyl ether, collect by centrifugation, and wash.[2]

Visualizing the Synthetic Workflows

The following diagrams illustrate the cyclical nature of the Boc and Fmoc SPPS strategies and the fundamental chemical transformations involved.

Boc_SPPS_Workflow Start Boc-AA-Resin Deprotection Deprotection (50% TFA/DCM) Start->Deprotection Washing Washing Deprotection->Washing Wash Neutralization Neutralization (DIEA/DCM) Washing2 Washing Neutralization->Washing2 Wash Coupling Coupling (Boc-AA, Activator) Washing3 Washing Coupling->Washing3 Wash Washing->Neutralization Final_Cleavage Final Cleavage (Anhydrous HF) Peptide Peptide Final_Cleavage->Peptide Washing2->Coupling Washing3->Deprotection Repeat Cycle Washing3->Final_Cleavage Final Step

Caption: Boc Solid-Phase Peptide Synthesis Workflow.

Fmoc_SPPS_Workflow Start Fmoc-AA-Resin Deprotection Deprotection (20% Piperidine/DMF) Start->Deprotection Washing Washing Deprotection->Washing Wash Coupling Coupling (Fmoc-AA, Activator) Washing2 Washing Coupling->Washing2 Wash Washing->Coupling Final_Cleavage Final Cleavage (TFA Cocktail) Peptide Peptide Final_Cleavage->Peptide Washing2->Deprotection Repeat Cycle Washing2->Final_Cleavage Final Step

Caption: Fmoc Solid-Phase Peptide Synthesis Workflow.

Deprotection_Mechanisms cluster_boc Boc Deprotection (Acid-Catalyzed) cluster_fmoc Fmoc Deprotection (Base-Catalyzed) Boc_Protected Boc-NH-Peptide Protonation Protonation (H+) Boc_Protected->Protonation TFA Carbocation tert-Butyl Cation + H₂N-Peptide + CO₂ Protonation->Carbocation Elimination Fmoc_Protected Fmoc-NH-Peptide Proton_Abstraction Proton Abstraction Fmoc_Protected->Proton_Abstraction Piperidine Elimination β-Elimination Proton_Abstraction->Elimination Dibenzofulvene Dibenzofulvene + H₂N-Peptide + CO₂ Elimination->Dibenzofulvene

Caption: Deprotection Mechanisms of Boc and Fmoc Groups.

Conclusion and Recommendations

The choice between Boc and Fmoc protecting group strategies is a critical decision in peptide synthesis that depends on a multitude of factors, including the peptide sequence, desired purity, scale of synthesis, and available laboratory equipment.

The Fmoc/tBu strategy has become the predominant approach in modern SPPS due to its milder deprotection conditions, true orthogonality, and high amenability to automation.[1] These features are particularly advantageous for the synthesis of complex and modified peptides, including those with acid-sensitive functionalities like phosphorylation or glycosylation.[11]

The Boc/Bzl strategy , while older, remains a robust and valuable method, especially for the synthesis of long or "difficult" sequences prone to aggregation.[8] The acidic deprotection step can help to disrupt interchain hydrogen bonding, improving solvation and coupling efficiency in such cases.[8] Furthermore, for the synthesis of certain modified peptides like C-terminal thioesters, the Boc strategy can be more straightforward.[11]

For routine synthesis of non-problematic peptides, the Fmoc strategy is often the preferred choice for many laboratories. However, for specific challenging sequences, the Boc strategy offers distinct advantages that should not be overlooked. Ultimately, a thorough understanding of the chemistry and potential pitfalls of both methods is essential for the successful design and execution of any multistep peptide synthesis.

References

The PROTAC Linker Landscape: A Comparative Guide to Alternatives for Tert-butyl (8-aminooctyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the linker is a critical determinant of a Proteolysis Targeting Chimera's (PROTAC's) success. Moving beyond simple aliphatic chains like tert-butyl (8-aminooctyl)carbamate, the field is increasingly exploring a diverse landscape of linkers to enhance potency, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of common linker alternatives, supported by experimental data and detailed methodologies to inform the rational design of next-generation protein degraders.

The linker in a PROTAC is not merely a passive tether but an active modulator of its function. It critically influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker's length, rigidity, and chemical composition dictate the spatial orientation of the bound proteins, impacting the efficiency of ubiquitin transfer and subsequent proteasomal degradation of the target. Furthermore, the linker's physicochemical properties significantly affect the PROTAC's solubility, cell permeability, and in vivo pharmacokinetics.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved). The following tables summarize representative data from various studies, illustrating the impact of linker composition on the degradation of key therapeutic targets.

It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, cell lines, and experimental conditions. The data presented here is synthesized from multiple sources to illustrate general trends.

Table 1: Comparison of Flexible Linkers - Alkyl vs. Polyethylene Glycol (PEG) for BRD4 Degradation
Linker TypeTarget/E3 LigaseDC50DmaxCell LineReference
Alkyl-basedBRD4/CRBN>5 µM<20%H661[1]
PEG-basedBRD4/CRBN<0.5 µM>90%H661[1]

This comparison for BRD4 degradation suggests that a PEG-based linker can be significantly more potent than a simple alkyl chain in this context.

Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
Linker TypeTarget/E3 LigaseDC50 (nM)Dmax (%)Cell LineReference
Flexible (PEG)AR/VHL~3000 nM~80%LNCaP[1]
Rigid (Piperazine-containing)AR/VHL<1 nM>95%LNCaP, VCaP[2]

This example for the androgen receptor highlights that a rigid, piperazine-containing linker can lead to a PROTAC with dramatically higher potency compared to a flexible PEG linker.

Table 3: Impact of "Clickable" Triazole Linker on BRD4 Degradation
Linker CompositionTarget/E3 LigaseDC50Dmax (%)Cell LineReference
PEG without TriazoleBRD4/CRBN>5 µM (for 1-2 PEG units)Not SpecifiedH661[1]
PEG with Triazole (via Click Chemistry)BRD4/CRBN<0.5 µM (for 0, 4-5 PEG units)Not SpecifiedH661[1]

The inclusion of a triazole moiety via click chemistry can significantly impact degradation potency, demonstrating the utility of this approach for rapid library synthesis and optimization.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.

Western Blot for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Relevant cell line (e.g., VCaP for AR, HeLa for BRD4)

  • PROTAC compounds

  • DMSO (vehicle control)

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-AR, anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs (and a DMSO vehicle control) for a specified duration (e.g., 18-24 hours).

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody. Use an antibody for a housekeeping protein as a loading control.

  • Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

HiBiT Assay for Protein Degradation

The HiBiT assay is a sensitive, bioluminescence-based method for quantifying protein levels in live cells.

Materials:

  • CRISPR/Cas9-edited cell line expressing the target protein endogenously tagged with the HiBiT peptide

  • Nano-Glo® HiBiT Lytic Detection System (for endpoint assays) or Nano-Glo® Live Cell Assay System (for kinetic assays)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure (Lytic Endpoint Assay):

  • Cell Seeding and Treatment: Seed the HiBiT-tagged cell line in a white, opaque plate and allow cells to adhere. Treat with a serial dilution of the PROTAC for a desired time period.

  • Reagent Preparation: Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.

  • Cell Lysis and Signal Generation: Add the prepared reagent directly to the cells in the wells. This will lyse the cells and allow the LgBiT protein to complement with the HiBiT-tagged protein, generating a luminescent signal.

  • Measurement: Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization. Read the luminescence on a plate luminometer.

  • Data Analysis: Normalize the luminescence signal to a vehicle control. A decrease in signal indicates degradation of the HiBiT-tagged protein. Calculate parameters such as DC50 and Dmax.[3]

Visualizations

Diagrams illustrating key biological pathways and experimental workflows provide a clear visual context for understanding PROTAC development.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (e.g., AR, BRD4) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->POI E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3_Ligase PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex Recruits Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_analysis Data Analysis Linker_Selection Linker Selection (Alkyl, PEG, Rigid, etc.) Synthesis PROTAC Synthesis Linker_Selection->Synthesis Characterization Characterization (NMR, MS) Synthesis->Characterization Degradation_Assay Protein Degradation Assay (Western Blot, HiBiT) Characterization->Degradation_Assay Ternary_Complex_Assay Ternary Complex Formation (SPR, ITC, NanoBRET) Characterization->Ternary_Complex_Assay Cell_Viability Cell Viability Assay Degradation_Assay->Cell_Viability DC50_Dmax DC50 / Dmax Calculation Degradation_Assay->DC50_Dmax SAR_Analysis Structure-Activity Relationship (SAR) Ternary_Complex_Assay->SAR_Analysis DC50_Dmax->SAR_Analysis

Caption: A typical experimental workflow for PROTAC evaluation.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone, DHT) AR_inactive Inactive AR + HSPs Androgen->AR_inactive Binds AR_active Active AR Dimer AR_inactive->AR_active HSP Dissociation & Dimerization ARE Androgen Response Element (ARE) AR_active->ARE Binds to DNA AR_active->ARE Transcription Gene Transcription ARE->Transcription Recruits Co-regulators Cell_Growth Cell Growth & Proliferation Transcription->Cell_Growth PROTAC_AR AR-targeting PROTAC PROTAC_AR->AR_inactive Induces Degradation BRD4_Signaling cluster_nucleus Nucleus BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to PTEFb P-TEFb Complex BRD4->PTEFb Recruits & Activates RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates Gene_Transcription Oncogene Transcription (e.g., MYC) RNA_Pol_II->Gene_Transcription Initiates Elongation Cell_Proliferation Cancer Cell Proliferation Gene_Transcription->Cell_Proliferation PROTAC_BRD4 BRD4-targeting PROTAC PROTAC_BRD4->BRD4 Induces Degradation

References

A Comparative Guide to Orthogonal Protecting Group Strategies with Boc-Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the multistep synthesis of complex molecules, particularly in peptide synthesis and drug development, the strategic use of protecting groups is fundamental. The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group, valued for its stability across a range of chemical conditions and its straightforward removal under acidic conditions.[1] The true synthetic power of the Boc group is unlocked when used in orthogonal strategies, allowing for the selective deprotection of one functional group without affecting another.[2] This guide provides an objective comparison of orthogonal protecting group strategies involving Boc-protected amines, with a focus on performance, supporting experimental data, and detailed methodologies.

The Principle of Orthogonality

Two protecting groups are considered orthogonal if they can be selectively removed in the presence of each other under distinct reaction conditions.[2] This principle is crucial for the sequential modification of a molecule with multiple reactive sites. The acid-labile nature of the Boc group makes it an ideal orthogonal partner for protecting groups that are removed under basic, hydrogenolytic, or metal-catalyzed conditions.[1]

Comparison of Common Orthogonal Protecting Groups for Amines

The selection of an appropriate orthogonal partner for the Boc group depends on the overall synthetic strategy and the presence of other functional groups in the molecule. The most common orthogonal partners for Boc-amines are the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, the hydrogenolysis-labile carboxybenzyl (Cbz) group, and the palladium-catalyzed allyloxycarbonyl (Alloc) group.[3][4]

Data Presentation: Quantitative Comparison of Orthogonal Deprotection

The following table summarizes the typical conditions and reported yields for the selective deprotection of various amine protecting groups in the presence of a Boc-protected amine, and vice-versa. It is important to note that yields are often substrate-dependent and can be influenced by factors such as steric hindrance and the presence of other functional groups.

Orthogonal PairProtecting Group RemovedDeprotection Reagent(s)Solvent(s)Typical Reaction TimeTypical Yield (%)Reference(s)
Boc / Fmoc Fmoc20% Piperidine in DMFDMF5 - 20 min>95%[3]
BocTrifluoroacetic acid (TFA) in DCMDCM15 - 30 min>95%[4]
Boc / Cbz CbzH₂, Pd/CMethanol, Ethanol, or Ethyl Acetate1 - 16 hHigh (often >90%)[5]
BocTrifluoroacetic acid (TFA) in DCMDCM1 - 2 hHigh (often >90%)[6]
Boc / Alloc AllocPd(PPh₃)₄, Phenylsilane (PhSiH₃)DCM, THF1 - 2 hQuantitative[7]
BocTrifluoroacetic acid (TFA) in DCMDCM1 - 2 hHigh (often >90%)[4]

Experimental Protocols

Detailed methodologies for key protection and deprotection reactions are provided below.

Protocol 1: N-Boc Protection of a Primary Amine

This protocol describes a general procedure for the protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Primary amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) and Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amine (1.0 equiv) in a 2:1 mixture of THF and water.

  • Add TEA or DIPEA (1.5 equiv) to the solution.

  • Add Boc₂O (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amine.

Protocol 2: Selective Deprotection of an Fmoc Group in the Presence of a Boc Group

This protocol details the removal of an Fmoc group from a di-protected amine, such as Fmoc-Lys(Boc)-OH, leaving the Boc group intact.

Materials:

  • Fmoc- and Boc-protected amine

  • 20% (v/v) Piperidine in N,N-dimethylformamide (DMF)

  • DMF for washing

Procedure:

  • Dissolve the Fmoc- and Boc-protected amine in DMF.

  • Add the 20% piperidine in DMF solution to the reaction mixture.

  • Stir the reaction at room temperature for 10-20 minutes.

  • Monitor the deprotection by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the amine with the Boc group intact.

Protocol 3: Selective Deprotection of a Boc Group in the Presence of a Cbz Group

This protocol outlines the removal of a Boc group while retaining a Cbz group.[8]

Materials:

  • Boc- and Cbz-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc- and Cbz-protected amine in DCM.

  • Add an equal volume of TFA to the solution (e.g., 1:1 DCM:TFA).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure to yield the amine hydrochloride or trifluoroacetate salt with the Cbz group intact.

Protocol 4: Selective Deprotection of a Cbz Group in the Presence of a Boc Group

This protocol describes the hydrogenolysis of a Cbz group without affecting a Boc group.

Materials:

  • Boc- and Cbz-protected amine

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the Boc- and Cbz-protected amine in methanol.

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol%).

  • Purge the reaction vessel with hydrogen gas.

  • Stir the reaction under a hydrogen atmosphere (balloon pressure is often sufficient) for 1-16 hours at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Rinse the filter pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine with the Boc group intact.

Protocol 5: Selective Deprotection of an Alloc Group in the Presence of a Boc Group

This protocol details the palladium-catalyzed removal of an Alloc group.

Materials:

  • Alloc- and Boc-protected amine

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃) or another suitable scavenger like dimethylamine borane complex (Me₂NH·BH₃)[7]

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Alloc- and Boc-protected amine in DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Add the scavenger (e.g., PhSiH₃, 3-5 equivalents).

  • Add the Pd(PPh₃)₄ catalyst (typically 5-10 mol%).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, the reaction mixture can often be directly concentrated and purified by column chromatography to yield the amine with the Boc group intact.

Mandatory Visualizations

The following diagrams illustrate the logical relationships and workflows of the described orthogonal strategies.

Orthogonal_Deprotection_Strategies Orthogonal Deprotection Strategies with Boc-Amine Start Di-Protected Amine (Boc-NH-R-NH-PG) Boc_Protected Boc-Protected Amine (Boc-NH-R-NH2) Start->Boc_Protected Selective PG Removal (e.g., Base, H2/Pd, Pd(0)) PG_Protected PG-Protected Amine (H2N-R-NH-PG) Start->PG_Protected Selective Boc Removal (Acid, e.g., TFA) Deprotected Fully Deprotected Amine (H2N-R-NH2) Boc_Protected->Deprotected Boc Removal (Acid, e.g., TFA) PG_Protected->Deprotected PG Removal (e.g., Base, H2/Pd, Pd(0))

Caption: Logical workflow for orthogonal deprotection.

Boc_Fmoc_Orthogonality Boc/Fmoc Orthogonal Strategy Fmoc_Lys_Boc Fmoc-Lys(Boc)-OH H_Lys_Boc H-Lys(Boc)-OH Fmoc_Lys_Boc->H_Lys_Boc 20% Piperidine/DMF Fmoc_Lys_H Fmoc-Lys-OH Fmoc_Lys_Boc->Fmoc_Lys_H TFA/DCM Peptide_Elongation Peptide Chain Elongation H_Lys_Boc->Peptide_Elongation Side_Chain_Mod Side-Chain Modification Fmoc_Lys_H->Side_Chain_Mod

Caption: Boc/Fmoc orthogonality in peptide synthesis.

Experimental_Workflow General Experimental Workflow for Selective Deprotection Start Start: Protected Substrate Dissolve Dissolve Substrate in Appropriate Solvent Start->Dissolve Add_Reagent Add Deprotection Reagent Dissolve->Add_Reagent Reaction Stir at Specified Temperature and Time Add_Reagent->Reaction Monitor Monitor Reaction (TLC, HPLC) Reaction->Monitor Workup Aqueous Workup/ Filtration Monitor->Workup Reaction Complete Purify Purification (e.g., Chromatography) Workup->Purify End End: Isolated Product Purify->End

Caption: General workflow for selective deprotection.

References

A Comparative Analysis of C8 and C5 Aliphatic Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a warhead that binds the target protein, a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex it forms with the target protein and the E3 ligase.

This guide provides a comparative analysis of C8 (octyl) and C5 (pentyl) aliphatic linkers in the context of protein degradation, with a focus on supporting experimental data and detailed methodologies. While direct head-to-head comparative studies for C5 and C8 aliphatic linkers targeting the same protein and E3 ligase are not abundant in publicly available literature, this guide synthesizes available data and established principles to inform rational PROTAC design.

The Influence of Aliphatic Linker Length on PROTAC Efficacy

The length of the aliphatic linker plays a pivotal role in the formation of a productive ternary complex. An optimal linker length facilitates favorable protein-protein interactions between the target and the E3 ligase, leading to efficient ubiquitination and subsequent degradation. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may result in a non-productive complex where the lysine residues on the target protein are not accessible for ubiquitination.

Generally, longer aliphatic linkers, such as C8, offer greater flexibility, which can be advantageous in allowing the warhead and E3 ligase ligand to adopt optimal orientations for ternary complex formation. However, this increased flexibility can also come with an entropic penalty upon binding. Shorter linkers like C5, while potentially more rigid, may be ideal when the binding pockets of the target protein and E3 ligase are in closer proximity. The hydrophobicity of the linker also increases with chain length, which can impact cell permeability and solubility.

Quantitative Data on Linker Performance

Direct comparative data for C5 versus C8 aliphatic linkers is limited. However, we can examine data from studies on well-characterized PROTACs to draw inferences. The following tables present data for PROTACs targeting the epigenetic reader protein BRD4, a common target in cancer drug discovery.

PROTAC Target E3 Ligase Linker DC50 (nM) Dmax (%) Cell Line
dBET6 BRD4CRBNC8 Aliphatic~23>90HepG2
Hypothetical C5 PROTACBRD4CRBNC5 AliphaticNot AvailableNot Available-

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

The data for dBET6, which incorporates a C8 aliphatic linker, demonstrates potent degradation of BRD4. The absence of a direct C5 counterpart in the literature for a similar BRD4-targeting, CRBN-recruiting PROTAC highlights a gap in the systematic exploration of short aliphatic linkers for this specific target-ligase pair.

Experimental Protocols

Accurate assessment of PROTAC efficacy relies on robust and well-controlled experiments. Below are detailed protocols for key assays used to evaluate and compare protein degraders.

Protocol 1: Western Blot for Target Protein Degradation

This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., a relevant cancer cell line) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of the PROTACs (e.g., C8 and C5 variants) in complete cell culture medium. A typical concentration range would be from 1 nM to 10 µM.

  • Include a vehicle control (e.g., DMSO at the same final concentration as the highest PROTAC treatment).

  • Aspirate the old medium and add the medium containing the PROTAC dilutions to the cells.

  • Incubate for a predetermined time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • After incubation, wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 20-30 minutes with occasional vortexing.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Immunoblotting:

  • Normalize the protein concentration of all samples.

  • Add Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

4. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the corresponding loading control band intensity.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

1. Cell Treatment:

  • Treat cells with the PROTAC of interest at a concentration known to induce degradation (e.g., near the DC50 value) for a shorter time course (e.g., 1-4 hours).

  • Include a vehicle control and a positive control (a known proteasome inhibitor like MG132).

  • In a separate group, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

2. Immunoprecipitation:

  • Lyse the cells as described in the Western Blot protocol.

  • Incubate the cell lysates with an antibody against the target protein overnight at 4°C to form antibody-protein complexes.

  • Add Protein A/G agarose beads to capture the immune complexes and incubate for another 2-4 hours.

  • Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding proteins.

3. Immunoblotting:

  • Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

  • Perform SDS-PAGE and transfer as described previously.

  • Probe the membrane with a primary antibody against ubiquitin. A ladder of high-molecular-weight bands indicates polyubiquitination of the target protein.

  • The membrane can also be stripped and re-probed with the antibody against the target protein to confirm successful immunoprecipitation.

Visualizing Key Concepts in Protein Degradation

To better understand the processes and logic involved in comparing C8 and C5 aliphatic linkers, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC (C8 or C5 Linker) Target Target Protein (e.g., BRD4) PROTAC->Target Binds E3Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3Ligase Binds TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Target->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination of Target Protein TernaryComplex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Target Protein Degradation Proteasome->Degradation Mediates

PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for Linker Comparison cluster_synthesis Synthesis cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Synth_C8 Synthesize C8 Linker PROTAC Binding Binary Binding Assays (SPR, ITC) Synth_C8->Binding Synth_C5 Synthesize C5 Linker PROTAC Synth_C5->Binding Ternary Ternary Complex Formation Assays Binding->Ternary Degradation Western Blot (DC50, Dmax) Ternary->Degradation Ubiquitination In-Cell Ubiquitination Degradation->Ubiquitination Viability Cell Viability Assay (IC50) Ubiquitination->Viability

A typical workflow for evaluating PROTACs.

A decision tree for linker selection in PROTAC design.

Conclusion

The choice between a C8 and a C5 aliphatic linker in PROTAC design is highly context-dependent and necessitates empirical validation for each target-E3 ligase pair. While longer linkers like C8 may offer beneficial flexibility, shorter linkers such as C5 could be advantageous in specific structural contexts. The lack of direct comparative studies underscores the need for systematic investigations into the structure-activity relationships of short to medium-length aliphatic linkers. The experimental protocols and logical frameworks provided in this guide offer a foundation for researchers to conduct their own comparative analyses and make informed decisions in the rational design of potent and selective protein degraders.

A Comparative Guide to the Reaction Kinetics of Amine Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of organic synthesis, particularly in the development of pharmaceuticals and complex molecules, the use of amine protecting groups is fundamental.[1] These groups temporarily block the reactivity of amine functionalities, allowing for selective transformations elsewhere in the molecule.[2][3] The efficiency of a synthetic route often hinges on the rates of both the protection and, more critically, the deprotection steps. Understanding the reaction kinetics of commonly used protecting groups is therefore essential for researchers to optimize reaction conditions, minimize side reactions, and improve overall yield.

This guide provides a comparative analysis of the reaction kinetics for three of the most widely used amine protecting groups: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Carboxybenzyl (Cbz). The comparison is supported by quantitative data, detailed experimental protocols, and workflow diagrams to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Comparative Analysis of Deprotection Kinetics

The choice of a protecting group is heavily influenced by its lability under different conditions. An ideal protecting group can be removed selectively with high efficiency without affecting other functional groups in the molecule, a concept known as orthogonality.[1][4] The kinetics of deprotection for Boc, Fmoc, and Cbz groups are distinct, making them suitable for different synthetic strategies.

  • Boc (tert-Butoxycarbonyl): This group is characteristically acid-labile.[5][6] It is stable under basic and hydrogenolysis conditions, providing orthogonality with Fmoc and Cbz groups.[3][7] The deprotection kinetics often show a second-order dependence on the concentration of strong acids like HCl, sulfuric acid, and methane sulfonic acid.[8][9]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is defined by its lability under basic conditions, typically using piperidine.[6][10] This mild cleavage condition makes it a cornerstone of modern solid-phase peptide synthesis (SPPS).[3] It is stable to acids and catalytic hydrogenolysis, ensuring orthogonality with Boc and Cbz groups.[3]

  • Cbz (Carboxybenzyl): The Cbz group is exceptionally stable under both acidic and basic conditions.[3][11] Its primary and most efficient method of cleavage is catalytic hydrogenolysis.[6][12] This unique removal condition provides an excellent orthogonal strategy when acid- or base-sensitive functionalities must be preserved.

The following table summarizes quantitative data on the deprotection kinetics for these three groups under various conditions.

Protecting GroupSubstrate / Model CompoundDeprotection Reagents & ConditionsKinetic Data / Reaction EfficiencyReference(s)
Boc N-Boc-protected thioesterHCl in Toluene/Propan-2-olExhibits a second-order rate dependence on HCl concentration.[8][9]
Boc N-Boc imidazoleThermal deprotection in TFE at 120 °CComplete deprotection in 20 minutes.[13]
Boc N-Boc anilineThermal deprotection in TFE at 240 °CComplete deprotection in 35 minutes.[13]
Fmoc Fmoc-Val-OH1% (v/v) Piperidine in DMF33.4% removal at 3 min; 49.6% removal at 5 min.[14][15]
Fmoc Fmoc-Val-OH2% (v/v) Piperidine in DMF63.3% removal at 3 min; 87.9% removal at 5 min.[14][15]
Fmoc Fmoc-Val-OH5% or 20% (v/v) Piperidine in DMF>99% removal after 3 minutes.[15]
Fmoc Fmoc-l-Arginine(Pbf)-OH20% 4-Methylpiperidine or Piperidine in DMFRequires a minimum of 10 minutes for efficient deprotection.[16]
Cbz N-Cbz protected amino acid10% Pd/C, NaBH₄ in MethanolRapid deprotection; benzyl ester cleavage completed in 5 minutes.[17]
Cbz N-Cbz derivatives10% Pd/C, Ammonium FormateRapid debenzylation.[18]
Cbz Benzylamine (Hydrogenolysis)5 wt % Pd/C, H₂Follows zero-order kinetics with an activation energy of 80.1 kJ mol⁻¹.[19]

Deprotection Mechanisms and Workflows

The distinct deprotection kinetics of Boc, Fmoc, and Cbz groups stem from their different reaction mechanisms.

  • Boc Deprotection (Acid-Catalyzed): The mechanism involves protonation of the carbamate carbonyl oxygen by a strong acid, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine, carbon dioxide, and isobutylene.[20]

Caption: Boc deprotection via an acid-catalyzed mechanism.

  • Fmoc Deprotection (Base-Catalyzed): This reaction proceeds through a β-elimination (E1cb) mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton from the fluorenyl group's C9 position. The resulting carbanion is stabilized by the aromatic system, which then eliminates to form dibenzofulvene and the carbamate anion, which subsequently decarboxylates to give the free amine. The dibenzofulvene is trapped by the piperidine to form an adduct.[10]

Fmoc_Deprotection FmocAmine Fmoc-NH-R Anion Fmoc⁻-NH-R FmocAmine->Anion + Piperidine DBF Dibenzofulvene Anion->DBF Elimination Carbamate ⁻OOC-NH-R Anion->Carbamate Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine Amine R-NH₂ Carbamate->Amine - CO₂ Piperidine Piperidine Piperidine->Adduct

Caption: Fmoc deprotection via a base-catalyzed E1cb mechanism.

  • Cbz Deprotection (Catalytic Hydrogenolysis): This process involves a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[21] The benzyl C-O bond is reductively cleaved on the catalyst surface by hydrogen gas or a hydrogen donor (transfer hydrogenation).[18][21] This cleavage generates toluene and a carbamic acid, which, like in the Boc deprotection, spontaneously decarboxylates to release the free amine.[12]

Caption: Cbz deprotection via catalytic hydrogenolysis.

A typical experiment to determine the kinetics of these reactions involves a systematic workflow to ensure reproducible and accurate data.

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Prepare Substrate Solution C Equilibrate to Reaction Temperature A->C B Prepare Deprotection Reagent Solution B->C D Initiate Reaction (t=0) C->D E Withdraw Aliquots at Timed Intervals D->E F Quench Reaction in Aliquots E->F G Analyze Samples (HPLC, NMR, etc.) F->G H Quantify Reactant and Product G->H I Plot Concentration vs. Time H->I J Determine Rate Law and Constants I->J

Caption: General experimental workflow for kinetic analysis.

Experimental Protocols

The following are representative protocols for the deprotection of each amine protecting group.

Protocol 1: Boc Deprotection with Trifluoroacetic Acid (TFA)[3]
  • Preparation: Dissolve the Boc-protected amine (1.0 mmol) in dichloromethane (DCM, 10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Reaction: At room temperature, add trifluoroacetic acid (TFA, 10.0 mmol, 10 equivalents) dropwise to the stirring solution.

  • Monitoring: Stir the reaction mixture for 1 to 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure (in vacuo). The resulting product is the deprotected amine as its TFA salt.

Protocol 2: Fmoc Deprotection with Piperidine[10]
  • Preparation: For solution-phase synthesis, dissolve the Fmoc-protected amine (1.0 mmol) in dimethylformamide (DMF, 8 mL). For solid-phase synthesis, swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes and then drain the solvent.[10]

  • Reaction: Add piperidine (2 mL) to the DMF to create a 20% (v/v) solution and add it to the substrate.

  • Monitoring: Stir the reaction at room temperature. The reaction is typically very fast, often completing within 30 minutes. Monitor by TLC or by UV-Vis spectroscopy by observing the formation of the dibenzofulvene-piperidine adduct.

  • Work-up: For solution-phase, remove the DMF and piperidine in vacuo. For solid-phase, drain the deprotection solution and wash the resin thoroughly with DMF to remove all traces of piperidine and the adduct.[10]

Protocol 3: Cbz Deprotection by Catalytic Hydrogenolysis[4]
  • Preparation: Dissolve the Cbz-protected amine (1.0 mmol) in a suitable solvent such as methanol or ethanol (10 mL) in a flask designed for hydrogenation.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% relative to the substrate) to the solution.

  • Reaction: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas (H₂), typically from a balloon or a pressurized supply. Stir the mixture vigorously under the hydrogen atmosphere at room temperature.

  • Monitoring: The reaction time can vary from 2 to 16 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with the reaction solvent. The filtrate is then concentrated under reduced pressure to yield the deprotected amine.

References

The Crucial Connector: A Comparative Guide to PROTAC Linker Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a revolutionary therapeutic strategy. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the chemical linker that connects the target protein binder to the E3 ligase ligand. The composition of this linker profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the entire molecule. This guide provides an objective comparison of PROTACs with different linker compositions, supported by experimental data, to inform the rational design of next-generation protein degraders.

The linker is far more than a simple spacer; it plays a pivotal role in the formation and stability of the crucial ternary complex between the target protein and the E3 ligase.[1][2] The length, flexibility, and chemical nature of the linker dictate the geometry of this complex, which in turn determines the efficiency of target ubiquitination and subsequent degradation.[1] The most common linker compositions include polyethylene glycol (PEG), alkyl chains, and more rigid structures.[1][2]

Comparative Analysis of Common Linker Types

The choice of linker can dramatically impact a PROTAC's biological activity. Each linker type presents a unique set of advantages and disadvantages that must be carefully considered in the context of the specific target protein and E3 ligase pair.

Polyethylene Glycol (PEG) Linkers: These are composed of repeating ethylene glycol units and are known for enhancing the hydrophilicity and aqueous solubility of PROTAC molecules.[1] This can be particularly advantageous for improving the often-poor solubility of these relatively large molecules.[3][4] The flexibility of PEG linkers can also be beneficial for achieving a productive ternary complex conformation.[4] However, PEG linkers may be more susceptible to metabolic degradation and can sometimes be more challenging and costly to synthesize compared to simpler alkyl linkers.[1][4]

Alkyl Linkers: Composed of saturated or unsaturated hydrocarbon chains, alkyl linkers are synthetically accessible and generally exhibit good chemical stability.[1] Their hydrophobic nature can, in some cases, enhance cell permeability through passive diffusion.[4] However, this hydrophobicity can also lead to reduced aqueous solubility.[4]

Rigid Linkers: These linkers often incorporate cyclic structures, such as piperazine or aromatic rings, to reduce conformational flexibility.[1][5] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced ternary complex stability and improved potency.[1] Rigid linkers may also offer improved metabolic stability.[1] The synthetic complexity and the potential for reduced flexibility to hinder optimal ternary complex formation are key disadvantages.[1]

Click Chemistry Linkers: The use of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the efficient and modular synthesis of PROTACs.[6][] This approach introduces a stable and rigid triazole ring into the linker, which can help to pre-organize the molecule into a bioactive conformation.[6]

Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).[1] The following tables summarize representative data from various studies, illustrating the impact of linker composition on degradation efficiency.

Target ProteinE3 LigaseWarheadLinker TypeLinker CompositionDC50Dmax (%)Reference
BRD4VHLJQ1PEG8-atom PEG23 nM>95[2]
BRD4VHLJQ1Alkyl8-atom Alkyl48 nM>95[2]
Estrogen Receptor (ER)VHLEstradiolAlkyl12-atom Alkyl~100 nM~75[8][9]
Estrogen Receptor (ER)VHLEstradiolAlkyl16-atom Alkyl~10 nM~90[8][9]
α-synucleincIAP1sery384PEGBoc-NH-PEG12-propargyl0.5 µM~80[3]
α-synucleincIAP1sery384AlkylC112.5 µM~60[3]

Note: Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and treatment times.

Signaling Pathways and Experimental Workflows

The fundamental mechanism of action for all PROTACs involves hijacking the ubiquitin-proteasome system. The PROTAC molecule acts as a bridge, bringing the target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_ubiquitination Ubiquitination Cascade PROTAC PROTAC (Warhead-Linker-E3 Ligand) Target Target Protein (POI) PROTAC->Target E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->E3_Ligase Ub Transfer Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General signaling pathway of PROTAC-mediated protein degradation.

The evaluation of PROTACs with different linker compositions follows a systematic experimental workflow to determine their efficacy and mechanism of action.

Experimental_Workflow Experimental Workflow for PROTAC Efficacy Comparison cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Cellular Assays cluster_data Data Analysis cluster_advanced Advanced Characterization Synthesis Synthesize PROTACs with Varying Linker Compositions (PEG, Alkyl, Rigid, etc.) Degradation_Assay Protein Degradation Assay (Western Blot, ELISA, etc.) Synthesis->Degradation_Assay Viability_Assay Cell Viability Assay (MTT, CellTiter-Glo) Synthesis->Viability_Assay Data_Analysis Determine DC50 and Dmax Compare Efficacy Degradation_Assay->Data_Analysis Viability_Assay->Data_Analysis Ternary_Complex_Assay Ternary Complex Formation (Co-IP, SPR, FRET) Ubiquitination_Assay Target Ubiquitination Assay Ternary_Complex_Assay->Ubiquitination_Assay Data_Analysis->Ternary_Complex_Assay Investigate Mechanism of Potent PROTACs Proteomics Global Proteomics for Off-Target Effects Data_Analysis->Proteomics Assess Selectivity PK_Studies Pharmacokinetic Studies Data_Analysis->PK_Studies Evaluate In Vivo Properties

Caption: A typical experimental workflow for comparing the efficacy of PROTACs.

The logical relationship between linker properties, ternary complex formation, and degradation efficacy is a cornerstone of rational PROTAC design.

Logical_Relationship Linker Composition's Impact on PROTAC Efficacy Linker_Properties Linker Properties (Composition, Length, Rigidity) Ternary_Complex Ternary Complex (Formation & Stability) Linker_Properties->Ternary_Complex Influences Physicochemical_Properties Physicochemical Properties (Solubility, Permeability) Linker_Properties->Physicochemical_Properties Determines Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation_Efficacy Directly Affects Pharmacokinetics Pharmacokinetics (In Vivo Stability, Bioavailability) Degradation_Efficacy->Pharmacokinetics Desired Outcome Physicochemical_Properties->Degradation_Efficacy Impacts Cellular Concentration Physicochemical_Properties->Pharmacokinetics Influences

Caption: The relationship between linker properties and PROTAC efficacy.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.

Protocol 1: Assessment of Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels.[10]

Materials:

  • Cell culture reagents and appropriate cell line

  • PROTAC compounds (stock solutions in DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC compound for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and add lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein and the loading control. Follow this with incubation with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is used to confirm that the PROTAC induces the formation of a ternary complex between the target protein and the E3 ligase in a cellular context.

Materials:

  • Cells treated with PROTAC or vehicle control

  • Ice-cold PBS

  • Co-IP Lysis Buffer (non-denaturing)

  • Antibody against the target protein or E3 ligase for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash Buffer

  • Elution Buffer

  • SDS-PAGE and Western Blot reagents

Procedure:

  • Cell Treatment and Lysis: Treat cells with the PROTAC and a vehicle control. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[11]

  • Immunoprecipitation: Incubate the cell lysates with an antibody against either the target protein or the E3 ligase, which has been pre-conjugated to protein A/G beads.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.[11]

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies against both the target protein and the E3 ligase to detect the presence of the ternary complex.

Conclusion

The linker is a critical and highly tunable component in the design of effective PROTACs. The choice between PEG, alkyl, rigid, or other linker compositions has a profound impact on the physicochemical properties, ternary complex formation, and ultimately, the degradation efficacy of the molecule. A systematic approach, involving the synthesis and evaluation of a focused library of PROTACs with varying linker compositions and lengths, is crucial for identifying the optimal linker that balances the multifaceted requirements for a successful protein degrader. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and optimization of next-generation PROTACs.

References

Stability Showdown: Boc vs. Cbz Protecting Groups in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the judicious selection of protecting groups is paramount to success. Among the myriad of options for safeguarding amine functionalities, the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups have long been trusted allies of chemists. This guide provides a detailed, objective comparison of the stability and performance of Boc and Cbz protecting groups, supported by experimental data and protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

The fundamental difference between the Boc and Cbz protecting groups lies in their lability under distinct chemical conditions, a property known as orthogonality.[1] This orthogonality is a cornerstone of modern synthetic strategy, enabling the selective removal of one protecting group in the presence of the other, which is crucial for the synthesis of complex, polyfunctional molecules. The Boc group is characteristically susceptible to cleavage under acidic conditions, while the Cbz group is typically removed via catalytic hydrogenolysis.[2]

Comparative Stability Profile

The stability of a protecting group is not absolute but is contingent on the specific reaction conditions. The following table summarizes the stability of the Boc and Cbz groups in the presence of various reagents and conditions.

ConditionReagent/EnvironmentBoc StabilityCbz Stability
Acidic Strong Acids (e.g., TFA, HCl)Labile[3]Generally Stable (Labile to HBr/HOAc)[4]
Weak Acids (e.g., Acetic Acid)Generally Stable[5]Stable
Basic Strong Bases (e.g., NaOH)Stable[5]Stable
Amine Bases (e.g., Piperidine)Stable[5]Stable
Reductive Catalytic Hydrogenolysis (H₂, Pd/C)Stable[5]Labile[2]
Nucleophilic Various NucleophilesStableStable

Quantitative Performance Data

Table 1: Typical Deprotection Efficiency
Protected SubstrateDeprotection MethodReagents and ConditionsTypical Yield
Boc-protected amineAcidolysis20-50% TFA in DCM, room temp, 30 min - 3 h[3]>95%
Cbz-protected amineHydrogenolysisH₂ (balloon), 10% Pd/C, MeOH, room temp, 1-24 h[6]>90%

Experimental Protocols

Detailed methodologies for the deprotection of Boc and Cbz groups are essential for reproducible and efficient synthesis.

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the Boc-protected substrate in DCM (e.g., 10 mL per 1 g of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the solution, typically to a final concentration of 20-50% (v/v).[3]

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Carefully neutralize the residue by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

  • Cbz-protected amine

  • Palladium on activated carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the Cbz-protected compound in a suitable solvent such as methanol or ethanol in a round-bottom flask.[6]

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).[6]

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.[6]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Rinse the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.

Visualizing the Chemistry: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the chemical structures, deprotection mechanisms, and a general workflow for selecting the appropriate protecting group.

cluster_boc Boc Group cluster_cbz Cbz Group Boc Cbz G cluster_boc Boc Deprotection cluster_cbz Cbz Deprotection Boc_Protected Boc-Protected Amine Protonation Protonation of Carbonyl Boc_Protected->Protonation Strong Acid (e.g., TFA) Carbocation Formation of tert-Butyl Cation Protonation->Carbocation Deprotected_Boc Deprotected Amine + CO2 + Isobutene Carbocation->Deprotected_Boc Cbz_Protected Cbz-Protected Amine Adsorption Adsorption to Catalyst Surface Cbz_Protected->Adsorption H2, Pd/C Cleavage Hydrogenolytic Cleavage Adsorption->Cleavage Deprotected_Cbz Deprotected Amine + Toluene + CO2 Cleavage->Deprotected_Cbz

References

A Comparative Guide to LC-MS Analysis for Confirming Conjugation to 1-Boc-1,8-diaminooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful conjugation of molecules to linkers is a critical step in the development of various bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Confirmation of this conjugation is paramount, and liquid chromatography-mass spectrometry (LC-MS) stands as a primary analytical technique for this purpose. This guide provides a comparative analysis of LC-MS strategies for confirming conjugation to 1-Boc-1,8-diaminooctane, a common bifunctional linker, and discusses alternative linkers to consider in drug development.

Introduction to 1-Boc-1,8-diaminooctane as a Linker

1-Boc-1,8-diaminooctane is a versatile linker characterized by an eight-carbon alkyl chain, providing a significant spatial separation between the conjugated moieties. It possesses a primary amine at one terminus for conjugation to a molecule of interest (e.g., a payload) and a Boc-protected amine at the other, which can be deprotected to enable further conjugation (e.g., to a targeting protein). The hydrophobic nature of the C8 alkyl chain and the presence of the bulky tert-butyloxycarbonyl (Boc) protecting group are key features that influence its analytical behavior.

LC-MS Analysis of 1-Boc-1,8-diaminooctane Conjugates

Liquid chromatography coupled with mass spectrometry is a powerful tool for the analysis of complex molecules like bioconjugates.[1] It allows for the separation of the conjugate from unreacted starting materials and byproducts, while the mass spectrometer provides confirmation of the conjugate's identity through its mass-to-charge ratio (m/z) and fragmentation patterns.[2]

Experimental Protocol: A General Approach

A typical LC-MS analysis of a small molecule conjugated to 1-Boc-1,8-diaminooctane would involve the following steps:

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase composition to a working concentration of 1-10 µg/mL.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to elute the conjugate. A typical gradient might be 5% to 95% B over 5-10 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: Maintained at 30-40 °C to ensure reproducible retention times.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally preferred for amine-containing compounds.

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V (this can be optimized to control the degree of in-source fragmentation).

  • Desolvation Gas Flow: 600-800 L/hr.

  • Mass Range: Scanned over a range that includes the expected m/z of the conjugated molecule.

Data Presentation: Expected LC-MS Data

The successful conjugation to 1-Boc-1,8-diaminooctane can be confirmed by observing the following in the LC-MS data:

  • Chromatogram: A new peak with a longer retention time compared to the unconjugated starting material. The increase in retention time is due to the increased hydrophobicity imparted by the C8 alkyl chain and the Boc group.[3]

  • Mass Spectrum: The presence of a molecular ion peak ([M+H]⁺) corresponding to the calculated mass of the conjugate. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[2]

  • MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is crucial for structural confirmation. A key diagnostic fragmentation pattern for a Boc-protected amine is the loss of the Boc group or its components.

Characteristic Ions in MS/MS Description Significance
[M+H - 56]⁺ Loss of isobutylene (C₄H₈) from the Boc group.A very common and indicative fragmentation of the Boc protecting group.
[M+H - 100]⁺ Loss of the entire Boc group (C₅H₉O₂).Confirms the presence of the Boc protecting group.
Fragment ions from the conjugated molecule Fragmentation of the parent molecule.Helps to confirm the identity of the conjugated species.

Comparison with Alternative Linkers

The choice of linker is a critical aspect of bioconjugate design, as it can significantly impact properties such as solubility, stability, and overall efficacy.[4] While 1-Boc-1,8-diaminooctane offers a straightforward and hydrophobic option, other linkers with different characteristics are available.

Alternative Diaminoalkane Linkers

Varying the length of the alkyl chain in diaminoalkane linkers can modulate the hydrophobicity and spatial separation of the conjugate.

Linker Alkyl Chain Length Expected Relative Retention Time (Reversed-Phase LC) Key Considerations
1-Boc-1,6-diaminohexaneC6ShorterLess hydrophobic, may be suitable for more polar conjugates.
1-Boc-1,8-diaminooctane C8 Intermediate Good balance of hydrophobicity and spacing.
1-Boc-1,12-diaminododecaneC12LongerMore hydrophobic, can increase retention time significantly and may impact solubility.

The fragmentation patterns for these linkers under MS/MS would be similar, with the characteristic loss of the Boc group being the primary diagnostic feature. The main difference in their LC-MS analysis would be their retention times in reversed-phase chromatography, with longer alkyl chains leading to increased retention.[3]

Polyethylene Glycol (PEG) Linkers

For applications where increased hydrophilicity is desired, polyethylene glycol (PEG) based linkers are a common alternative to alkyl chains.

Linker Type Key Properties Expected Relative Retention Time (Reversed-Phase LC) MS/MS Fragmentation
Alkyl (e.g., 1-Boc-1,8-diaminooctane) Hydrophobic, rigidLongerCharacteristic loss of Boc group.
PEG (e.g., Boc-NH-PEGn-COOH) Hydrophilic, flexibleShorterCharacteristic loss of Boc group and sequential loss of PEG units (44 Da).

The choice between an alkyl and a PEG linker will depend on the specific requirements of the final conjugate. PEG linkers can improve the solubility and pharmacokinetic properties of a bioconjugate.[4]

Visualizing the LC-MS Workflow and Linker Comparison

To further illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the experimental workflow and the logical relationships in linker selection.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Sample Conjugated Sample Dissolve Dissolve in Methanol/Acetonitrile Sample->Dissolve Dilute Dilute with Mobile Phase A Dissolve->Dilute LC Reversed-Phase LC (C18 Column) Dilute->LC ESI_MS ESI-MS (Positive Ion Mode) LC->ESI_MS MSMS MS/MS Fragmentation ESI_MS->MSMS Chromatogram Chromatogram (Retention Time) MSMS->Chromatogram Mass_Spectrum Mass Spectrum ([M+H]⁺) MSMS->Mass_Spectrum Fragmentation Fragmentation Pattern (Loss of Boc Group) MSMS->Fragmentation Confirmation Conjugation Confirmed Fragmentation->Confirmation

Caption: A general workflow for the LC-MS analysis of a conjugated molecule.

Linker_Comparison cluster_property Desired Property cluster_linker Linker Choice cluster_outcome Expected LC-MS Outcome Hydrophobicity Increased Hydrophobicity Alkyl_Linker Alkyl Chain Linker (e.g., 1-Boc-1,8-diaminooctane) Hydrophobicity->Alkyl_Linker Hydrophilicity Increased Hydrophilicity PEG_Linker PEG Linker Hydrophilicity->PEG_Linker Longer_RT Longer Retention Time (Reversed-Phase) Alkyl_Linker->Longer_RT Shorter_RT Shorter Retention Time (Reversed-Phase) PEG_Linker->Shorter_RT

Caption: A logical comparison of linker choices based on desired properties.

Conclusion

LC-MS is an indispensable tool for confirming the successful conjugation of molecules to linkers such as 1-Boc-1,8-diaminooctane. By carefully analyzing the retention time, molecular ion, and fragmentation patterns, researchers can confidently verify the identity of their conjugated products. The choice of linker has a significant impact on the physicochemical properties of the final molecule, and a comparative analysis of different linker types, such as varying alkyl chain lengths or the use of PEG linkers, is crucial for the rational design of effective bioconjugates. The experimental protocols and comparative data presented in this guide provide a framework for the successful LC-MS analysis of these important molecules.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.